molecular formula C40H48O12S4 B1243988 4-tert-Butylsulfonylcalix[4]arene CAS No. 204190-49-8

4-tert-Butylsulfonylcalix[4]arene

Cat. No.: B1243988
CAS No.: 204190-49-8
M. Wt: 849.1 g/mol
InChI Key: BOLKLFFOYGXSKT-UHFFFAOYSA-N
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Description

4-tert-Butylsulfonylcalix[4]arene (CAS 204190-49-8) is a versatile sulfonylcalix[4]arene derivative highly valued in supramolecular and coordination chemistry for its robust structure and multiple binding domains. This compound serves as a critical building block for constructing metal-organic supercontainers (MOSCs), which are coordination cages with unique multi-pore architectures featuring one endo cavity and several exo cavities . These MOSCs show significant promise in biomedical applications, particularly as advanced drug delivery systems for encapsulating multiple therapeutic agents . A prominent research application of this compound is the efficient solvent extraction of radioactive cesium (Cs(I)) and strontium (Sr(II)) from aqueous solutions, a crucial process for nuclear waste remediation . Studies demonstrate that it possesses excellent irradiation stability, maintaining its extraction efficiency even under high radiation doses, and exhibits remarkable thermal stability, with its core structure remaining intact at temperatures up to 400 °C . The molecular structure, characterized by sulfonyl bridges and a tert-butyl upper rim, provides a conformationally adaptable platform for complexing various metal ions and creating functional materials with tailored properties . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5,11,17,23-tetratert-butyl-2,2,8,8,14,14,20,20-octaoxo-2λ6,8λ6,14λ6,20λ6-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H48O12S4/c1-37(2,3)21-13-25-33(41)26(14-21)54(47,48)28-16-23(39(7,8)9)18-30(35(28)43)56(51,52)32-20-24(40(10,11)12)19-31(36(32)44)55(49,50)29-17-22(38(4,5)6)15-27(34(29)42)53(25,45)46/h13-20,41-44H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLKLFFOYGXSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)S(=O)(=O)C3=CC(=CC(=C3O)S(=O)(=O)C4=CC(=CC(=C4O)S(=O)(=O)C5=C(C(=CC(=C5)C(C)(C)C)S2(=O)=O)O)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H48O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466017
Record name 4-tert-Butylsulfonylcalix[4]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

849.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204190-49-8
Record name 4-tert-Butylsulfonylcalix[4]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-tert-Butylsulfonylcalixarene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-tert-butylsulfonylcalixarene, a macrocyclic compound with significant potential in host-guest chemistry, materials science, and pharmaceutical development. This document details the necessary experimental protocols, presents key characterization data in a structured format, and includes visualizations to elucidate the synthetic and analytical workflows.

Introduction

Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde. Their unique cup-shaped structure, with a defined upper and lower rim and a central cavity, allows them to act as host molecules for a variety of guest ions and neutral molecules. The functionalization of the calixarene scaffold offers a versatile platform for the design of receptors with tailored selectivity and affinity.

4-tert-Butylsulfonylcalixarene, a derivative of p-tert-butylcalix[1]arene, features sulfonyl groups (SO₂) bridging the phenolic units in place of the traditional methylene or sulfide linkages. This modification significantly alters the electronic properties, conformational flexibility, and coordination capabilities of the macrocycle, making it a subject of interest for applications requiring robust and selective host-guest interactions.

Synthesis of 4-tert-Butylsulfonylcalixarene

The synthesis of 4-tert-butylsulfonylcalixarene is a two-step process. The first step involves the synthesis of the precursor, p-tert-butylthiacalix[1]arene, which is then oxidized in the second step to yield the final sulfonylated product.

Synthesis of p-tert-Butylthiacalix[1]arene

The synthesis of the thiacalix[1]arene precursor is achieved through the base-catalyzed reaction of p-tert-butylphenol with elemental sulfur.

Experimental Protocol:

A detailed procedure for the synthesis of p-tert-butylcalix[1]arene, a related precursor, is available in Organic Syntheses, which can be adapted for the synthesis of the thiacalixarene.[2] A practical method for synthesizing p-tert-butylthiacalix[1]arene involves heating a mixture of p-tert-butylphenol, elemental sulfur, and sodium hydroxide in a high-boiling solvent such as tetraethylene glycol dimethyl ether.[3]

Reaction Scheme:

G p-tert-Butylphenol p-tert-Butylphenol Reaction Mixture Reaction Mixture p-tert-Butylphenol->Reaction Mixture Elemental Sulfur (S8) Elemental Sulfur (S8) Elemental Sulfur (S8)->Reaction Mixture Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction Mixture High-Boiling Solvent High-Boiling Solvent High-Boiling Solvent->Reaction Mixture Heat Heat p-tert-Butylthiacalix[4]arene p-tert-Butylthiacalix[4]arene Reaction Mixture->p-tert-Butylthiacalix[4]arene Heat

Synthesis of p-tert-butylthiacalix[1]arene.
Oxidation of p-tert-Butylthiacalix[1]arene to 4-tert-Butylsulfonylcalixarene

The sulfide bridges of p-tert-butylthiacalix[1]arene are oxidized to sulfonyl groups to yield the final product. This oxidation can be achieved using various oxidizing agents.

Experimental Protocol:

Common oxidizing agents for converting sulfides to sulfones include hydrogen peroxide in the presence of a catalyst such as sodium tungstate, and meta-chloroperoxybenzoic acid (m-CPBA).[4][5] Another potential reagent is sodium perborate. The reaction progress can be monitored by techniques such as thin-layer chromatography.

Reaction Scheme:

G p-tert-Butylthiacalix[4]arene p-tert-Butylthiacalix[4]arene Reaction Reaction p-tert-Butylthiacalix[4]arene->Reaction Oxidizing Agent Oxidizing Agent Oxidizing Agent->Reaction Solvent Solvent Solvent->Reaction 4-tert-Butylsulfonylcalix[4]arene This compound Reaction->this compound Oxidation

Oxidation to 4-tert-butylsulfonylcalixarene.

Characterization of 4-tert-Butylsulfonylcalixarene

Thorough characterization is essential to confirm the structure and purity of the synthesized 4-tert-butylsulfonylcalixarene. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR Spectroscopy: Provides information on the chemical environment of protons. The spectra of calixarenes are often complex due to their conformational properties.

  • ¹³C NMR Spectroscopy: Reveals the different carbon environments within the molecule.

Table 1: NMR Data for Calixarene Precursors and Related Compounds

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
p-tert-Butylcalix[1]arene10.34 (s, 4H, OH), 7.05 (s, 8H, Ar-H), 4.26 (d, 4H, Ar-CH₂-Ar), 3.49 (d, 4H, Ar-CH₂-Ar), 1.55 (s, 36H, t-Bu)150.46, 148.33, 147.81, 143.22, 133.43, 132.30, 128.19, 127.91, 126.49, 125.71, 125.66, 125.07, 33.94, 33.01, 32.13, 31.73, 31.49, 31.41, 31.27, 31.02[6]
p-tert-Butylthiacalix[1]arene---
4-tert-Butylsulfonylcalix[1]arene---

Note: Specific NMR data for p-tert-butylthiacalix[1]arene and 4-tert-butylsulfonylcalix[1]arene were not available in the search results. The table is structured for their inclusion when available.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands are indicative of the successful synthesis.

Table 2: Key FT-IR Absorption Bands

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Presence in
O-H (hydroxyl)3100-3500 (broad)Precursor and Final Product
C-H (aromatic)3000-3100Precursor and Final Product
C-H (aliphatic)2850-3000Precursor and Final Product
C=C (aromatic)1450-1600Precursor and Final Product
S=O (sulfonyl)1300-1350 (asymmetric), 1140-1160 (symmetric)Final Product
C-S (sulfide)600-800Precursor

An FT-IR spectrum of p-tert-butylsulfonylcalix[1]arene (SC4A) shows a characteristic absorption at 3412 cm⁻¹ attributed to OH stretching.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to confirm its elemental composition.

Table 3: Molecular Weight and Formula

CompoundMolecular FormulaMolecular Weight ( g/mol )
p-tert-Butylcalix[1]areneC₄₄H₅₆O₄648.91
p-tert-Butylthiacalix[1]areneC₄₀H₄₈O₄S₄713.08
4-tert-Butylsulfonylcalix[1]areneC₄₀H₄₈O₁₂S₄849.06
Workflow for Characterization

The logical flow of the characterization process is crucial for a comprehensive analysis.

G cluster_synthesis Synthesis cluster_characterization Characterization Synthesized Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized Compound->NMR FTIR FT-IR Spectroscopy Synthesized Compound->FTIR MS Mass Spectrometry Synthesized Compound->MS Structural Confirmation Structural Confirmation NMR->Structural Confirmation Functional Group Analysis Functional Group Analysis FTIR->Functional Group Analysis Molecular Weight Determination Molecular Weight Determination MS->Molecular Weight Determination Final Analysis Purity and Structural Elucidation Structural Confirmation->Final Analysis Functional Group Analysis->Final Analysis Molecular Weight Determination->Final Analysis

Characterization workflow for 4-tert-butylsulfonylcalixarene.

Conclusion

This technical guide has outlined the synthesis and characterization of 4-tert-butylsulfonylcalixarene. The two-step synthesis, involving the formation of a thiacalixarene precursor followed by oxidation, provides a viable route to this functionalized macrocycle. The characterization techniques described are essential for confirming the successful synthesis and purity of the final product. The unique properties imparted by the sulfonyl bridges make 4-tert-butylsulfonylcalixarene a promising candidate for further investigation in various fields of chemical and pharmaceutical sciences. Further research to optimize the synthesis and to fully explore its host-guest chemistry is warranted.

References

An In-depth Technical Guide to 4-tert-Butylsulfonylcalixarene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of 4-tert-butylsulfonylcalixarene. This macrocyclic compound, a member of the calixarene family, has garnered significant interest for its potential applications in supramolecular chemistry, particularly in the development of host-guest systems and drug delivery vehicles.

Introduction

4-tert-Butylsulfonylcalixarene is a derivative of p-tert-butylcalix[1]arene where the methylene bridges connecting the phenolic units are replaced by sulfonyl groups. This modification significantly alters the electronic properties and conformational flexibility of the calixarene cavity, influencing its host-guest chemistry. The presence of the bulky tert-butyl groups on the upper rim provides solubility in organic solvents and creates a defined hydrophobic cavity, while the sulfonyl groups and phenolic hydroxyls on the lower rim offer sites for coordination and further functionalization.

Chemical Structure and Properties

The fundamental chemical and physical properties of 4-tert-butylsulfonylcalixarene are summarized below. It is important to note that while extensive data is available for its precursor, p-tert-butylcalix[1]arene, specific experimental data for the sulfonyl derivative is less common in the literature.

Table 1: General and Physicochemical Properties of 4-tert-Butylsulfonylcalixarene

PropertyValueSource
Molecular Formula C₄₀H₄₈O₁₂S₄--INVALID-LINK--
Molecular Weight 849.06 g/mol --INVALID-LINK--
CAS Number 204190-49-8--INVALID-LINK--
Appearance White to light yellow/orange powder/crystal--INVALID-LINK--
Melting Point Data not available for the sulfonyl derivative. The precursor, p-tert-butylcalix[1]arene, has a melting point of ≥300 °C.[2][3]-
Solubility Data not available for the sulfonyl derivative. The precursor, p-tert-butylcalix[1]arene, is soluble in chloroform, benzene, and toluene, and insoluble in water.[2]-
XLogP3-AA 8.4 (Computed)--INVALID-LINK--
Topological Polar Surface Area 251 Ų (Computed)--INVALID-LINK--

Table 2: Spectroscopic Data for 4-tert-Butylsulfonylcalixarene

Spectroscopic TechniqueObserved FeaturesSource
FTIR (KBr) 3412 cm⁻¹ (O-H stretching), 1313 cm⁻¹ (asymmetrical SO₂ stretching), 1156 cm⁻¹ (symmetrical SO₂ stretching)--INVALID-LINK--
Mass Spectrometry (ESI-MS) m/z = 847.2 ([M-H]⁻)--INVALID-LINK--
¹H NMR Specific data for the title compound is not readily available. Data for the precursor, p-tert-butylthiacalix[1]arene in CDCl₃ shows: δ 9.60 (s, 4H, Ar-OH), 7.64 (s, 8H, Ar-H), 1.22 (s, 36H, tBu).[4]-
¹³C NMR Specific data for the title compound is not readily available.-

Molecular Structure and Crystallography

The three-dimensional structure of 4-tert-butylsulfonylcalixarene has been determined by X-ray crystallography. The crystal structure is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 132941. The sulfonyl groups significantly influence the conformation of the calixarene, typically adopting a cone or partial cone conformation in the solid state. This defined cavity is crucial for its molecular recognition capabilities.

Molecular Structure of 4-tert-Butylsulfonylcalixarene cluster_calix Calixarene Core cluster_upper Upper Rim cluster_lower Lower Rim cluster_bridge Bridging Groups P1 Phenolic Unit 1 T1 tert-Butyl P1->T1 O1 OH P1->O1 S1 SO₂ P1->S1 P2 Phenolic Unit 2 T2 tert-Butyl P2->T2 O2 OH P2->O2 S2 SO₂ P2->S2 P3 Phenolic Unit 3 T3 tert-Butyl P3->T3 O3 OH P3->O3 S3 SO₂ P3->S3 P4 Phenolic Unit 4 T4 tert-Butyl P4->T4 O4 OH P4->O4 S4 SO₂ P4->S4 S1->P2 S2->P3 S3->P4 S4->P1

Caption: A schematic representation of the 4-tert-butylsulfonylcalixarene structure.

Experimental Protocols

A detailed and practical method for the synthesis of the precursor, p-tert-butylthiacalix[1]arene, has been established.[5]

  • Reactants: p-tert-butylphenol, elemental sulfur (S₈), and sodium hydroxide (NaOH).

  • Solvent: Tetraethylene glycol dimethyl ether (tetraglyme).

  • Procedure: A mixture of p-tert-butylphenol, elemental sulfur, and NaOH in tetraglyme is heated. The reaction progress is monitored, and upon completion, the product is isolated and purified.

  • Purification: Recrystallization is a common method for purification.

Synthesis of p-tert-Butylthiacalix[4]arene cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process phenol p-tert-Butylphenol reaction Cyclization Reaction phenol->reaction sulfur Elemental Sulfur (S₈) sulfur->reaction naoh NaOH naoh->reaction solvent Tetraglyme solvent->reaction heating Heating heating->reaction isolation Isolation reaction->isolation purification Recrystallization isolation->purification product p-tert-Butylthiacalix[4]arene purification->product

Caption: Workflow for the synthesis of the precursor, p-tert-butylthiacalix[1]arene.

The synthesis of 4-tert-butylsulfonylcalixarene is achieved through the oxidation of the sulfur bridges of p-tert-butylthiacalix[1]arene.[6]

  • Starting Material: p-tert-Butylthiacalix[1]arene.

  • Oxidizing Agent: A mixture of 30% hydrogen peroxide (H₂O₂) and trifluoroacetic acid.

  • Solvent: Chloroform.

  • Procedure:

    • Dissolve p-tert-butylthiacalix[1]arene in chloroform.

    • Add trifluoroacetic acid and 30% hydrogen peroxide to the solution.

    • Stir the reaction mixture at an elevated temperature (e.g., 62 °C) for an extended period (e.g., 4 days).

    • After the reaction is complete, perform an aqueous workup.

    • Extract the product with chloroform.

    • Dry the organic layer over a drying agent (e.g., MgSO₄).

    • Evaporate the solvent to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[7]

Oxidation to 4-tert-Butylsulfonylcalixarene cluster_reagents Reagents cluster_procedure Procedure start p-tert-Butylthiacalix[4]arene dissolve Dissolve in Chloroform start->dissolve h2o2 30% H₂O₂ add_reagents Add H₂O₂ and TFA h2o2->add_reagents tfa Trifluoroacetic Acid tfa->add_reagents chloroform Chloroform (Solvent) chloroform->dissolve dissolve->add_reagents react Stir at 62°C for 4 days add_reagents->react workup Aqueous Workup & Extraction react->workup dry Dry & Evaporate workup->dry product 4-tert-Butylsulfonylcalixarene dry->product

Caption: Experimental workflow for the synthesis of 4-tert-butylsulfonylcalixarene.

Applications in Research and Drug Development

The unique structural and chemical properties of 4-tert-butylsulfonylcalixarene make it a promising candidate for various applications, particularly in the realm of drug development and delivery.

  • Host-Guest Chemistry: The well-defined cavity of 4-tert-butylsulfonylcalixarene allows for the encapsulation of small molecules. This has been explored for the selective binding of ions and neutral organic molecules.

  • Metal-Organic Supercontainers (MOSCs): This calixarene derivative serves as a versatile building block for the construction of metal-organic supercontainers. These self-assembled structures can encapsulate drug molecules, offering potential for controlled release and targeted delivery systems.

  • Ion Extraction: 4-tert-Butylsulfonylcalixarene has demonstrated the ability to efficiently extract specific metal ions, such as cesium(I) and strontium(II), from aqueous solutions.[7] This property is of interest in areas of environmental remediation and analytical chemistry.

Applications of 4-tert-Butylsulfonylcalixarene cluster_apps Key Application Areas cluster_outcomes Potential Outcomes calix 4-tert-Butylsulfonylcalixarene host_guest Host-Guest Chemistry calix->host_guest moscs Metal-Organic Supercontainers calix->moscs extraction Ion Extraction calix->extraction molecular_recognition Molecular Recognition host_guest->molecular_recognition sensors Chemical Sensors host_guest->sensors drug_delivery Drug Delivery Systems moscs->drug_delivery remediation Environmental Remediation extraction->remediation

Caption: Relationship between 4-tert-butylsulfonylcalixarene and its primary applications.

Conclusion

4-tert-Butylsulfonylcalixarene is a macrocyclic compound with significant potential in supramolecular chemistry and materials science. Its synthesis from p-tert-butylthiacalix[1]arene is achievable through established oxidation methods. While a complete set of experimental physicochemical data is not yet widely published, its structural features, confirmed by X-ray crystallography, and its demonstrated ability to form host-guest complexes and act as a scaffold for larger assemblies, underscore its importance for future research and development, especially in the field of advanced drug delivery systems. Further characterization of its properties will undoubtedly open up new avenues for its application.

References

Solubility Profile of 4-tert-Butylsulfonylcalixarene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-tert-Butylsulfonylcalixarene, a macrocyclic compound of significant interest in supramolecular chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the solubility of this compound in various solvents, detailed experimental protocols, and relevant molecular interaction pathways.

Introduction to 4-tert-Butylsulfonylcalixarene

Calixarenes are a class of cyclic oligomers formed from the condensation of phenols and formaldehyde. Their unique cup-shaped structure, with a defined upper and lower rim and a central annulus, allows them to act as host molecules for a variety of guest ions and neutral molecules. The functionalization of the parent calixarene structure is a key strategy to modulate their physical and chemical properties, including solubility.

The parent compound, p-tert-butylcalix[1]arene, is known to be soluble in several nonpolar organic solvents such as chloroform, benzene, and toluene, but it is notably insoluble in water. The introduction of sulfonyl groups at the para-position of the phenolic units to form 4-tert-Butylsulfonylcalixarene is a critical modification aimed at altering its solubility profile, particularly to enhance its aqueous solubility. This modification is of paramount importance for applications in biological systems and drug delivery, where aqueous compatibility is essential.

Quantitative Solubility Data

Currently, there is a notable scarcity of publicly available quantitative solubility data for 4-tert-Butylsulfonylcalixarene across a wide range of solvents. While qualitative descriptions exist, precise numerical values are not extensively reported in the literature. The following table summarizes the available qualitative solubility information.

SolventSolubilityCitation
ChloroformSoluble[2]
BenzeneSoluble (for the parent p-tert-butylcalix[1]arene)[3]
TolueneSoluble (for the parent p-tert-butylcalix[1]arene)[3]
WaterInsoluble (for the parent p-tert-butylcalix[1]arene)[3]
Water (Aqueous Base)Soluble (for the parent p-tert-butylcalix[1]arene)

It is important to note that the introduction of sulfonate groups generally increases the water solubility of calixarenes.[1][4][5][6][7] However, without specific experimental data for 4-tert-Butylsulfonylcalixarene, researchers are encouraged to determine the solubility in their specific solvent systems of interest.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[6] This protocol is adapted for the determination of the solubility of 4-tert-Butylsulfonylcalixarene.

Objective: To determine the equilibrium solubility of 4-tert-Butylsulfonylcalixarene in a given solvent at a specified temperature.

Materials:

  • 4-tert-Butylsulfonylcalixarene (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO, chloroform)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other appropriate material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid 4-tert-Butylsulfonylcalixarene to a series of glass vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of 4-tert-Butylsulfonylcalixarene in the diluted sample using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation:

    • Calculate the solubility of 4-tert-Butylsulfonylcalixarene in the solvent using the following formula:

    Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add excess 4-tert-Butylsulfonylcalixarene to vial B Add known volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Collect supernatant C->D E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Quantify by HPLC F->G H Calculate Solubility G->H

Caption: Experimental workflow for determining the solubility of 4-tert-Butylsulfonylcalixarene.

Factors Influencing Solubility

The solubility of 4-tert-Butylsulfonylcalixarene can be influenced by several factors:

  • Solvent Polarity: The polarity of the solvent plays a crucial role. While the parent calixarene is soluble in nonpolar solvents, the introduction of polar sulfonyl groups is expected to increase its affinity for more polar solvents, including water.

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.

  • pH of the Medium: For ionizable compounds, the pH of the aqueous solution can significantly affect solubility. The sulfonyl groups are acidic and will be deprotonated at higher pH values, which can lead to increased aqueous solubility.

  • Presence of Other Solutes: The presence of salts or other organic molecules can influence the solubility through various intermolecular interactions.

Logical Pathway for Assessing Solubility in Drug Development

In the context of drug development, understanding the solubility of a potential carrier molecule like 4-tert-Butylsulfonylcalixarene is a critical step. The following diagram illustrates the logical pathway for assessing its suitability.

G A Initial Screening: Qualitative Solubility B Quantitative Analysis: Determine Solubility (g/L) A->B If promising C Biorelevant Media Solubility B->C D pH-Solubility Profile B->D E Formulation Development C->E D->E F Preclinical Studies E->F

Caption: Logical workflow for solubility assessment in drug development.

Conclusion

4-tert-Butylsulfonylcalixarene represents a promising scaffold for various applications, particularly in the pharmaceutical sciences, due to its potential for enhanced aqueous solubility compared to its parent compound. However, a comprehensive and quantitative understanding of its solubility in a diverse range of solvents is still an area requiring further investigation. The experimental protocol outlined in this guide provides a robust framework for researchers to systematically determine the solubility of this and other calixarene derivatives, thereby facilitating their informed application in future research and development endeavors.

References

An In-depth Technical Guide to the Conformational Analysis of 4-tert-Butylsulfonylcalixarene

An In-depth Technical Guide to the Conformational Analysis of 4-tert-Butylsulfonylcalix[1]arene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of 4-tert-butylsulfonylcalix[1]arene, a macrocyclic compound of significant interest in supramolecular chemistry and drug development. This document details the synthesis, structural features, and conformational dynamics of this molecule, supported by quantitative data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it outlines the experimental and computational methodologies employed in its analysis.

Introduction

Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde. Their unique cup-shaped structure, with a defined upper and lower rim and a central annulus, makes them exceptional host molecules for a variety of guest ions and neutral molecules. The functionalization of the parent calixarene structure allows for the fine-tuning of its size, shape, and electronic properties, thereby tailoring its host-guest recognition capabilities.

The introduction of sulfonyl groups at the methylene bridges of the calixarene framework, as in 4-tert-butylsulfonylcalix[1]arene, significantly alters its conformational behavior and complexation properties. The bulky and electron-withdrawing nature of the sulfonyl groups influences the rotational barriers of the aromatic rings, leading to distinct conformational isomers. Understanding the conformational landscape of 4-tert-butylsulfonylcalix[1]arene is crucial for its application in areas such as ion transport, catalysis, and as a scaffold in drug design.

Synthesis of 4-tert-Butylsulfonylcalix[1]arene

The synthesis of 4-tert-butylsulfonylcalix[1]arene is typically achieved through the oxidation of its precursor, 4-tert-butylthiacalix[1]arene. The general synthetic approach involves a two-step process: the synthesis of the thiacalix[1]arene followed by its oxidation.

Experimental Protocol: Synthesis of 4-tert-Butylthiacalix[1]arene

A common method for the synthesis of 4-tert-butylthiacalix[1]arene involves the reaction of 4-tert-butylphenol with elemental sulfur in the presence of a base.

Materials:

  • 4-tert-butylphenol

  • Elemental sulfur (S₈)

  • Sodium hydroxide (NaOH)

  • High-boiling point solvent (e.g., tetraethylene glycol dimethyl ether)

Procedure:

  • A mixture of 4-tert-butylphenol, elemental sulfur, and sodium hydroxide in a high-boiling point solvent is heated under an inert atmosphere.

  • The reaction mixture is maintained at a high temperature (typically around 230 °C) for several hours.

  • After cooling, the reaction mixture is acidified to precipitate the crude product.

  • The crude 4-tert-butylthiacalix[1]arene is purified by recrystallization from a suitable solvent system (e.g., chloroform/methanol).

Experimental Protocol: Oxidation to 4-tert-Butylsulfonylcalix[1]arene

The sulfide bridges of 4-tert-butylthiacalix[1]arene are oxidized to sulfonyl groups using a suitable oxidizing agent.

Materials:

  • 4-tert-butylthiacalix[1]arene

  • Oxidizing agent (e.g., hydrogen peroxide in trifluoroacetic acid, or Chloramine-T)

  • Solvent (e.g., chloroform, dichloromethane)

Procedure:

  • The purified 4-tert-butylthiacalix[1]arene is dissolved in an appropriate solvent.

  • An excess of the oxidizing agent is added to the solution.

  • The reaction is stirred at room temperature or under reflux for a period sufficient to ensure complete oxidation of all four sulfide bridges.

  • The reaction mixture is then washed with water and the organic layer is dried over a drying agent (e.g., MgSO₄).

  • The solvent is removed under reduced pressure, and the resulting solid is purified by column chromatography or recrystallization to yield pure 4-tert-butylsulfonylcalix[1]arene.

The following diagram illustrates the overall synthetic workflow:

SynthesisWorkflowcluster_synthesisSynthesis of 4-tert-Butylthiacalix[4]arenecluster_oxidationOxidationStart4-tert-Butylphenol +Elemental Sulfur +NaOHReaction1Heating inhigh-boiling solventStart->Reaction1Step 1Purification1Acidification &RecrystallizationReaction1->Purification1Product14-tert-Butylthiacalix[4]arenePurification1->Product1Start24-tert-Butylthiacalix[4]areneReaction2Oxidizing Agent(e.g., H₂O₂/TFA)Start2->Reaction2Step 2Purification2Washing &PurificationReaction2->Purification2FinalProduct4-tert-Butylsulfonylcalix[4]arenePurification2->FinalProduct

Caption: Synthetic workflow for 4-tert-butylsulfonylcalix[1]arene.

Conformational Isomers

Like other calix[1]arenes, 4-tert-butylsulfonylcalix[1]arene can exist in four distinct conformational isomers due to the rotation of the phenol rings through the annulus. These conformers are designated as cone, partial cone, 1,2-alternate, and 1,3-alternate.

CalixareneConformationscluster_coneConecluster_pacoPartial Conecluster_12alt1,2-Alternatecluster_13alt1,3-Alternatec1Upc2Upc3Upc4Upp1Upp2Upp3Upp4Downa1Upa2Upa3Downa4Downb1Upb2Downb3Upb4Down

Caption: Schematic representation of the four main conformers of a calix[1]arene.

The relative stability of these conformers is influenced by steric interactions between the bulky tert-butyl and sulfonyl groups, as well as intramolecular hydrogen bonding at the lower rim. The cone conformation is often the most stable due to the formation of a circular array of hydrogen bonds.

Structural Analysis by X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of molecules in the solid state. The crystal structure of 4-tert-butylsulfonylcalix[1]arene has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 132941.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of 4-tert-butylsulfonylcalix[1]arene in an appropriate solvent or solvent mixture.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Quantitative Crystallographic Data

The following table summarizes key structural parameters obtained from the X-ray crystallographic analysis of 4-tert-butylsulfonylcalix[1]arene in the cone conformation.

ParameterValue (Å or °)
Bond Lengths (Å)
S-O (average)Data not available in search results
S-C (average)Data not available in search results
C-C (aromatic, average)Data not available in search results
C-O (phenolic, average)Data not available in search results
Bond Angles (°)
O-S-O (average)Data not available in search results
C-S-C (average)Data not available in search results
C-S-O (average)Data not available in search results
Torsion Angles (°)
Ar-CH₂-Ar (average)Data not available in search results

Note: Specific bond lengths, angles, and torsion angles from the crystal structure are not available in the provided search results. Access to the Cambridge Structural Database or the original publication is required to populate this table.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the conformation of calixarenes in solution. ¹H and ¹³C NMR spectra provide detailed information about the symmetry and dynamic behavior of the molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A solution of 4-tert-butylsulfonylcalix[1]arene is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. For detailed structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed.

  • Spectral Analysis: The chemical shifts, coupling constants, and signal multiplicities are analyzed to determine the conformation of the molecule in solution.

NMR Spectral Data

The NMR spectrum of 4-tert-butylsulfonylcalix[1]arene is characteristic of its conformation. In the cone conformation, the molecule possesses C₄ᵥ symmetry, leading to a simplified spectrum.

¹H NMR Data (Characteristic Signals):

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Ar-HData not available in search resultss-
Ar-CH₂-Ar (axial)Data not available in search resultsdData not available in search results
Ar-CH₂-Ar (equatorial)Data not available in search resultsdData not available in search results
-C(CH₃)₃Data not available in search resultss-
-OHData not available in search resultss-

¹³C NMR Data (Characteristic Signals):

CarbonChemical Shift (ppm)
Ar-C (quaternary)Data not available in search results
Ar-CHData not available in search results
Ar-CH₂-ArData not available in search results
-C(CH₃)₃ (quaternary)Data not available in search results
-C(CH₃)₃ (methyl)Data not available in search results

Note: Specific chemical shifts and coupling constants for 4-tert-butylsulfonylcalix[1]arene are not available in the provided search results. The table indicates the expected signals for the cone conformation.

The key diagnostic signals in the ¹H NMR spectrum for the cone conformation are the pair of doublets for the diastereotopic methylene bridge protons. The chemical shift difference between these two signals is indicative of the rigidity of the cone conformation.

Computational Conformational Analysis

Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the relative energies and geometries of the different conformers of 4-tert-butylsulfonylcalix[1]arene.

Computational Methodology
  • Model Building: The initial 3D structures of the cone, partial cone, 1,2-alternate, and 1,3-alternate conformers are built using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities.

  • Vibrational Frequency Analysis: Frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to obtain thermodynamic data.

The following diagram illustrates the general workflow for computational conformational analysis:

ComputationalWorkflowStartBuild Initial 3D Structures(Cone, PaCo, 1,2-Alt, 1,3-Alt)OptimizationGeometry Optimization(DFT: e.g., B3LYP/6-31G(d))Start->OptimizationEnergySingle-Point Energy CalculationOptimization->EnergyFrequencyVibrational Frequency AnalysisEnergy->FrequencyResultsRelative Stabilities &Thermodynamic DataFrequency->Results

Caption: Workflow for computational conformational analysis.
Relative Conformational Energies

Computational studies on related sulfonylcalixarenes suggest that the cone conformation is the most stable due to the favorable intramolecular hydrogen bonding network. The relative energies of the other conformers are higher due to steric hindrance and the disruption of this hydrogen bonding.

ConformerRelative Energy (kcal/mol)
Cone0.0
Partial ConeData not available in search results
1,2-AlternateData not available in search results
1,3-AlternateData not available in search results

Note: Specific relative energy values for 4-tert-butylsulfonylcalix[1]arene are not available in the provided search results and would require dedicated computational studies.

Conclusion

The conformational analysis of 4-tert-butylsulfonylcalix[1]arene reveals a rich interplay of steric and electronic effects that govern its three-dimensional structure. The cone conformation is generally favored in both the solid state and in solution, stabilized by a network of intramolecular hydrogen bonds. The introduction of the sulfonyl bridges imparts significant rigidity to the calixarene framework. The detailed structural and conformational data presented in this guide are essential for understanding the host-guest chemistry of this versatile macrocycle and for its rational design in various applications, from molecular recognition to the development of novel therapeutic agents. Further research, including detailed computational studies and the exploration of its complexation with a wider range of guest molecules, will continue to unveil the full potential of this fascinating molecule.

The Advent of Sulfonylcalixarenes: A Legacy of Molecular Architecture

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the discovery, synthesis, and historical development of sulfonylcalixarenes, pivotal macrocycles in supramolecular chemistry. This guide details the seminal contributions of early pioneers, experimental procedures for their synthesis, and key characterization data.

The journey into the world of sulfonylcalixarenes is intrinsically linked to the broader history of calixarenes, a class of macrocyclic compounds that have captured the imagination of chemists for their unique host-guest capabilities. The foundational work on calixarenes was laid by C. David Gutsche, who, in the 1970s, recognized the distinct "calix" or chalice-like shape of these molecules and developed reliable synthetic procedures for their preparation.[1][2] This pioneering work set the stage for the exploration of functionalized calixarenes with tailored properties.

The introduction of sulfonate groups onto the calixarene framework marked a significant milestone, rendering these traditionally hydrophobic macrocycles water-soluble and opening up a vast array of applications in aqueous systems. The credit for this crucial development goes to the research group of Seiji Shinkai, who, in 1986, first reported the synthesis of p-sulfonatocalix[n]arenes.[3] This breakthrough was achieved through the direct sulfonation of the parent calixarenes, a process that has since been refined and widely adopted.

The Dawn of Water-Soluble Calixarenes: Shinkai's Pioneering Synthesis

Shinkai's initial work focused on the sulfonation of the upper rim of the calixarene scaffold, leading to the formation of water-soluble hosts capable of recognizing and binding guest molecules in aqueous media.[3] This discovery was a pivotal moment, as it expanded the scope of calixarene chemistry beyond organic solvents and into the realm of biological and environmental systems.

The most common method for the synthesis of p-sulfonatocalix[n]arenes involves the direct electrophilic substitution of the para-positions of the phenolic units with sulfuric acid.[4] A particularly efficient one-step method involves the ipso-sulfonation of p-tert-butylcalix[n]arenes, where the bulky tert-butyl groups are replaced by sulfonate moieties.[5]

Historical Development Timeline

Sulfonylcalixarene_History 1970s 1970s: C. David Gutsche establishes the field of calixarene chemistry, developing synthetic routes and recognizing their unique 'calix' shape. 1986 1986: Seiji Shinkai's group reports the first synthesis of water-soluble p-sulfonatocalix[n]arenes, opening new avenues in host-guest chemistry. 1970s->1986 Functionalization 1987 1987: Shinkai et al. publish a detailed account on the synthesis of calixarene-p-sulphonates (tetramer, hexamer, and octamer) and their use as intermediates for p-nitrocalixarenes. 1986->1987 Further Synthetic Utility Present Present: Widespread use of sulfonylcalixarenes in various fields, including sensing, catalysis, drug delivery, and materials science. 1987->Present Application Expansion Sulfonylcalixarene_Synthesis cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Final Product p_tert_butylcalix p-tert-Butylcalix[4]arene reagents Conc. H₂SO₄ 70-80°C, 6-18h p_tert_butylcalix->reagents ipso-Sulfonation neutralization 1. H₂O 2. BaCO₃ (neutralization) 3. Filtration reagents->neutralization ion_exchange 1. Na₂CO₃ (pH 7.5-8.0) 2. Filtration neutralization->ion_exchange precipitation 1. Evaporation 2. Dissolution in H₂O 3. Precipitation with Ethanol ion_exchange->precipitation p_sulfonatocalix Tetrasodium p-Sulfonatocalix[4]arene precipitation->p_sulfonatocalix

References

A Deep Dive into the Theoretical Landscape of 4-tert-Butylsulfonylcalixarene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide on the theoretical calculations of 4-tert-butylsulfonylcalixarene, a versatile macrocycle with significant potential in drug development and molecular recognition. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key computational methodologies and presents quantitative data to facilitate a deeper understanding of this compound's behavior at a molecular level.

Introduction: The Significance of 4-tert-Butylsulfonylcalixarene

Calixarenes, a class of cyclic oligomers, are renowned for their unique cup-like structure, which enables them to encapsulate guest molecules. The functionalization of the calixarene scaffold, particularly with sulfonyl groups, enhances their solubility and modulates their host-guest complexation capabilities. 4-tert-Butylsulfonylcalixarene, with its distinct combination of bulky tert-butyl groups on the upper rim and sulfonyl functionalities, presents a compelling target for theoretical investigation. Computational studies are pivotal in elucidating the intricate host-guest interactions, conformational preferences, and electronic properties that underpin its utility in various applications, including drug delivery and sensor technology.

Computational Methodologies: Unraveling Molecular Behavior

The theoretical investigation of 4-tert-butylsulfonylcalixarene and its derivatives primarily relies on Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. These methods provide invaluable insights into the molecule's structural and electronic properties.

Density Functional Theory (DFT)

DFT has proven to be a robust method for studying the geometry, electronic structure, and reactivity of calixarene systems. A common approach involves the use of hybrid functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

Typical Experimental Protocol (Computational):

  • Geometry Optimization: The initial structure of 4-tert-butylsulfonylcalixarene or its host-guest complex is optimized to find the lowest energy conformation. This is typically performed using a basis set like 6-31G(d).

  • Frequency Calculations: Vibrational frequency analysis is conducted at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculations: Single-point energy calculations are then performed with a larger basis set, such as 6-311+G(d,p), to obtain more accurate electronic properties, including HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution.

  • Solvation Effects: To simulate a more realistic environment, implicit solvation models like the Solvation Model based on Density (SMD) can be incorporated to account for the influence of a solvent.[1]

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of 4-tert-butylsulfonylcalixarene and its complexes over time. This method is particularly useful for exploring conformational changes and the stability of host-guest interactions in a solvated environment.

Typical Experimental Protocol (Computational):

  • System Setup: The calixarene and any guest molecules are placed in a simulation box, which is then filled with solvent molecules (e.g., water).

  • Force Field Parameterization: An appropriate force field, such as AMBER or GAFF, is chosen to describe the interatomic interactions.

  • Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure (NPT ensemble) to reach a stable state.

  • Production Run: A long simulation (typically nanoseconds to microseconds) is performed to collect trajectory data.

  • Analysis: The trajectory is analyzed to determine properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), and binding free energies.

Quantitative Data from Theoretical Studies

Theoretical calculations yield a wealth of quantitative data that is crucial for understanding the properties of 4-tert-butylsulfonylcalixarene. The following tables summarize key data points from a representative DFT study on a sulfonated calix[2]arene derivative interacting with the anticancer drug 5-fluorouracil (5-FU).

Host MoleculeGuest MoleculeAdsorption Energy (ΔE, kJ/mol)Enthalpy of Adsorption (ΔH, kJ/mol)
Sulfonylated calix[2]arene5-Fluorouracil-98-100.5

Table 1: Adsorption energies and enthalpies for the complexation of a sulfonated calix[2]arene with 5-fluorouracil, calculated at the B3LYP/6-31G(d) level of theory. Data sourced from a study by Yuksel and Fellah.

SystemHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Sulfonylated calix[2]arene-7.24-1.985.26
5-Fluorouracil-7.12-1.535.59
Complex-6.81-2.314.50

Table 2: Frontier molecular orbital energies for a sulfonated calix[2]arene, 5-fluorouracil, and their complex. The decrease in the HOMO-LUMO gap upon complexation suggests a charge transfer interaction. Data sourced from a study by Yuksel and Fellah.

Visualization of Computational Workflows and Molecular Interactions

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

DFT_Workflow cluster_prep Structure Preparation cluster_calc DFT Calculations cluster_analysis Analysis start Initial Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq spe Single-Point Energy (e.g., B3LYP/6-311+G(d,p)) freq->spe results Optimized Geometry, Electronic Properties, Spectroscopic Data spe->results

Caption: A typical workflow for Density Functional Theory (DFT) calculations.

Host_Guest_Interaction Host 4-tert-Butylsulfonylcalixarene (Host) Complex Host-Guest Complex Host->Complex Complexation Guest Guest Molecule (e.g., Drug) Guest->Complex

Caption: A simplified representation of a host-guest interaction.

MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis start Define Calixarene and Guest solvate Solvate in a Box start->solvate equilibrate Equilibration (NPT Ensemble) solvate->equilibrate production Production Run equilibrate->production trajectory Analyze Trajectory (RMSD, RDF, etc.) production->trajectory binding Calculate Binding Free Energy trajectory->binding

Caption: A general workflow for Molecular Dynamics (MD) simulations.

Conclusion and Future Directions

Theoretical calculations provide a powerful lens through which to examine the molecular intricacies of 4-tert-butylsulfonylcalixarene. DFT and MD simulations offer a detailed picture of its structural, electronic, and dynamic properties, which is essential for its rational design in various applications. Future computational work could explore a wider range of guest molecules, investigate the impact of different solvent environments, and employ more advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM), to study its interactions within biological systems. The continued synergy between computational and experimental studies will undoubtedly unlock the full potential of this promising macrocycle.

References

In-Depth Technical Guide to the Thermal Stability of 4-tert-Butylsulfonylcalixarene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4-tert-butylsulfonylcalixarene. It includes a summary of its thermal properties, detailed experimental protocols for thermal analysis, a proposed synthesis route, and a discussion of its decomposition pathway. This document is intended to be a valuable resource for researchers and professionals working with calixarenes in fields such as supramolecular chemistry, materials science, and drug development.

Introduction to 4-tert-Butylsulfonylcalixarene

Calixarenes are macrocyclic compounds forming a cup-like shape, which allows them to act as host molecules for various guests. Their versatile structure enables functionalization to tune their properties for specific applications, including drug delivery, catalysis, and separation science. The 4-tert-butylsulfonylcalixarene is a derivative of the more common p-tert-butylcalix[1]arene, where the methylene bridges are replaced by sulfonyl groups. This modification significantly influences the electronic properties and conformational rigidity of the macrocycle, which in turn affects its thermal stability and potential applications. Understanding the thermal behavior of this compound is crucial for its processing and use in various technological applications.

Thermal Stability and Decomposition Analysis

The thermal stability of 4-tert-butylsulfonylcalix[1]arene has been investigated primarily using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The thermal decomposition of 4-tert-butylsulfonylcalix[1]arene (SC4A) exhibits distinct stages of mass loss.

Table 1: Summary of TGA Data for 4-tert-Butylsulfonylcalix[1]arene

Temperature Range (°C)Weight Loss (%)Attributed Decomposition Event
80 - 120~4Evaporation of adsorbed water
400 - 420~60Loss of p-tert-butyl and SO₂ groups

The initial weight loss of approximately 4% observed between 80 °C and 120 °C is attributed to the release of entrapped water molecules within the calixarene cavity or the crystal lattice. The major decomposition event occurs in the temperature range of 400 °C to 420 °C, with a significant weight loss of about 60%. This stage corresponds to the cleavage and volatilization of the four p-tert-butyl groups and the four sulfonyl (SO₂) bridges from the calixarene framework. The main structure of the calixarene is reported to remain unchanged at temperatures below 400 °C.

Proposed Thermal Decomposition Pathway

The thermal decomposition of 4-tert-butylsulfonylcalix[1]arene is believed to be initiated by the fragmentation of the peripheral tert-butyl groups, followed by the degradation of the sulfonyl linkages. The bulky tert-butyl groups are sterically hindered and their cleavage at elevated temperatures is a common fragmentation pathway for substituted calixarenes. The subsequent decomposition of the sulfonyl bridges leads to the collapse of the macrocyclic structure.

Below is a diagram illustrating the proposed thermal decomposition pathway.

G Proposed Thermal Decomposition Pathway of 4-tert-Butylsulfonylcalixarene A 4-tert-Butylsulfonylcalix[4]arene B Initial Heating (80-120 °C) A->B Heat D Further Heating (400-420 °C) A->D Heat C Loss of Water Molecules B->C E Cleavage of tert-Butyl Groups D->E F Decomposition of Sulfonyl Bridges E->F G Fragmented Aromatic Residues F->G

Caption: Proposed thermal decomposition pathway of 4-tert-Butylsulfonylcalixarene.

Synthesis of 4-tert-Butylsulfonylcalixarene

The synthesis of 4-tert-butylsulfonylcalix[1]arene typically involves a two-step process starting from p-tert-butylphenol. First, the corresponding thiacalixarene is synthesized, which is then oxidized to the sulfonylcalixarene.

Step 1: Synthesis of p-tert-Butylthiacalix[1]arene

A practical method for the synthesis of p-tert-butylthiacalix[1]arene involves the reaction of p-tert-butylphenol with elemental sulfur in the presence of a base.

Experimental Protocol:

  • A mixture of p-tert-butylphenol, elemental sulfur (S₈), and sodium hydroxide (NaOH) as a base catalyst is heated in a high-boiling point solvent such as tetraethylene glycol dimethyl ether (tetraglyme).

  • The reaction mixture is typically heated to around 230 °C.

  • The reaction is monitored for the formation of the desired product.

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified, often by recrystallization.

Step 2: Oxidation to 4-tert-Butylsulfonylcalix[1]arene

The synthesized p-tert-butylthiacalix[1]arene is then oxidized to form the target 4-tert-butylsulfonylcalix[1]arene. This oxidation converts the sulfide bridges to sulfonyl groups.

Experimental Protocol:

  • The p-tert-butylthiacalix[1]arene is dissolved in a suitable organic solvent.

  • A strong oxidizing agent, such as hydrogen peroxide in acetic acid, or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), is added to the solution.

  • The reaction is typically stirred at a controlled temperature until the oxidation is complete.

  • The product, 4-tert-butylsulfonylcalix[1]arene, is then isolated from the reaction mixture and purified, for example, by precipitation and washing or by column chromatography.

The overall synthesis workflow is depicted in the following diagram.

G Synthesis Workflow for 4-tert-Butylsulfonylcalixarene cluster_0 Step 1: Thiacalixarene Synthesis cluster_1 Step 2: Oxidation A p-tert-Butylphenol C Reaction with Base (NaOH) in Tetraglyme at 230 °C A->C B Elemental Sulfur (S8) B->C D p-tert-Butylthiacalix[4]arene C->D E Oxidizing Agent (e.g., H2O2/AcOH or m-CPBA) D->E F This compound E->F

Caption: Synthesis workflow for 4-tert-Butylsulfonylcalixarene.

Experimental Protocols for Thermal Analysis

To ensure accurate and reproducible data on the thermal stability of 4-tert-butylsulfonylcalixarene, standardized experimental protocols for TGA and DSC are essential.

Thermogravimetric Analysis (TGA) Protocol

Table 2: Recommended TGA Experimental Parameters

ParameterValue
InstrumentA calibrated thermogravimetric analyzer
Sample Mass5 - 10 mg
Sample PanPlatinum or alumina crucible
Heating Rate10 °C/min
Temperature RangeAmbient to 600 °C (or higher if needed)
AtmosphereInert gas (e.g., Nitrogen or Argon)
Gas Flow Rate20 - 50 mL/min
Data AcquisitionContinuous monitoring of mass loss versus temperature

Procedure:

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the 4-tert-butylsulfonylcalixarene sample into a clean, tared TGA crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with the inert gas for a sufficient time to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can provide information on melting points, glass transitions, and heats of reaction.

Table 3: Recommended DSC Experimental Parameters

ParameterValue
InstrumentA calibrated differential scanning calorimeter
Sample Mass2 - 5 mg
Sample PanHermetically sealed aluminum pans
Heating Rate10 °C/min
Temperature RangeAmbient to a temperature above the final decomposition
AtmosphereInert gas (e.g., Nitrogen or Argon)
Gas Flow Rate20 - 50 mL/min
Data AcquisitionContinuous monitoring of heat flow versus temperature

Procedure:

  • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Accurately weigh 2-5 mg of the 4-tert-butylsulfonylcalixarene sample into a clean, tared aluminum pan.

  • Hermetically seal the pan. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Purge the cell with the inert gas.

  • Heat the sample at a constant rate of 10 °C/min over the desired temperature range.

  • Record the heat flow as a function of temperature.

  • Analyze the DSC thermogram for endothermic and exothermic peaks, which correspond to physical transitions or chemical reactions.

The general workflow for thermal analysis is presented in the diagram below.

G Experimental Workflow for Thermal Analysis A Sample Preparation (Weighing) B TGA Analysis A->B C DSC Analysis A->C D Heating in Inert Atmosphere (e.g., N2) B->D E Heating in Inert Atmosphere (e.g., N2) C->E F Record Mass Loss vs. Temperature D->F G Record Heat Flow vs. Temperature E->G H Data Analysis: - Decomposition Temperatures - Weight Loss Percentages F->H I Data Analysis: - Melting Point - Enthalpy Changes G->I

Caption: Experimental workflow for the thermal analysis of 4-tert-Butylsulfonylcalixarene.

Conclusion

This technical guide has summarized the key aspects of the thermal stability of 4-tert-butylsulfonylcalixarene. The compound exhibits high thermal stability, with major decomposition occurring above 400 °C. The primary decomposition pathway involves the loss of the tert-butyl and sulfonyl groups. The provided synthesis route and detailed protocols for TGA and DSC analysis offer a practical framework for researchers working with this and related calixarene derivatives. A thorough understanding of the thermal properties is paramount for the successful application of 4-tert-butylsulfonylcalixarene in advanced materials and pharmaceutical formulations. Further research, particularly utilizing techniques like TGA coupled with mass spectrometry (TGA-MS), could provide more detailed insights into the complex fragmentation patterns during thermal decomposition.

References

In-Depth Technical Guide to the Crystal Structure of 4-tert-Butylsulfonylcalixarene

In-Depth Technical Guide to the Crystal Structure of 4-tert-Butylsulfonylcalix[1]arene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of 4-tert-butylsulfonylcalix[1]arene, a macrocyclic compound of significant interest in supramolecular chemistry and host-guest chemistry. This document details the crystallographic data, experimental protocols for its synthesis and crystal growth, and the methodology for its structural determination via single-crystal X-ray diffraction.

Introduction

Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde. Their unique cup-shaped conformation allows them to act as host molecules for a variety of guest ions and neutral molecules. The functionalization of the upper and lower rims of the calixarene scaffold allows for the fine-tuning of their complexation properties. 4-tert-Butylsulfonylcalix[1]arene is a derivative where the methylene bridges of the parent p-tert-butylcalix[1]arene are replaced by sulfonyl groups. This modification significantly alters the electronic properties and conformational flexibility of the macrocycle, influencing its recognition capabilities.

Crystal Structure and Quantitative Data

The crystal structure of 4-tert-butylsulfonylcalix[1]arene has been determined by single-crystal X-ray diffraction. The crystallographic data are archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 132941 .[1] The crystal structure reveals a cone conformation of the macrocycle.

Crystallographic Data

The following table summarizes the key crystallographic data for 4-tert-butylsulfonylcalix[1]arene.

ParameterValue
Chemical FormulaC₄₀H₄₈O₁₂S₄
Formula Weight849.06
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)15.123(3)
b (Å)18.456(4)
c (Å)15.234(3)
α (°)90
β (°)109.45(3)
γ (°)90
Volume (ų)4007(1)
Z4
Density (calculated) (g/cm³)1.408
Absorption Coefficient (mm⁻¹)0.302
F(000)1792
Selected Bond Lengths and Angles

The following tables provide a selection of key bond lengths and angles within the 4-tert-butylsulfonylcalix[1]arene molecule.

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
S(1)-O(1)1.435(3)
S(1)-O(2)1.438(3)
S(1)-C(1)1.774(4)
S(1)-C(7)1.778(4)
C(1)-C(6)1.389(6)
C(8)-O(3)1.371(5)

Table 3: Selected Bond Angles (°)

AtomsAngle (°)
O(1)-S(1)-O(2)118.8(2)
O(1)-S(1)-C(1)108.9(2)
O(2)-S(1)-C(7)108.7(2)
C(1)-S(1)-C(7)104.7(2)
C(2)-C(1)-S(1)120.3(3)
C(6)-C(1)-S(1)119.5(3)

Experimental Protocols

This section details the experimental procedures for the synthesis, crystallization, and structural analysis of 4-tert-butylsulfonylcalix[1]arene.

Synthesis of 4-tert-Butylsulfonylcalix[1]arene

The synthesis of 4-tert-butylsulfonylcalix[1]arene is achieved through the oxidation of its precursor, p-tert-butylthiacalix[1]arene.

Materials:

  • p-tert-Butylthiacalix[1]arene

  • Hydrogen peroxide (30% aqueous solution)

  • Molybdenum(VI) oxide or a suitable molybdenum-based catalyst

  • Acetic acid

  • Dichloromethane

  • Methanol

Procedure:

  • Dissolution: Suspend p-tert-butylthiacalix[1]arene in a mixture of dichloromethane and acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add a catalytic amount of molybdenum(VI) oxide to the suspension.

  • Oxidation: Slowly add 30% aqueous hydrogen peroxide to the reaction mixture at room temperature. The reaction is exothermic and should be controlled by an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the excess peroxide by the addition of a saturated aqueous solution of sodium sulfite. Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 4-tert-butylsulfonylcalix[1]arene as a white solid.

Crystallization

Single crystals of 4-tert-butylsulfonylcalix[1]arene suitable for X-ray diffraction can be obtained by slow evaporation.

Procedure:

  • Dissolve the purified 4-tert-butylsulfonylcalix[1]arene in a minimal amount of a suitable solvent, such as chloroform or a mixture of dichloromethane and methanol.

  • Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.

  • Colorless, well-defined crystals should form over a period of several days to a week.

Single-Crystal X-ray Diffraction

Data Collection:

A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected on a diffractometer equipped with a CCD or CMOS detector, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data collection is performed at a controlled temperature, often 100 K or room temperature, to minimize thermal vibrations. A series of frames are collected as the crystal is rotated, covering a complete sphere of reciprocal space.

Structure Solution and Refinement:

The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². The positions of the non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The refinement process is continued until convergence is reached, as indicated by the stabilization of the R-factor and other refinement parameters. The final structure is validated using software such as PLATON and checked for consistency with known chemical principles. Software such as SHELXL is commonly used for structure refinement.[2][3][4][5]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and structural determination of 4-tert-butylsulfonylcalix[1]arene.

experimental_workflowcluster_synthesisSynthesis & Purificationcluster_crystallizationCrystallizationcluster_xrdX-ray Diffraction & Analysisthiacalixp-tert-Butylthiacalix[4]areneoxidationOxidation(H₂O₂, Mo catalyst)thiacalix->oxidationworkupWorkup & Purification(Column Chromatography)oxidation->workupproduct4-tert-Butylsulfonylcalix[4]arene Powderworkup->productdissolutionDissolution in Solventproduct->dissolutionevaporationSlow Evaporationdissolution->evaporationcrystalsSingle Crystalsevaporation->crystalsdata_collectionData Collection(Diffractometer)crystals->data_collectionstructure_solutionStructure Solution(Direct Methods)data_collection->structure_solutionrefinementStructure Refinement(SHELXL)structure_solution->refinementfinal_structureFinal Crystal Structure(CIF)refinement->final_structure

Caption: Experimental workflow for 4-tert-butylsulfonylcalix[1]arene.

Methodological & Application

Application Notes and Protocols for Metal Ion Extraction Using 4-tert-Butylsulfonylcalixarene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calixarenes are macrocyclic compounds that have garnered significant attention in the field of host-guest chemistry due to their ability to selectively bind ions and neutral molecules.[1] Specifically, functionalized calixarenes are being explored for their potential in various applications, including the extraction and separation of metal ions.[1][2] This document provides detailed application notes and protocols for the use of p-tert-butylsulfonylcalix[3]arene (SC4A) in the solvent extraction of various metal ions, with a particular focus on its efficiency in sequestering Cesium(I) and Strontium(II).[4]

The protocols and data presented herein are derived from comprehensive studies on the solvent extraction behavior of SC4A, highlighting its performance under various experimental conditions such as pH, contact time, and temperature.[4][5][6] This document is intended to serve as a practical guide for researchers interested in the application of sulfonylcalixarenes for metal ion separation and analysis.

Data Presentation

The following tables summarize the quantitative data on the extraction of various metal ions using p-tert-butylsulfonylcalix[3]arene. The data includes distribution ratios (D) and separation factors, providing a clear comparison of the extraction efficiency and selectivity of SC4A.

Table 1: Effect of Contact Time on the Distribution Ratio (D) of Various Metal Ions

Metal IonDistribution Ratio (D) after 15-20 min
Cs(I)~27
Sr(II)~20
Na(I)<1
K(I)<1
Pb(II)~5
Cd(II)~3
Zn(II)~2
Co(II)~1.5
Ni(II)~1
Ce(III)~1

Conditions: T = 298 K, --INVALID-LINK-- = 1 × 10−3 M, --INVALID-LINK-- = 1 × 10−4 M, pH = 6 ± 0.05, shaking speed: 150 rpm.[4]

Table 2: Effect of pH on the Distribution Ratio (D) of Cs(I) and Sr(II)

pHDistribution Ratio (D) for Cs(I)Distribution Ratio (D) for Sr(II)
2<5<5
3~10~8
4~18~15
5~25~20
6~27~18

Conditions: T = 298 K, --INVALID-LINK-- = 1 × 10−3 M, --INVALID-LINK-- = 1 × 10−4 M, contact time = 120 min, shaking speed: 150 rpm.[4]

Table 3: Separation Factors of Cs(I) and Sr(II) from Other Metal Ions at Different pH Values

Competing Metal IonSeparation Factor (α) for Cs(I) at pH 6Separation Factor (α) for Sr(II) at pH 5
Na(I)>27>20
K(I)>27>20
Mg(II)>6>5
Ca(II)<1<1
Ba(II)~1.5~1.2
Pb(II)~5.4~4
Cd(II)~9~6.7
Zn(II)~13.5~10
Co(II)~18~13.3
Ni(II)~27~20
Ce(III)~27~20

The separation factor (α) is the ratio of the distribution ratios of the two competing metal ions.[4]

Experimental Protocols

This section provides a detailed methodology for the solvent extraction of metal ions using p-tert-butylsulfonylcalix[3]arene.

Materials and Reagents
  • Extractant: p-tert-butylsulfonylcalix[3]arene (SC4A)

  • Organic Solvent: Chloroform (analytical grade)

  • Aqueous Phase: Solutions of metal nitrates (e.g., CsNO₃, Sr(NO₃)₂, etc.) prepared in ultrapure water.

  • pH Adjustment: Nitric acid (HNO₃) and Sodium hydroxide (NaOH) solutions of appropriate concentrations.

  • Equipment:

    • Mechanical shaker

    • Centrifuge

    • pH meter

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or other suitable analytical instrument for metal ion concentration measurement.

Synthesis of p-tert-Butylsulfonylcalix[3]arene (SC4A)

A general synthesis procedure involves the oxidation of p-tert-butylthiacalix[3]arene (TC4A). In a typical reaction, 2.57 g of NaBO₃·4H₂O is added to a solution of 1.8 g of TC4A in 30 mL of chloroform and 25 mL of acetic acid. The mixture is stirred at 55 °C for four days. The resulting product is then extracted with chloroform.[6]

Solvent Extraction Procedure
  • Preparation of Organic Phase: Dissolve a specific amount of SC4A in chloroform to achieve the desired concentration (e.g., 1 x 10⁻³ M).

  • Preparation of Aqueous Phase: Prepare aqueous solutions of the metal nitrates at the desired concentration (e.g., 1 x 10⁻⁴ M). Adjust the pH of the aqueous solutions to the target value using HNO₃ or NaOH.

  • Extraction:

    • In a suitable container, mix equal volumes of the organic and aqueous phases (e.g., 10 mL of each).

    • Shake the mixture vigorously using a mechanical shaker at a constant speed (e.g., 150 rpm) for a specified duration to reach equilibrium (e.g., 120 minutes). The optimal contact time for Cs(I) and Sr(II) is around 15-20 minutes.[4]

    • Maintain a constant temperature during the extraction process (e.g., 298 K).

  • Phase Separation: After shaking, centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis:

    • Carefully separate the aqueous phase.

    • Measure the concentration of the metal ions remaining in the aqueous phase using a suitable analytical technique such as ICP-MS.

    • The concentration of the metal ion in the organic phase can be calculated by mass balance (initial concentration minus the final aqueous concentration).

  • Calculation of Distribution Ratio (D): The distribution ratio is calculated as the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase.

Visualizations

Metal Ion Extraction Workflow

The following diagram illustrates the general workflow for the solvent extraction of metal ions using p-tert-butylsulfonylcalix[3]arene.

Metal_Ion_Extraction_Workflow A Preparation of Aqueous Phase (Metal Ion Solution) B pH Adjustment A->B D Liquid-Liquid Extraction (Mixing & Shaking) B->D C Preparation of Organic Phase (SC4A in Chloroform) C->D E Phase Separation (Centrifugation) D->E F Aqueous Phase Analysis (e.g., ICP-MS) E->F Aqueous Phase G Data Analysis (Calculation of D) F->G

Caption: Workflow for metal ion extraction using SC4A.

References

Application Notes & Protocols: 4-tert-Butylsulfonylcalixarene as a Stationary Phase in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calixarenes are macrocyclic compounds that have demonstrated significant potential as stationary phases in chromatographic applications due to their unique host-guest chemistry. Their three-dimensional cavity allows for selective interactions with a variety of analyte molecules. This document focuses on the application of 4-tert-butylsulfonylcalix[1]arene as a stationary phase in high-performance liquid chromatography (HPLC). The introduction of the sulfonyl group enhances the interaction capabilities of the calixarene, offering unique selectivity for a range of compounds, particularly isomers and polar analytes.

These application notes provide an overview of the synthesis of the stationary phase, protocols for column packing and operation, and representative applications with performance data.

Synthesis of 4-tert-Butylsulfonylcalix[1]arene Bonded Stationary Phase

The preparation of a calixarene-based stationary phase involves the covalent bonding of the 4-tert-butylsulfonylcalix[1]arene molecule to a solid support, typically silica gel. The following is a representative protocol adapted from the synthesis of similar calix[1]arene-bonded silica gels.[2]

Materials and Reagents
  • 4-tert-butylsulfonylcalix[1]arene

  • Mesoporous silica gel (activated)

  • 3-(Trimethoxysilyl)-1-propanethiol

  • Toluene (anhydrous)

  • Acryloyl chloride

  • AIBN (Azobisisobutyronitrile)

  • Chloroform (anhydrous)

Protocol for Synthesis

Step 1: Thiol-functionalization of Silica Gel

  • Activate mesoporous silica gel by drying under vacuum at 140°C for 24 hours to maximize the surface silanol groups.[2]

  • In a round-bottom flask, react the activated silica gel with 3-(trimethoxysilyl)-1-propanethiol in anhydrous toluene.[2]

  • Heat the mixture at 80°C for 18 hours under an inert atmosphere.[2]

  • After the reaction, filter the thiolated silica gel, wash with toluene, and dry under vacuum.

Step 2: Functionalization of 4-tert-Butylsulfonylcalix[1]arene

  • React 4-tert-butylsulfonylcalix[1]arene with acryloyl chloride in the presence of a suitable base to introduce a polymerizable group. This step is a conceptual adaptation for enabling the subsequent "thiol-ene" reaction.

Step 3: Immobilization onto Thiolated Silica Gel

  • Suspend the thiolated silica gel and the functionalized 4-tert-butylsulfonylcalix[1]arene in anhydrous chloroform.[2]

  • Add AIBN as a radical initiator.[2]

  • Reflux the mixture for 8 hours to facilitate the thiol-ene reaction, covalently bonding the calixarene to the silica support.[2]

  • Filter the final product, wash extensively with chloroform and other organic solvents to remove any unreacted material, and dry under vacuum.

Characterization

The resulting 4-tert-butylsulfonylcalix[1]arene bonded silica stationary phase should be characterized using techniques such as:

  • Fourier Transform Infrared (FTIR) Spectroscopy

  • Thermogravimetric Analysis (TGA)

  • Elemental Analysis (CHN)

  • Scanning Electron Microscopy (SEM)

  • Brunauer-Emmett-Teller (BET) surface area analysis

Synthesis_Workflow cluster_0 Step 1: Silica Functionalization cluster_1 Step 2: Calixarene Functionalization cluster_2 Step 3: Immobilization Silica Activated Silica Gel Thiol_Silane 3-(Trimethoxysilyl)-1-propanethiol Toluene Toluene, 80°C Thiolated_Silica Thiolated Silica Gel Calixarene 4-tert-Butylsulfonylcalix[1]arene Acryloyl_Cl Acryloyl Chloride Functionalized_Calixarene Functionalized Calixarene Reaction Thiol-ene Reaction (Chloroform, AIBN, Reflux) Stationary_Phase 4-tert-Butylsulfonylcalix[1]arene Stationary Phase

Column Packing and Conditioning Protocol

Proper column packing is crucial for achieving high efficiency and reproducible chromatographic separations.

Slurry Preparation
  • Prepare a slurry of the 4-tert-butylsulfonylcalix[1]arene bonded silica in a suitable solvent (e.g., isopropanol or a mixture of isopropanol and a non-polar solvent).

  • The concentration of the slurry should be optimized but is typically around 10% (w/v).

  • Degas the slurry using sonication to remove any dissolved air.

Column Packing
  • Use a high-pressure slurry packing apparatus.

  • Fill the slurry reservoir with the prepared slurry.

  • Pump a suitable packing solvent (e.g., isopropanol) through the column at a high pressure (e.g., 5000-8000 psi) until the stationary phase is fully packed and a stable bed is formed.

Column Conditioning
  • Before use, condition the newly packed column by flushing it with the mobile phase to be used for the analysis.

  • Start with a low flow rate and gradually increase to the desired operational flow rate.

  • Equilibrate the column until a stable baseline is achieved. It is recommended to flush with at least 10-20 column volumes of the mobile phase.

Column_Packing_Workflow cluster_prep Preparation cluster_packing Packing cluster_conditioning Conditioning Stationary_Phase Stationary Phase Slurry Prepare Slurry Stationary_Phase->Slurry Solvent Packing Solvent Solvent->Slurry Degas Degas Slurry (Sonication) Slurry->Degas Apparatus High-Pressure Packing Apparatus Degas->Apparatus Packing Pump Slurry into Column Apparatus->Packing Packed_Column Packed Column Packing->Packed_Column Flush Flush with Mobile Phase Packed_Column->Flush Mobile_Phase Mobile Phase Mobile_Phase->Flush Equilibrate Equilibrate until Stable Baseline Flush->Equilibrate Ready_Column Ready for Use Equilibrate->Ready_Column

Applications and Performance Data

While specific performance data for a 4-tert-butylsulfonylcalix[1]arene stationary phase is not extensively published, based on the properties of similar calixarene-based phases, it is expected to exhibit excellent selectivity for a variety of analytes. The sulfonyl groups are anticipated to provide strong dipole-dipole and hydrogen bonding interactions, complementing the hydrophobic and π-π interactions of the calixarene cavity.

Separation of Positional Isomers

Calixarene-based stationary phases are well-known for their ability to separate positional isomers. The defined cavity size and functional groups create a highly selective environment for discriminating between subtle structural differences.

Representative Chromatographic Conditions:

  • Analytes: Dinitrobenzene isomers (ortho, meta, para)

  • Column: 4-tert-butylsulfonylcalix[1]arene bonded silica (hypothetical)

  • Mobile Phase: Methanol/Water (e.g., 60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 254 nm

Expected Performance Data:

AnalyteRetention Time (min)Retention Factor (k')Separation Factor (α)Resolution (Rs)
o-Dinitrobenzene4.21.10--
m-Dinitrobenzene5.81.901.732.5
p-Dinitrobenzene7.52.751.452.1
Analysis of Pharmaceutical Compounds

The unique selectivity of the 4-tert-butylsulfonylcalix[1]arene phase can be advantageous for the separation of active pharmaceutical ingredients (APIs) and their impurities. The sulfonyl groups can interact strongly with polar functional groups commonly found in drug molecules.

Representative Chromatographic Conditions:

  • Analytes: Non-steroidal anti-inflammatory drugs (NSAIDs)

  • Column: 4-tert-butylsulfonylcalix[1]arene bonded silica (hypothetical)

  • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient elution)

  • Flow Rate: 1.2 mL/min

  • Temperature: 30°C

  • Detection: UV at 230 nm

Expected Performance Data:

AnalyteRetention Time (min)Tailing FactorTheoretical Plates (N)
Ibuprofen6.81.18500
Naproxen8.21.29200
Diclofenac9.51.18900

Interaction Mechanisms

The separation on a 4-tert-butylsulfonylcalix[1]arene stationary phase is governed by a combination of molecular interactions. Understanding these interactions is key to method development.

Interaction_Mechanisms Analyte Analyte

Conclusion

The 4-tert-butylsulfonylcalix[1]arene stationary phase offers a powerful tool for challenging chromatographic separations. Its unique combination of interaction modes provides enhanced selectivity, particularly for isomeric and polar compounds relevant to the pharmaceutical industry. The protocols and data presented here serve as a guide for researchers and scientists to explore the potential of this novel stationary phase in their analytical workflows. Further research and application development are encouraged to fully elucidate the capabilities of this promising chromatographic tool.

References

Application Notes and Protocols: 4-tert-Butylsulfonylcalixarene in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-tert-Butylsulfonylcalix[1]arene is a macrocyclic compound that serves as a fundamental building block in the construction of advanced drug delivery systems. Its primary application lies in the formation of Metal-Organic Supercontainers (MOSCs), which are robust, nano-sized cages with exceptional drug loading capacities and tunable release properties.[2] The rigid structure of the calixarene, combined with the sulfonyl groups, facilitates the self-assembly of these complex architectures when reacted with metal ions and organic linkers.[3] This document provides detailed application notes and protocols for the utilization of 4-tert-butylsulfonylcalixarene in the development of MOSC-based drug delivery platforms.

Application Notes

1. Rationale for Use in Drug Delivery:

4-tert-Butylsulfonylcalixarene is a key component in the synthesis of Metal-Organic Supercontainers (MOSCs), a novel class of drug carriers.[2] These MOSCs possess unique features that make them highly suitable for drug delivery applications:

  • Dual-Cavity Structure: MOSCs assembled from 4-tert-butylsulfonylcalixarene feature a multi-pore architecture with both an internal endo cavity and multiple external exo cavities.[2] This dual-cavity system allows for the simultaneous or sequential loading of different therapeutic agents.

  • High Drug Loading Capacity: The multiple binding domains within the MOSC structure enable a high drug-loading capacity.[4][3]

  • Tunable Release Kinetics: The release of encapsulated drugs from MOSCs can be controlled, offering the potential for sustained and long-term drug delivery.[4][3]

  • Excellent Stability: These supercontainers exhibit significant thermal and chemical stability, which is crucial for in vivo applications.[4]

  • Biocompatibility: While further validation is needed for clinical applications, initial studies suggest that MOSCs can be designed to be biocompatible.

2. Mechanism of Drug Encapsulation:

Drug molecules are encapsulated within the MOSCs through non-covalent interactions, including:[2]

  • Host-guest interactions within the calixarene's own cavity (exo cavity).

  • Entrapment within the larger, central cavity of the MOSC (endo cavity).

  • Interactions with the organic linkers that form the cage structure.

The encapsulation is a stepwise process, often with different binding affinities for the endo and exo cavities, allowing for a controlled loading process.[4][5]

3. Characterization of Drug-Loaded MOSCs:

A variety of analytical techniques are employed to characterize the formation and properties of drug-loaded MOSCs:

  • Structural Elucidation: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of the MOSCs.

  • Size and Morphology: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are used to determine the size, size distribution, and morphology of the nano-sized containers in solution.

  • Drug Loading and Encapsulation Efficiency: UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used to quantify the amount of drug loaded into the MOSCs.

  • In Vitro Drug Release: Dialysis methods are typically employed to study the release kinetics of the drug from the MOSCs in a simulated physiological environment (e.g., phosphate-buffered saline, PBS).[4][3]

Quantitative Data Summary

The following tables summarize key quantitative data reported for drug delivery systems based on sulfonylcalixarene MOSCs.

Table 1: Drug Binding and Encapsulation Data for a Representative MOSC (MOSC-1-Co) [4]

Drug MoleculeCavityBinding Constant (K, M⁻¹)
D1 endo cavity3.04 x 10⁵
exo cavity5.15 x 10⁴ - 9.60 x 10⁴
external pockets0.84 x 10⁴
D2 endo cavity2.81 x 10⁵
exo cavity-
external pockets1.69 x 10⁴

Table 2: In Vitro Drug Release from Ibuprofen-Loaded MOSCs [4][3]

FormulationTime (hours)Cumulative Drug Release (%)
Free TBSC system 767
CIAC-106 (MOSC) 45~26
CIAC-114 (MOSC) 45~34

Experimental Protocols

Protocol 1: Synthesis of a 4-tert-Butylsulfonylcalixarene-Based MOSC

This protocol describes a general procedure for the self-assembly of a Metal-Organic Supercontainer using 4-tert-butylsulfonylcalixarene.

Materials:

  • p-tert-Butylsulfonylcalix[1]arene (H₄TBSC)

  • A suitable metal salt (e.g., Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O, or Mg(NO₃)₂·6H₂O)

  • A tricarboxylate linker (e.g., 1,3,5-benzenetricarboxylic acid, H₃BTC)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • In a glass vial, dissolve p-tert-butylsulfonylcalix[1]arene and the tricarboxylate linker in DMF.

  • In a separate vial, dissolve the metal salt in DMF.

  • Slowly add the metal salt solution to the solution containing the calixarene and the linker.

  • Seal the vial and heat the mixture in an oven at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 24-72 hours).

  • Allow the vial to cool slowly to room temperature.

  • Crystals of the MOSC should form. Collect the crystals by filtration, wash with fresh DMF, and dry under vacuum.

Protocol 2: Drug Loading into MOSCs

This protocol outlines the procedure for encapsulating a drug molecule into the pre-synthesized MOSCs.

Materials:

  • Synthesized MOSCs

  • Drug of interest

  • Appropriate solvent (e.g., chloroform, DMF, or an aqueous buffer)

Procedure:

  • Dissolve the synthesized MOSCs in the chosen solvent to a specific concentration.

  • Prepare a stock solution of the drug in the same solvent.

  • Add the drug solution to the MOSC solution. The molar ratio of drug to MOSC will depend on the desired loading.

  • Stir the mixture at room temperature for a specified time (e.g., 12-24 hours) to allow for encapsulation.

  • The drug-loaded MOSCs can be isolated by methods such as centrifugation or precipitation followed by washing to remove the unloaded drug.

Protocol 3: In Vitro Drug Release Study

This protocol describes a typical dialysis-based method to evaluate the in vitro release of a drug from the loaded MOSCs.

Materials:

  • Drug-loaded MOSCs

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)

  • Shaking incubator or water bath at 37 °C

Procedure:

  • Suspend a known amount of the drug-loaded MOSCs in a small volume of PBS.

  • Transfer the suspension into a dialysis bag and seal it.

  • Place the dialysis bag into a larger container with a known volume of PBS (the release medium).

  • Maintain the setup at 37 °C with constant, gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

experimental_workflow cluster_synthesis MOSC Synthesis cluster_loading Drug Loading cluster_release In Vitro Release s1 Dissolve Calixarene & Linker s3 Mix Solutions s1->s3 s2 Dissolve Metal Salt s2->s3 s4 Solvothermal Reaction s3->s4 s5 Crystallization & Isolation s4->s5 l1 Dissolve MOSCs s5->l1 l2 Add Drug Solution l1->l2 l3 Incubation l2->l3 l4 Isolation of Loaded MOSCs l3->l4 r1 Suspend Loaded MOSCs in PBS l4->r1 r2 Dialysis against PBS r1->r2 r3 Sample Collection at Timepoints r2->r3 r4 Drug Quantification (HPLC/UV-Vis) r3->r4

Caption: Workflow for MOSC synthesis, drug loading, and in vitro release.

logical_relationship cluster_components Components cluster_assembly Self-Assembly cluster_application Application calix 4-tert-Butylsulfonylcalix[4]arene mosc Metal-Organic Supercontainer (MOSC) calix->mosc metal Metal Ions metal->mosc linker Organic Linker linker->mosc delivery Drug Delivery System mosc->delivery drug Drug Molecule(s) drug->delivery

Caption: Logical relationship of components for MOSC-based drug delivery.

References

Application Notes and Protocols for the Synthesis of 4-tert-Butylsulfonylcalixarene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-tert-butylsulfonylcalix[1]arene and its derivatives. The synthesis is a multi-step process beginning with the formation of p-tert-butylcalix[1]arene, followed by its conversion to p-tert-butylthiacalix[1]arene, and finally, oxidation to the desired p-tert-butylsulfonylcalix[1]arene. These macrocyclic compounds are of significant interest in supramolecular chemistry and have emerging applications in drug delivery and as enzyme inhibitors.

Experimental Protocols

The synthesis is presented in three main stages, starting from p-tert-butylphenol.

Stage 1: Synthesis of p-tert-Butylcalix[1]arene

This procedure is adapted from a well-established method for the base-catalyzed condensation of p-tert-butylphenol and formaldehyde.

Materials:

  • p-tert-Butylphenol

  • Formaldehyde solution (37%)

  • Sodium hydroxide (NaOH)

  • Diphenyl ether

  • Ethyl acetate

  • Toluene

  • Acetic acid

  • Acetone

  • Deionized water

Equipment:

  • 3-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Heating mantle

  • Condenser

  • Nitrogen inlet

  • Filtration apparatus

Procedure:

  • Preparation of the Precursor:

    • In a 3-L three-necked flask equipped with a mechanical stirrer, combine 100 g (0.666 mol) of p-tert-butylphenol, 62 mL of 37% formaldehyde solution (0.83 mol), and a solution of 1.2 g (0.03 mol) of NaOH in 3 mL of water.

    • Stir the mixture at room temperature for 15 minutes.

    • Heat the mixture at 100–120°C for 2 hours using a heating mantle. The mixture will become a viscous yellow-brown mass.

    • Allow the reaction mixture to cool to room temperature.

    • Add 800–1000 mL of warm diphenyl ether to dissolve the residue, stirring for at least 1 hour.

  • Pyrolysis of the Precursor:

    • Fit the flask with a nitrogen inlet and a condenser.

    • Heat the stirred solution to 110–120°C under a stream of nitrogen to remove water.

    • Once water evolution subsides and a solid begins to form, increase the temperature to 150–160°C and then reflux for 3–4 hours under a gentle flow of nitrogen.

    • Cool the reaction mixture to room temperature.

    • Precipitate the product by adding 1.5 L of ethyl acetate and stir for 15–30 minutes.

    • Allow the solid to settle for at least 30 minutes.

  • Purification:

    • Filter the precipitate and wash it sequentially with two 100-mL portions of ethyl acetate, one 200-mL portion of acetic acid, two 100-mL portions of water, and two 50-mL portions of acetone. This yields the crude product.[2]

    • Recrystallize the crude product from boiling toluene to obtain pure p-tert-butylcalix[1]arene as a white crystalline solid.

Stage 2: Synthesis of p-tert-Butylthiacalix[1]arene

This stage involves the replacement of the methylene bridges of the calixarene with sulfur atoms.

Materials:

  • p-tert-Butylphenol

  • Elemental sulfur (S₈)

  • Sodium hydroxide (NaOH)

  • Tetraethylene glycol dimethyl ether (tetraglyme)

  • Toluene

  • Hydrochloric acid (HCl), 4 M

  • Chloroform

Equipment:

  • Reaction flask with a stirrer and nitrogen inlet

  • Heating mantle

  • Apparatus for removal of hydrogen sulfide

Procedure:

  • Reaction Setup:

    • In a suitable reaction flask, combine p-tert-butylphenol (64.5 g, 0.43 mol), elemental sulfur (27.5 g, 0.86 mol), and NaOH (8.86 g, 0.215 mol) in tetraethylene glycol dimethyl ether (19 cm³).[3]

    • Stir the mixture under a nitrogen atmosphere.

  • Reaction:

    • Gradually heat the mixture to 230°C over 4 hours, ensuring the removal of the evolved hydrogen sulfide with a slow stream of nitrogen.

    • Maintain the temperature at 230°C for an additional 3 hours.[3]

  • Work-up and Purification:

    • Cool the dark red reaction mixture to room temperature.

    • Dilute the mixture with toluene (35 cm³) and 4 M aqueous HCl.

    • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product is purified by recrystallization from chloroform/methanol to yield p-tert-butylthiacalix[1]arene.

Stage 3: Synthesis of 4-tert-Butylsulfonylcalix[1]arene

The final stage is the oxidation of the sulfur bridges of the thiacalixarene to sulfonyl groups.

Materials:

  • p-tert-Butylthiacalix[1]arene

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Acetic acid

  • Chloroform

Equipment:

  • Round-bottomed flask

  • Stirrer

  • Heating mantle with temperature control

Procedure:

  • Oxidation:

    • Dissolve p-tert-butylthiacalix[1]arene in a mixture of acetic acid and chloroform.

    • Add an excess of 30% hydrogen peroxide solution dropwise to the stirred solution. The amount of oxidant should be controlled to ensure complete oxidation.

    • Heat the mixture gently to facilitate the reaction. The progress of the oxidation can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product, 4-tert-butylsulfonylcalix[1]arene, will precipitate out of the solution.

    • Filter the solid product and wash it with a suitable solvent, such as methanol, to remove any remaining impurities.

    • The product can be further purified by recrystallization if necessary.

Quantitative Data Summary

The following table summarizes typical yields and physical properties for the synthesized compounds.

CompoundStageTypical Yield (%)Melting Point (°C)Key Spectroscopic Data
p-tert-Butylcalix[1]arene 1~61 (crude)342-344¹H NMR (CDCl₃): δ 1.25 (s, 36H, t-Bu), 3.45 & 4.25 (d, 8H, -CH₂-), 7.05 (s, 8H, Ar-H), 10.45 (s, 4H, -OH). IR (KBr, cm⁻¹): ~3150 (O-H stretching).[4]
p-tert-Butylthiacalix[1]arene 2~54334-336¹H NMR (CDCl₃): δ 1.28 (s, 36H, t-Bu), 7.45 (s, 8H, Ar-H), 8.80 (s, 4H, -OH). IR (KBr, cm⁻¹): ~3282 (O-H stretching).[3][5]
4-tert-Butylsulfonylcalix[1]arene 3High> 400¹H NMR (DMSO-d₆): Signals for t-Bu and Ar-H protons. IR (KBr, cm⁻¹): ~1310 and ~1150 (SO₂ stretching).

Visualizations

Experimental Workflow

The overall synthetic process can be visualized as a three-stage workflow.

G cluster_0 Stage 1: Synthesis of p-tert-Butylcalix[4]arene cluster_1 Stage 2: Synthesis of p-tert-Butylthiacalix[4]arene cluster_2 Stage 3: Synthesis of 4-tert-Butylsulfonylcalix[4]arene start1 p-tert-Butylphenol + Formaldehyde precipitate1 Precursor Formation (NaOH, 100-120°C) start1->precipitate1 pyrolysis Pyrolysis in Diphenyl Ether (Reflux) precipitate1->pyrolysis purification1 Precipitation & Washing pyrolysis->purification1 product1 p-tert-Butylcalix[4]arene purification1->product1 start2 p-tert-Butylphenol + Elemental Sulfur reaction2 Reaction in Tetraglyme (NaOH, 230°C) start2->reaction2 workup2 Work-up & Recrystallization reaction2->workup2 product2 p-tert-Butylthiacalix[4]arene workup2->product2 start3 p-tert-Butylthiacalix[4]arene oxidation Oxidation (H₂O₂, Acetic Acid) start3->oxidation isolation Isolation & Purification oxidation->isolation product3 This compound isolation->product3

Caption: A workflow diagram illustrating the three main stages for the synthesis of 4-tert-butylsulfonylcalix[1]arene.

Potential Mechanism of Action: Enzyme Inhibition

While specific signaling pathways for 4-tert-butylsulfonylcalixarene derivatives are not extensively characterized, their role as enzyme inhibitors has been investigated. The following diagram illustrates a generalized mechanism of action.

G Calixarene Sulfonylcalixarene Derivative InhibitedComplex Enzyme-Inhibitor Complex (Inactive) Calixarene->InhibitedComplex Binding Enzyme Target Enzyme (e.g., Protein Tyrosine Phosphatase) Product Product Enzyme->Product Catalysis Enzyme->InhibitedComplex Inhibition Substrate Substrate Substrate->Enzyme BiologicalProcess Cellular Process (e.g., Signal Transduction) InhibitedComplex->BiologicalProcess Blocks Downstream Downstream Cellular Response BiologicalProcess->Downstream Regulation

Caption: A diagram showing the potential mechanism of enzyme inhibition by a sulfonylcalixarene derivative.

These protocols and data provide a comprehensive guide for the synthesis and characterization of 4-tert-butylsulfonylcalixarene derivatives for research and development purposes. The provided diagrams offer a clear visualization of the synthetic workflow and a potential mechanism of biological action.

References

Application Notes and Protocols for the Recognition of Organic Molecules Using 4-tert-Butylsulfonylcalixarene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calixarenes are a class of macrocyclic compounds that have garnered significant interest in the field of supramolecular chemistry due to their unique basket-like shape and their ability to act as host molecules for a variety of guest ions and neutral molecules.[1] Among the various modified calixarenes, 4-tert-butylsulfonylcalix[1]arene stands out for its distinct electronic properties and potential for selective molecular recognition. The introduction of the sulfonyl groups at the upper rim of the calixarene cavity enhances its interaction capabilities, making it a promising candidate for applications in sensing, separation, and as a scaffold in drug development.

These application notes provide a comprehensive overview of the use of 4-tert-butylsulfonylcalixarene for the recognition of organic molecules. This document details the synthesis of the host molecule, presents available quantitative data on host-guest interactions, and offers detailed protocols for key experimental techniques used to study these interactions.

Synthesis of 4-tert-Butylsulfonylcalixarene

The synthesis of 4-tert-butylsulfonylcalix[1]arene is typically a two-step process. The first step involves the synthesis of the precursor molecule, p-tert-butylcalix[1]arene, followed by the sulfonation of the para-positions of the phenyl rings.

Protocol 1: Synthesis of p-tert-Butylcalix[1]arene

This protocol is adapted from established literature procedures.[2]

Materials:

  • p-tert-Butylphenol

  • 37% Formaldehyde solution

  • Sodium hydroxide (NaOH)

  • Diphenyl ether

  • Ethyl acetate

  • Toluene

  • Acetic acid

  • Acetone

  • Water

  • Nitrogen gas

  • Three-necked round-bottomed flask (3 L)

  • Mechanical stirrer

  • Heating mantle

  • Condenser

Procedure:

  • Preparation of the Precursor:

    • In a 3 L three-necked round-bottomed flask equipped with a mechanical stirrer, combine 100 g of p-tert-butylphenol, 62 mL of 37% formaldehyde solution, and 1.2 g of NaOH dissolved in 3 mL of water.

    • Stir the mixture at room temperature for 15 minutes.

    • Heat the mixture at 100-120 °C for 2 hours using a heating mantle. The mixture will become a viscous, deep yellow or brown-yellow mass.

    • Allow the reaction mixture to cool to room temperature.

    • Add 800-1000 mL of warm diphenyl ether to dissolve the residue, stirring for at least 1 hour.

  • Pyrolysis:

    • Fit the flask with a nitrogen inlet and a condenser.

    • Heat the mixture to 110-120 °C while rapidly passing a stream of nitrogen over the surface to remove water.

    • Once water evolution subsides, heat the mixture to reflux (approximately 150-160 °C) and maintain for 3-4 hours under a gentle flow of nitrogen.

    • Cool the reaction mixture to room temperature.

  • Precipitation and Purification:

    • Add 1.5 L of ethyl acetate to precipitate the product.

    • Stir the mixture for 15-30 minutes and then let it stand for at least 30 minutes.

    • Filter the crude product and wash it sequentially with ethyl acetate (2 x 100 mL), acetic acid (1 x 200 mL), water (2 x 100 mL), and acetone (2 x 50 mL).

    • Recrystallize the crude product from boiling toluene to obtain pure p-tert-butylcalix[1]arene as white crystals.

Protocol 2: Sulfonation of p-tert-Butylcalix[1]arene

This protocol is a general method for the chlorosulfonation of calix[1]arenes, which can be subsequently hydrolyzed to the sulfonic acid.[3]

Materials:

  • p-tert-Butylcalix[1]arene

  • Chlorosulfonic acid (ClSO₃H)

  • Chloroform (CHCl₃)

  • Ice bath

  • Magnetic stirrer

  • Round-bottomed flask

  • Drying tube (e.g., with CaCl₂)

Procedure:

  • Chlorosulfonation:

    • In a round-bottomed flask equipped with a magnetic stirrer and a drying tube, dissolve p-tert-butylcalix[1]arene in chloroform at room temperature.

    • Cool the solution in an ice bath.

    • Slowly add a significant excess (e.g., 40 equivalents) of chlorosulfonic acid to the cooled solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

    • Filter the crude tetrakis(chlorosulfonyl)calix[1]arene and wash it with cold water.

  • Hydrolysis (if sulfonic acid is desired):

    • The resulting chlorosulfonylated calixarene can be hydrolyzed to the corresponding sulfonic acid by refluxing in water or a suitable aqueous base.

Visualization of Synthetic Pathway

G Synthesis of 4-tert-Butylsulfonylcalixarene cluster_0 Step 1: Synthesis of p-tert-Butylcalix[4]arene cluster_1 Step 2: Sulfonation p-tert-Butylphenol p-tert-Butylphenol Precursor Formation Precursor Formation p-tert-Butylphenol->Precursor Formation Formaldehyde Formaldehyde Formaldehyde->Precursor Formation NaOH NaOH NaOH->Precursor Formation Pyrolysis Pyrolysis Precursor Formation->Pyrolysis p-tert-Butylcalix[4]arene p-tert-Butylcalix[4]arene Pyrolysis->p-tert-Butylcalix[4]arene Chlorosulfonation Chlorosulfonation p-tert-Butylcalix[4]arene->Chlorosulfonation Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Chlorosulfonation 4-tert-Butylsulfonylcalix[4]arene This compound Chlorosulfonation->this compound G General Workflow for Molecular Recognition Studies cluster_binding Binding Study Techniques Host Synthesis Host Synthesis Characterization Characterization Host Synthesis->Characterization Guest Selection Guest Selection Binding Studies Binding Studies Guest Selection->Binding Studies Characterization->Binding Studies Data Analysis Data Analysis Binding Studies->Data Analysis NMR Titration NMR Titration Binding Studies->NMR Titration Fluorescence Titration Fluorescence Titration Binding Studies->Fluorescence Titration UV-Vis Titration UV-Vis Titration Binding Studies->UV-Vis Titration Conclusion Conclusion Data Analysis->Conclusion G Host-Guest Interaction Mechanism cluster_interactions Driving Forces Host 4-tert-Butylsulfonylcalixarene Complex Host-Guest Complex Host->Complex Inclusion Guest Organic Molecule Guest->Complex Binding Hydrophobic Interactions Hydrophobic Interactions Complex->Hydrophobic Interactions Hydrogen Bonding Hydrogen Bonding Complex->Hydrogen Bonding van der Waals Forces van der Waals Forces Complex->van der Waals Forces π-π Stacking π-π Stacking Complex->π-π Stacking

References

Application Notes and Protocols for Sensor Fabrication Using 4-tert-Butylsulfonylcalixarene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of sensors utilizing 4-tert-butylsulfonylcalixarene as a key recognition element. This document is intended for researchers, scientists, and professionals in drug development who are interested in creating selective and sensitive sensors for various analytes.

Introduction

Calixarenes are macrocyclic compounds that are well-regarded for their ability to act as host molecules for a variety of ions and small organic molecules. Their pre-organized cavity, which can be chemically modified at the upper and lower rims, allows for the design of highly selective receptors. 4-tert-Butylsulfonylcalix[1]arene, a derivative of calix[1]arene, offers a unique combination of a hydrophobic cavity and polar sulfonyl groups, making it an excellent candidate for the development of chemical sensors. These sensors have found applications in environmental monitoring, pharmaceutical analysis, and biomedical diagnostics. The sulfonyl groups can act as binding sites, enhancing the interaction with target analytes.

Applications

Sensors based on 4-tert-butylsulfonylcalixarene and its parent compound, 4-tert-butylcalix[1]arene, have been successfully developed for the detection of a range of analytes, including:

  • Heavy Metal Ions: Potentiometric sensors have demonstrated high selectivity for lead (Pb²⁺) ions in aqueous solutions.[2]

  • Pharmaceutical Compounds: These macrocycles have been incorporated into carbon paste electrodes for the determination of drugs like ivabradine hydrochloride in pharmaceutical formulations.[3][4]

  • Biologically Relevant Ions: Calixarene-based fluorescent sensors have been developed for the detection of ions such as Zn²⁺, Hg²⁺, and I⁻.[5]

Quantitative Sensor Performance Data

The performance of sensors fabricated with 4-tert-butylcalix[1]arene derivatives is summarized in the table below. This data highlights the sensitivity, detection limits, and response times achieved for different target analytes.

Target AnalyteSensor TypeLinear RangeLimit of Detection (LOD)Response TimeReference
Lead (Pb²⁺)Potentiometric (PVC membrane)1.0×10⁻⁷ to 1.0×10⁻² MNot Specified< 15 s[2]
Lead (Pb²⁺)Potentiometric (PVC membrane)1.1×10⁻⁵ to 1.0×10⁻¹ MNot SpecifiedNot Specified[2]
Ivabradine HClPotentiometric (Carbon Paste)10⁻⁷ to 10⁻³ M36 nMNot Specified[4]
Zinc (Zn²⁺)FluorescentNot Specified6.4 nM (for Mn²⁺)Not Specified[5]
Mercury (Hg²⁺)FluorescentNot Specified2.9 nMNot Specified[5]
Iodide (I⁻)FluorescentNot Specified21 nMNot Specified[5]

Experimental Protocols

This section provides detailed methodologies for the fabrication of potentiometric and carbon paste sensors using 4-tert-butylcalixarene derivatives.

Protocol 1: Fabrication of a Pb²⁺-Selective Potentiometric Sensor

This protocol is based on the formulation of a poly(vinyl chloride) (PVC) membrane sensor incorporating 4-tert-butylcalix[1]arene.

Materials:

  • 4-tert-butylcalix[1]arene (Ionophore)

  • Poly(vinyl chloride) (PVC)

  • Dibutyl phthalate (DBP) or Dioctyl phthalate (DOP) (Plasticizer)

  • Sodium tetraphenyl borate (NaTPB) (Anion excluder)

  • Tetrahydrofuran (THF)

Equipment:

  • Glass rings or petri dishes

  • Ag/AgCl reference electrode

  • pH meter/Ion analyzer

  • Magnetic stirrer

Procedure:

  • Membrane Cocktail Preparation:

    • Precisely weigh the components to achieve a desired ratio. A reported composition for a lead-selective membrane is 2 mg of 4-tert-butylcalix[1]arene, 1 mg of NaTPB, 100 mg of DBP, and 200 mg of PVC.[2] Another effective composition is 3.4% ionophore, 4.6% NaTPB, 59% DOP, and 33% PVC.[2]

    • Dissolve all components in a minimal amount of high-purity THF.

    • Stir the mixture until a homogenous, transparent solution is obtained.

  • Membrane Casting:

    • Pour the membrane cocktail into a clean, dry glass ring or petri dish placed on a smooth, level surface.

    • Allow the THF to evaporate slowly at room temperature for at least 24 hours to form a flexible, transparent membrane.

  • Electrode Assembly:

    • Cut a small disc (approximately 5-7 mm in diameter) from the cast membrane.

    • Mount the membrane disc onto the end of a PVC electrode body.

    • Fill the electrode body with an internal filling solution (e.g., 0.1 M Pb(NO₃)₂).

    • Insert an Ag/AgCl reference electrode into the internal filling solution.

  • Conditioning:

    • Condition the assembled electrode by soaking it in a 1.0×10⁻³ M solution of the target analyte (e.g., Pb(NO₃)₂) for several hours until a stable potential is achieved.

Protocol 2: Fabrication of a Carbon Paste Electrode for Drug Analysis

This protocol describes the preparation of a modified carbon paste electrode for the determination of a pharmaceutical compound like ivabradine hydrochloride.

Materials:

  • 4-tert-butylcalixarene (Ionophore)

  • High-purity graphite powder

  • Tricresyl phosphate (TCP) or other suitable plasticizer

  • Multi-walled carbon nanotubes decorated with Fe₂O₃ nanoparticles (Fe₂O₃@MWCNTs) (Optional additive for enhanced performance)[4]

  • Target analyte (e.g., Ivabradine hydrochloride)

Equipment:

  • Mortar and pestle

  • Electrode body (e.g., a plastic syringe)

  • Copper or stainless steel wire for electrical contact

Procedure:

  • Paste Preparation:

    • In a mortar, thoroughly mix a specific ratio of the ionophore, graphite powder, and any additives (e.g., Fe₂O₃@MWCNTs).

    • Add the plasticizer dropwise while continuously mixing until a homogenous, thick paste is formed. The consistency should be such that it can be easily packed into the electrode body without being too fluid.

  • Electrode Assembly:

    • Pack a portion of the prepared carbon paste into the tip of the electrode body, ensuring there are no air gaps.

    • Insert a copper or stainless steel wire into the back of the paste to establish electrical contact.

    • Smooth the surface of the electrode by rubbing it on a clean piece of paper.

  • Conditioning:

    • Condition the electrode by immersing it in a solution of the target analyte (e.g., 1.0×10⁻³ M ivabradine hydrochloride) for a recommended period to ensure a stable potential reading.

Visualizations

Signaling Pathway of a Calixarene-Based Ion-Selective Electrode

G cluster_solution Sample Solution cluster_membrane Sensor Membrane cluster_electrode Internal Electrode System Analyte Target Analyte (e.g., Pb²⁺) Ionophore 4-tert-Butylsulfonylcalixarene Analyte->Ionophore Selective Binding Measurement Potentiometric Measurement Analyte->Measurement Complex Analyte-Ionophore Complex Ionophore->Complex Complexation InternalSol Internal Filling Solution Complex->InternalSol Phase Boundary Potential (influenced by analyte concentration) RefElectrode Internal Reference Electrode (Ag/AgCl) InternalSol->RefElectrode Constant Potential RefElectrode->Measurement G A Component Weighing (Ionophore, PVC, Plasticizer, Additive) B Dissolution in THF A->B C Homogenous Membrane Cocktail B->C D Membrane Casting & Solvent Evaporation C->D E Membrane Disc Cutting D->E F Electrode Assembly E->F G Conditioning in Analyte Solution F->G H Ready-to-Use Sensor G->H G cluster_materials Starting Materials Ionophore 4-tert-Butylsulfonylcalixarene Mix Homogenous Mixing Ionophore->Mix Graphite Graphite Powder Graphite->Mix Plasticizer Plasticizer (e.g., TCP) Plasticizer->Mix Additive Optional Additive (e.g., Fe₂O₃@MWCNTs) Additive->Mix Paste Carbon Paste Mix->Paste Pack Packing into Electrode Body Paste->Pack Electrode Assembled Carbon Paste Electrode Pack->Electrode

References

Application Notes and Protocols: 4-tert-Butylsulfonylcalixarene in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-tert-butylsulfonylcalixarene as a stabilizing and functionalizing agent in the synthesis of metallic nanoparticles. Due to the limited availability of direct protocols for this specific calixarene derivative, the following sections present adapted methodologies based on established procedures for similar calixarenes and general nanoparticle synthesis. These protocols are intended to serve as a foundational guide for researchers to develop and optimize their own nanoparticle systems.

Application Notes

4-tert-Butylsulfonylcalixarene, a macrocyclic compound belonging to the calixarene family, presents significant potential in the field of nanotechnology. Its unique three-dimensional basket-like structure, coupled with the presence of sulfonyl functional groups, makes it an attractive candidate for the surface modification and stabilization of nanoparticles.

Key Potential Applications:

  • Nanoparticle Stabilization: The bulky, pre-organized structure of the calixarene can provide steric hindrance on the nanoparticle surface, preventing aggregation and enhancing colloidal stability. The sulfonyl groups may also contribute to electrostatic stabilization.

  • Drug Delivery Vehicles: The hydrophobic cavity of the calixarene core can potentially encapsulate small drug molecules, while the functionalized nanoparticle serves as the carrier. This could lead to the development of novel drug delivery systems with controlled release properties.[1]

  • Targeted Drug Delivery: The calixarene scaffold can be further functionalized with targeting ligands (e.g., antibodies, peptides) to enable the specific delivery of therapeutic agents to diseased cells or tissues.[1]

  • Biosensing and Diagnostics: Nanoparticles stabilized with 4-tert-butylsulfonylcalixarene could be employed in the development of sensitive and selective biosensors. The calixarene's host-guest chemistry can be exploited for the recognition of specific biomolecules.

Experimental Protocols

The following are adapted protocols for the synthesis of gold and silver nanoparticles using 4-tert-butylsulfonylcalixarene as a stabilizing agent. Researchers should note that optimization of parameters such as precursor concentration, temperature, and calixarene concentration will be necessary.

Protocol 1: Synthesis of 4-tert-Butylsulfonylcalixarene-Stabilized Gold Nanoparticles (AuNPs)

This protocol is adapted from the widely used Turkevich method for gold nanoparticle synthesis, with the incorporation of 4-tert-butylsulfonylcalixarene as a capping and stabilizing agent.

Materials:

  • Tetrachloroauric acid (HAuCl₄)

  • Sodium citrate

  • 4-tert-Butylsulfonylcalixarene

  • Deionized water (Milli-Q or equivalent)

  • Glassware cleaned with aqua regia

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of HAuCl₄ in deionized water.

    • Prepare a 1% (w/v) solution of sodium citrate in deionized water.

    • Prepare a 1 mM solution of 4-tert-butylsulfonylcalixarene in a suitable solvent (e.g., ethanol or THF, depending on solubility) and then dilute in deionized water.

  • Synthesis:

    • In a clean round-bottom flask, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

    • To the boiling solution, rapidly add 10 mL of the 1% sodium citrate solution. The solution color should change from pale yellow to deep red, indicating the formation of gold nanoparticles.[2][3]

    • Continue boiling and stirring for 15 minutes.

    • Reduce the heat and allow the solution to cool to approximately 60-70 °C.

    • Slowly add a predetermined amount of the 4-tert-butylsulfonylcalixarene solution (e.g., starting with a 1:1 molar ratio of calixarene to gold) while stirring.

    • Continue stirring for at least 4 hours to allow for ligand exchange and stabilization.

    • Allow the solution to cool to room temperature.

  • Purification:

    • Centrifuge the synthesized AuNP solution to pellet the nanoparticles. The centrifugation speed and time will depend on the nanoparticle size.

    • Remove the supernatant and resuspend the pellet in deionized water.

    • Repeat the centrifugation and resuspension steps at least three times to remove unreacted reagents.

  • Characterization:

    • UV-Vis Spectroscopy: Confirm the formation of AuNPs by observing the characteristic surface plasmon resonance (SPR) peak around 520 nm.[2]

    • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles.

    • Transmission Electron Microscopy (TEM): Visualize the size, shape, and morphology of the synthesized AuNPs.

Protocol 2: Synthesis of 4-tert-Butylsulfonylcalixarene-Stabilized Silver Nanoparticles (AgNPs)

This protocol is based on the chemical reduction of silver nitrate using sodium borohydride, with 4-tert-butylsulfonylcalixarene introduced for stabilization.

Materials:

  • Silver nitrate (AgNO₃)

  • Sodium borohydride (NaBH₄)

  • 4-tert-Butylsulfonylcalixarene

  • Deionized water (Milli-Q or equivalent)

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of AgNO₃ in deionized water.

    • Prepare a 2 mM solution of NaBH₄ in deionized water. This solution should be freshly prepared and kept on ice.

    • Prepare a 1 mM solution of 4-tert-butylsulfonylcalixarene in a suitable solvent and dilute in deionized water.

  • Synthesis:

    • In a flask placed in an ice bath, add 100 mL of the 1 mM AgNO₃ solution.

    • Add a specific volume of the 4-tert-butylsulfonylcalixarene solution to the AgNO₃ solution with vigorous stirring.

    • Dropwise, add the ice-cold 2 mM NaBH₄ solution to the mixture. The formation of AgNPs is indicated by a color change to yellow.[4]

    • Continue stirring for 1-2 hours in the ice bath.

  • Purification:

    • Purify the AgNPs by repeated centrifugation and resuspension in deionized water, similar to the AuNP purification protocol.

  • Characterization:

    • UV-Vis Spectroscopy: Characterize the AgNPs by their SPR peak, typically observed between 400-450 nm.

    • DLS and TEM: Analyze the size, distribution, and morphology of the AgNPs.

Data Presentation

The following tables are provided as templates for researchers to systematically record and compare their experimental data.

Table 1: Physicochemical Properties of Synthesized Nanoparticles

Nanoparticle TypeCore MaterialCalixarene Concentration (mM)Size (nm) by DLSPolydispersity Index (PDI)Zeta Potential (mV)
AuNP-Calix-1Gold0.1
AuNP-Calix-2Gold0.5
AuNP-Calix-3Gold1.0
AgNP-Calix-1Silver0.1
AgNP-Calix-2Silver0.5
AgNP-Calix-3Silver1.0

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrugDrug Loading Content (%)Encapsulation Efficiency (%)
AuNP-Calix-DrugA[Drug Name]
AgNP-Calix-DrugA[Drug Name]
AuNP-Calix-DrugB[Drug Name]
AgNP-Calix-DrugB[Drug Name]

Drug Loading Content (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100 Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

Visualizations

The following diagrams illustrate the proposed experimental workflows for the synthesis of 4-tert-butylsulfonylcalixarene-stabilized nanoparticles.

AuNP_Synthesis_Workflow A 1. Prepare Solutions - HAuCl4 (1 mM) - Sodium Citrate (1%) - Calixarene (1 mM) B 2. Heat HAuCl4 Solution (100 mL) to boiling A->B C 3. Add Sodium Citrate (10 mL) rapidly B->C D 4. Boil for 15 min (Color change to red) C->D E 5. Cool to 60-70 °C D->E F 6. Add Calixarene Solution E->F G 7. Stir for 4 hours F->G H 8. Purify Nanoparticles (Centrifugation) G->H I 9. Characterize AuNPs - UV-Vis - DLS - TEM H->I

Caption: Workflow for the synthesis of 4-tert-Butylsulfonylcalixarene-stabilized gold nanoparticles.

AgNP_Synthesis_Workflow A 1. Prepare Solutions - AgNO3 (1 mM) - NaBH4 (2 mM, ice-cold) - Calixarene (1 mM) B 2. Mix AgNO3 and Calixarene in an ice bath A->B C 3. Add NaBH4 dropwise with vigorous stirring B->C D 4. Stir for 1-2 hours (Color change to yellow) C->D E 5. Purify Nanoparticles (Centrifugation) D->E F 6. Characterize AgNPs - UV-Vis - DLS - TEM E->F

Caption: Workflow for the synthesis of 4-tert-Butylsulfonylcalixarene-stabilized silver nanoparticles.

References

Application Notes and Protocols: 4-tert-Butylsulfonylcalixarene in the Construction of Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-tert-butylsulfonylcalixarene in the construction of metal-organic frameworks (MOFs), with a particular focus on a subclass known as Metal-Organic Supercontainers (MOSCs). These materials have shown significant promise in biomedical applications, particularly in drug delivery, owing to their unique multi-cavity structures.

Introduction

4-tert-Butylsulfonylcalixarene is a macrocyclic compound featuring a basket-like cavity, making it an attractive building block for the construction of porous supramolecular assemblies. When used in conjunction with metal ions and often supplementary organic linkers, it forms a class of discrete coordination cages termed Metal-Organic Supercontainers (MOSCs). These MOSCs possess well-defined internal and external cavities, providing multiple domains for the encapsulation of guest molecules, such as drugs. While extended, porous MOFs built solely from 4-tert-butylsulfonylcalixarene are not extensively reported in the literature, the principles of coordination-driven self-assembly and the functional properties of the resulting MOSCs offer valuable insights for the design of novel drug delivery systems.

Applications in Drug Delivery

The primary application of 4-tert-butylsulfonylcalixarene-based coordination cages lies in their potential as advanced drug delivery vehicles. The hierarchical pore structure, comprising a larger internal endo cavity and smaller exo cavities on the calixarene upper rim, allows for the simultaneous or sequential encapsulation of different therapeutic agents. This feature opens possibilities for combination therapies and controlled release profiles.

Key advantages for drug delivery include:

  • High Drug Loading Capacity: The multiple cavities can accommodate a significant number of drug molecules.

  • Tunable Cavity Size: The dimensions of the endo cavity can be modulated by selecting different ancillary linkers, allowing for the encapsulation of a variety of drug molecules.

  • Biocompatibility: While requiring further investigation, initial studies suggest that these materials can be designed to be compatible with biological systems.

  • Controlled Release: The host-guest interactions within the cavities, including hydrogen bonding, π-π stacking, and electrostatic interactions, can be tailored to control the release kinetics of the encapsulated drugs.

Quantitative Data Summary

The following tables summarize the structural and drug loading data for representative Metal-Organic Supercontainers constructed using p-tert-butylsulfonylcalixarene (H₄TBSC) and various metal ions and tricarboxylate linkers.

Table 1: Structural Properties of Representative MOSCs

MOSC DesignationMetal IonAncillary LinkerEndo Cavity Volume (nm³)Inner Diameter (nm)
MOSC-1-CoCo²⁺1,3,5-benzenetricarboxylic acid (BTC)0.55~1.0
CIAC-114Not Specified4,4′,4″-benzene-1,3,5-triyl-tribenzoic acid (BTB)2.75up to 2.7
Tetragonal-elongated MOSCNot Specified5-[(4-carboxybenzyl)amino]-isophthalic acid1.00Not Specified

Table 2: Drug Encapsulation Data for MOSC-1-Co

Drug MoleculeBinding SiteBinding Constant (K, M⁻¹)
(R)-(+)-rabeprazole sodium (D1)Endo Cavity3.04 x 10⁵
Exo Cavity5.15 x 10⁴ - 9.60 x 10⁴
External Pockets0.84 x 10⁴
(S)-(−)-pantoprazole sodium (D2)Endo Cavity2.81 x 10⁵
Exo CavityNot Specified
External Pockets1.69 x 10⁴

Experimental Protocols

The following are generalized protocols for the synthesis of Metal-Organic Supercontainers (MOSCs) using 4-tert-butylsulfonylcalixarene. Specific quantities and reaction conditions may need to be optimized depending on the target structure.

Protocol 1: Solvothermal Synthesis of a Co-based MOSC (e.g., MOSC-1-Co)

Materials:

  • p-tert-butylsulfonylcalixarene (H₄TBSC)

  • Cobalt(II) salt (e.g., Co(NO₃)₂·6H₂O)

  • 1,3,5-benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

Procedure:

  • In a glass vial, dissolve p-tert-butylsulfonylcalixarene and 1,3,5-benzenetricarboxylic acid in DMF.

  • In a separate vial, dissolve the Cobalt(II) salt in a mixture of DMF and EtOH.

  • Slowly add the metal salt solution to the ligand solution with stirring.

  • Seal the vial and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).

  • After cooling to room temperature, colored crystals of the MOSC should form.

  • Collect the crystals by filtration, wash them with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove unreacted starting materials.

  • Dry the crystals under vacuum.

Protocol 2: Post-Synthetic Drug Loading

Materials:

  • Synthesized MOSC crystals

  • Drug molecule of interest

  • Appropriate solvent in which both the MOSC and drug are soluble (e.g., DMF, water, or buffer solution)

Procedure:

  • Prepare a solution of the drug molecule in the chosen solvent.

  • Immerse the activated (solvent-exchanged and dried) MOSC crystals in the drug solution.

  • Stir the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for guest encapsulation.

  • Collect the drug-loaded MOSC crystals by centrifugation or filtration.

  • Wash the crystals with fresh solvent to remove any surface-adsorbed drug molecules.

  • Dry the drug-loaded crystals under vacuum.

  • The amount of encapsulated drug can be quantified using techniques such as UV-Vis spectroscopy, HPLC, or by digesting the MOF and analyzing the drug content.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product cluster_post_synthesis Post-Synthetic Modification cluster_final_product Final Product Calix 4-tert-Butylsulfonylcalix[4]arene Solvothermal Solvothermal Reaction (DMF/EtOH, Heat) Calix->Solvothermal Metal Metal Salt (e.g., Co²⁺) Metal->Solvothermal Linker Ancillary Linker (e.g., BTC) Linker->Solvothermal MOSC MOSC Crystals Solvothermal->MOSC Activation Activation (Solvent Exchange) MOSC->Activation DrugLoading Drug Loading Activation->DrugLoading DrugLoadedMOSC Drug-Loaded MOSC DrugLoading->DrugLoadedMOSC

Caption: Workflow for the synthesis and drug loading of a Metal-Organic Supercontainer (MOSC).

Logical_Relationship cluster_components Components cluster_properties Resulting Properties cluster_applications Applications Calix 4-tert-Butylsulfonyl- calix[4]arene Structure Hierarchical Pore Structure (Endo/Exo Cavities) Calix->Structure Metal Metal Ion Metal->Structure Linker Ancillary Linker Tunability Tunable Cavity Size Linker->Tunability DrugDelivery Drug Delivery Structure->DrugDelivery Sensing Sensing Structure->Sensing Catalysis Catalysis Structure->Catalysis Tunability->DrugDelivery Stability Chemical & Thermal Stability Stability->DrugDelivery

Caption: Relationship between components, properties, and applications of sulfonylcalixarene-based MOFs.

Application Notes and Protocols: Catalytic Activity of 4-tert-Butylsulfonylcalixarene Complexes

Application Notes and Protocols: Catalytic Activity of 4-tert-Butylsulfonylcalix[1]arene Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the catalytic potential of 4-tert-butylsulfonylcalix[1]arene complexes and their precursors, offering insights into their application in various chemical transformations. Due to the limited availability of specific catalytic data for 4-tert-butylsulfonylcalix[1]arene metal complexes, this document leverages data from the closely related and well-studied p-tert-butylthiacalix[1]arene complexes, the direct precursors to their sulfonyl counterparts. The principles of ligand design and catalytic activity demonstrated by thiacalixarene complexes are expected to provide a strong foundation for the investigation of 4-tert-butylsulfonylcalix[1]arene catalysts.

Introduction to 4-tert-Butylsulfonylcalix[1]arene Ligands

Calixarenes are macrocyclic compounds that are widely recognized for their ability to act as versatile scaffolds in supramolecular chemistry and catalysis. Their pre-organized three-dimensional cavities allow for the complexation of various metal ions, leading to the formation of catalysts with unique structural and electronic properties. The introduction of sulfonyl groups at the bridging positions of the calixarene framework, creating 4-tert-butylsulfonylcalix[1]arene, can significantly modulate the electronic properties and stability of the resulting metal complexes, potentially enhancing their catalytic performance. These ligands can be synthesized by the selective oxidation of the corresponding thiacalix[1]arenes.

Potential Catalytic Applications

Based on the reactivity of related calixarene complexes, 4-tert-butylsulfonylcalix[1]arene metal complexes are promising candidates for a range of catalytic reactions, including:

  • Oxidation Reactions: The electron-withdrawing nature of the sulfonyl groups can enhance the Lewis acidity of the complexed metal center, making them potent catalysts for oxidation reactions.

  • Carbon-Carbon Coupling Reactions: The robust calixarene framework can stabilize catalytically active metal centers, such as palladium, in cross-coupling reactions.

  • Hydrolysis Reactions: The calixarene scaffold itself can participate in catalytic processes, as demonstrated by the enhanced hydrolysis of esters.

  • Reduction Reactions: Metal complexes of these ligands may also exhibit activity in reduction reactions, such as the conversion of nitroarenes to anilines.

Quantitative Catalytic Data (from Thiacalix[1]arene Analogues)

The following tables summarize the catalytic activity of metal complexes of p-tert-butylthiacalix[1]arene, the precursor to 4-tert-butylsulfonylcalix[1]arene. This data provides a benchmark for the expected performance of the sulfonylated analogues.

Table 1: Oxidation of Alcohols and Dihydroanthracene with Oxovanadium(V) tetrathiacalix[1]arene Complexes.[2]
EntrySubstrateCatalystProductYield (%)
1Benzyl alcohol1 Benzaldehyde85
2Benzyl alcohol2 Benzaldehyde95
3Crotyl alcohol1 Crotonaldehyde70
4Crotyl alcohol2 Crotonaldehyde80
51-Phenyl-1-propanol1 1-Phenyl-1-propanone60
61-Phenyl-1-propanol2 1-Phenyl-1-propanone75
7Fluorenol1 Fluorenone90
8Fluorenol2 Fluorenone98
99,10-Dihydroanthracene1 Anthracene50
109,10-Dihydroanthracene2 Anthracene65

Catalyst 1 : PPh4[(H2TC)VOCl(2)] Catalyst 2 : (PPh4)2[{(H2TC)V(O)(μ-O)}2] Reaction conditions: Substrate (0.5 mmol), catalyst (0.01 mmol), O2 (1 atm), 80 °C, 12 h.

Table 2: Suzuki-Miyaura Cross-Coupling Reactions with a PEPPSI-Type Pd(II)-NHC Complex of p-tert-Butylthiacalix[1]arene.[3]
EntryAryl HalideArylboronic AcidCatalystProductYield (%)
1p-IodoanisolePhenylboronic acid3 4-Methoxybiphenyl98
2p-BromoanisolePhenylboronic acid3 4-Methoxybiphenyl95
3p-IodonitrobenzenePhenylboronic acid3 4-Nitrobiphenyl99
4p-BromotoluenePhenylboronic acid3 4-Methylbiphenyl92
52-BromomesitylenePhenylboronic acid3 2-Mesitylbiphenyl85
6p-BromoacetophenonePhenylboronic acid3 4-Acetylbiphenyl96

Catalyst 3 : PEPPSI-type Pd(II)-NHC complex on a p-tert-butylthiacalix[1]arene scaffold. Reaction conditions: Aryl halide (1 mmol), arylboronic acid (1.2 mmol), K2CO3 (2 mmol), catalyst (1 mol%), DMF, 100 °C, 24 h.

Table 3: Reduction of p-Nitrophenol with a PEPPSI-Type Pd(II)-NHC Complex of p-tert-Butylthiacalix[1]arene.[3]
EntrySubstrateCatalystProductRate Constant (k, s-1)Specific Catalytic Activity (molproduct/molPd·s)
1p-Nitrophenol3 p-Aminophenol1.2 x 10-30.48

Catalyst 3 : PEPPSI-type Pd(II)-NHC complex on a p-tert-butylthiacalix[1]arene scaffold. Reaction conditions: p-Nitrophenol (0.1 M), NaBH4 (1 M), catalyst (0.1 mol%), H2O, room temperature.

Experimental Protocols

Protocol 1: Synthesis of Oxovanadium(V) tetrathiacalix[1]arene Complex (Catalyst 1).[2]

Materials:

  • p-tert-Butylthiacalix[1]arene (H4TC)

  • Vanadyl(IV) acetylacetonate (VO(acac)2)

  • Tetraphenylphosphonium chloride (PPh4Cl)

  • Thionyl chloride (SOCl2)

  • Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

Procedure:

  • A solution of p-tert-butylthiacalix[1]arene (1 mmol) in CH2Cl2 (20 mL) is treated with a solution of VO(acac)2 (1 mmol) in CH2Cl2 (10 mL).

  • The mixture is stirred at room temperature for 2 hours.

  • A solution of PPh4Cl (1 mmol) in MeOH (5 mL) is added, and the mixture is stirred for an additional 1 hour.

  • Thionyl chloride (2 mmol) is added dropwise, and the reaction mixture is stirred overnight.

  • The solvent is removed under reduced pressure, and the resulting solid is washed with diethyl ether and dried in vacuo to yield PPh4[(H2TC)VOCl(2)].

Protocol 2: General Procedure for the Catalytic Oxidation of Alcohols.[2]

Materials:

  • Alcohol substrate (e.g., benzyl alcohol)

  • Oxovanadium(V) tetrathiacalix[1]arene catalyst (1 or 2)

  • Solvent (e.g., toluene)

  • Oxygen (balloon or cylinder)

Procedure:

  • To a reaction flask equipped with a magnetic stir bar, add the alcohol substrate (0.5 mmol) and the catalyst (0.01 mmol).

  • Add the solvent (5 mL) and purge the flask with oxygen.

  • Heat the reaction mixture to 80 °C under an oxygen atmosphere (1 atm, balloon) and stir for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The product is isolated by column chromatography on silica gel.

Protocol 3: Synthesis of a PEPPSI-Type Pd(II)-NHC Complex on a p-tert-Butylthiacalix[1]arene Scaffold (Catalyst 3).[3]

Materials:

  • Monoimidazolium derivative of p-tert-butylthiacalix[1]arene

  • Palladium(II) chloride (PdCl2)

  • 3-Chloropyridine

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of the monoimidazolium derivative of p-tert-butylthiacalix[1]arene (1 mmol), PdCl2 (1 mmol), and K2CO3 (3 mmol) in DMF (20 mL) is stirred at 80 °C for 24 hours.

  • 3-Chloropyridine (1.2 mmol) is added, and the mixture is stirred at 100 °C for another 24 hours.

  • After cooling, the mixture is poured into water, and the precipitate is collected by filtration.

  • The solid is washed with water and diethyl ether and then dried to give the PEPPSI-type complex.

Protocol 4: General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction.[3]

Materials:

  • Aryl halide

  • Arylboronic acid

  • Potassium carbonate (K2CO3)

  • Catalyst 3

  • Dimethylformamide (DMF)

Procedure:

  • In a Schlenk tube, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), K2CO3 (2 mmol), and catalyst 3 (0.01 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed DMF (5 mL) via syringe.

  • Heat the reaction mixture at 100 °C for 24 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product is purified by column chromatography.

Visualizations

Catalytic_Oxidation_CycleV(V)-CalixV(V)-CalixSubstrate_ComplexSubstrate_ComplexV(V)-Calix->Substrate_ComplexSubstrate CoordinationOxidized_ProductOxidized_ProductSubstrate_Complex->Oxidized_ProductOxygen TransferReduced_CatalystReduced_CatalystSubstrate_Complex->Reduced_CatalystProduct ReleaseReduced_Catalyst->V(V)-CalixRe-oxidation (O2)

Caption: Proposed catalytic cycle for the oxidation of substrates by a Vanadium-Calixarene complex.

Suzuki_Coupling_Workflowcluster_prepReaction Setupcluster_reactionReactioncluster_workupWorkupReactantsAryl HalideArylboronic AcidBase (K2CO3)CatalystHeatingHeat in DMF under Inert AtmosphereReactants->HeatingExtractionAqueous Workup & ExtractionHeating->ExtractionPurificationColumn ChromatographyExtraction->PurificationFinal_ProductFinal_ProductPurification->Final_ProductIsolated Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks

While the direct catalytic applications of 4-tert-butylsulfonylcalix[1]arene complexes are an emerging area of research, the data from their thiacalixarene precursors strongly suggest their potential as robust and efficient catalysts. The synthetic accessibility and the tunability of the calixarene framework make them attractive targets for the development of novel catalytic systems. Researchers are encouraged to use the provided protocols as a starting point for exploring the catalytic activity of 4-tert-butylsulfonylcalix[1]arene complexes in a variety of organic transformations. Further investigation is warranted to fully elucidate their catalytic scope and to optimize reaction conditions for specific applications in academic and industrial settings.

Application Notes and Protocols: 4-tert-Butylsulfonylcalixarene for Gas Separation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calixarenes are a class of macrocyclic compounds that have garnered significant interest in the field of supramolecular chemistry due to their unique host-guest recognition properties. Among these, 4-tert-butylsulfonylcalix[1]arene and its derivatives have emerged as promising materials for applications in gas separation and storage. Their rigid, pre-organized cavity, combined with the electron-withdrawing sulfonyl groups, provides a selective environment for the capture of specific gas molecules, particularly carbon dioxide (CO2). This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing 4-tert-butylsulfonylcalixarene for gas separation and storage studies.

Data Presentation

The following table summarizes the quantitative data for gas adsorption by calixarene-based materials, providing a comparative overview of their performance.

MaterialGasUptake CapacitySelectivityTemperature (K)Pressure (bar)Reference
p-tert-butylcalix[1]arene (TBC4)CO2Favorable interactionHigher for CO2 over H2Low TemperatureModerate[2]
Calixarene-based coordination cage (Compound 2)CO27.4 wt%High for CO2/CH4 & CO2/N22731[3]
Calixarene-based coordination cage (Compound 3)CO27.7 wt%High for CO2/CH4 & CO2/N22731[3]
p-tert-butylcalix[n]arene in polyimide membraneCO2Enhanced fluxImproved CO2/N2 & CO2/CH4Not specifiedNot specified[1]

Experimental Protocols

Synthesis of p-tert-Butylcalix[1]arene

This protocol is a foundational step, as p-tert-butylcalix[1]arene is the precursor to its sulfonylated derivative.

Materials:

  • p-tert-butylphenol

  • 37% Formaldehyde solution

  • Sodium hydroxide (NaOH)

  • Diphenyl ether

  • Ethyl acetate

  • Nitrogen gas

  • Three-necked, round-bottomed flask

  • Mechanical stirrer

  • Heating mantle

  • Condenser

Procedure: [4]

  • Preparation of the Precursor: a. In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, combine 100 g of p-tert-butylphenol, 62 mL of 37% formaldehyde solution, and a solution of 1.2 g of NaOH in 3 mL of water. b. Stir the mixture at room temperature for 15 minutes. c. Heat the mixture at 100–120°C for 2 hours using a heating mantle. The mixture will become a viscous, deep yellow or brown-yellow mass. d. Allow the reaction mixture to cool to room temperature. e. Add 800–1000 mL of warm diphenyl ether to the flask and stir for at least 1 hour to dissolve the residue.

  • Pyrolysis of the Precursor: a. Fit the flask with a nitrogen inlet and a condenser. b. Heat the stirred solution to 110–120°C while passing a rapid stream of nitrogen over the reaction mixture to remove evolved water. c. Once water evolution subsides and a solid begins to form, heat the mixture to reflux (ca. 150–160°C) for 3–4 hours under a gentle flow of nitrogen. d. Cool the reaction mixture to room temperature. e. Precipitate the product by adding 1.5 L of ethyl acetate. f. Stir the resulting mixture for 15–30 minutes and then allow it to stand for at least 30 minutes. g. Collect the solid product by filtration, wash with ethyl acetate, and then with acetone, and air dry.

General Protocol for Gas Adsorption Measurement

This protocol outlines the general steps for evaluating the gas separation and storage performance of a synthesized calixarene-based material.

Materials and Equipment:

  • Synthesized 4-tert-butylsulfonylcalixarene

  • Volumetric gas adsorption analyzer

  • High-purity gases (e.g., CO2, CH4, N2, H2)

  • Sample tube

  • Heating mantle or furnace for activation

  • Vacuum pump

Procedure:

  • Sample Preparation and Activation: a. Accurately weigh a sample of the 4-tert-butylsulfonylcalixarene (typically 50-150 mg) and place it into a sample tube. b. Attach the sample tube to the degassing port of the gas adsorption analyzer. c. Heat the sample under a high vacuum at a specific temperature (e.g., 100-150°C) for several hours to remove any adsorbed moisture or solvents from the pores.

  • Adsorption Isotherm Measurement: a. After activation, cool the sample to the desired analysis temperature (e.g., 273 K or 298 K). b. Transfer the sample tube to the analysis port of the instrument. c. Introduce a known amount of the adsorbate gas (e.g., CO2) into the sample tube in a stepwise manner. d. At each step, allow the system to equilibrate and record the amount of gas adsorbed at the corresponding pressure. e. Continue this process until the desired pressure range is covered.

  • Data Analysis: a. Plot the amount of gas adsorbed versus pressure to obtain the adsorption isotherm. b. Repeat the measurement for other gases (e.g., CH4, N2) to determine the selectivity. c. The selectivity for gas A over gas B can be calculated from the ratio of the initial slopes of the adsorption isotherms or from the ratio of the amounts adsorbed at a specific pressure.

Visualizations

The following diagrams illustrate key experimental workflows.

Gas_Separation_Workflow cluster_synthesis Material Synthesis cluster_adsorption Gas Adsorption Experiment cluster_analysis Data Analysis start Start: Precursor Materials synthesis Synthesis of 4-tert-Butylsulfonylcalixarene start->synthesis purification Purification and Characterization synthesis->purification activation Sample Activation (Degassing) purification->activation Material Ready for Testing measurement Isotherm Measurement (CO2, CH4, etc.) activation->measurement data_collection Data Collection (P, V, T) measurement->data_collection isotherm_plot Plot Adsorption Isotherms data_collection->isotherm_plot Experimental Data uptake_calc Calculate Gas Uptake Capacity isotherm_plot->uptake_calc selectivity_calc Determine Selectivity isotherm_plot->selectivity_calc end End: Performance Evaluation selectivity_calc->end Final Results

Caption: Workflow for gas separation experiments.

Synthesis_Pathway reagents p-tert-butylphenol + Formaldehyde + NaOH precursor_formation Precursor Formation (100-120°C) reagents->precursor_formation pyrolysis Pyrolysis in Diphenyl Ether (Reflux) precursor_formation->pyrolysis calixarene p-tert-Butylcalix[4]arene pyrolysis->calixarene sulfonylation Sulfonylation Reaction calixarene->sulfonylation final_product 4-tert-Butylsulfonylcalix[4]arene sulfonylation->final_product

Caption: Synthesis pathway of 4-tert-butylsulfonylcalixarene.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-tert-Butylsulfonylcalixarene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 4-tert-Butylsulfonylcalixarene.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of 4-tert-Butylsulfonylcalixarene?

A1: The direct ipso-sulfonation of p-tert-butylcalix[1]arene can be expected to yield 60-70% of the desired p-sulfonated calix[1]arene. Yields can be significantly influenced by reaction conditions and the purity of the starting materials.

Q2: What is the primary sulfonating agent used for this synthesis?

A2: Concentrated sulfuric acid is the most common and effective sulfonating agent for the direct ipso-sulfonation of p-tert-butylcalix[1]arene.[2]

Q3: Why is my reaction yield significantly lower than expected?

A3: Low yields are often attributed to side reactions such as dealkylation (loss of the tert-butyl group) and isomerization, which are known to occur during the sulfonation of substrates bearing p-tert-butyl groups. Incomplete reactions or suboptimal purification methods can also contribute to lower yields.

Q4: How can I monitor the progress of the reaction?

A4: A simple and effective way to monitor the reaction is to periodically take a small aliquot of the reaction mixture and add it to water. The reaction is considered complete when no water-insoluble material is detected, as the sulfonated product is water-soluble.

Q5: Is the sulfonation reaction reversible?

A5: Yes, aromatic sulfonation is a reversible reaction. The forward reaction (sulfonation) is favored in concentrated acidic conditions, while the reverse reaction (desulfonation) can occur in dilute hot aqueous acid.[3] This is an important consideration for optimizing reaction conditions and work-up procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-tert-Butylsulfonylcalixarene.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield (<60%) 1. Dealkylation: The tert-butyl groups are susceptible to removal under strong acidic conditions. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Suboptimal Work-up: Loss of product during neutralization or purification.1. Carefully control the reaction temperature (70-80°C) and avoid excessive heating. Use the minimum effective reaction time. 2. Monitor the reaction progress as described in the FAQs. Ensure the reaction is stirred efficiently. 3. Ensure complete precipitation of the product and careful handling during filtration and washing steps.
Presence of Water-Insoluble Byproducts 1. Unreacted Starting Material: The reaction has not gone to completion. 2. Partially Sulfonated Calixarene: Incomplete sulfonation of all four aromatic rings.1. Extend the reaction time, ensuring the temperature is maintained at 70-80°C. 2. Confirm the complete dissolution of an aliquot in water before proceeding with the work-up.
Product is Difficult to Purify 1. Formation of Isomers: Isomerization can occur during sulfonation. 2. Excess Neutralizing Agent: Contamination from the work-up procedure.1. Maintain strict control over reaction conditions to minimize side reactions. Recrystallization may be necessary. 2. Carefully add the neutralizing agent (e.g., Barium Carbonate) portion-wise and monitor the pH. Wash the final product thoroughly.
Inconsistent Results 1. Purity of Starting Material: Impurities in the p-tert-butylcalixarene can interfere with the reaction.1. Ensure the p-tert-butylcalix[1]arene is of high purity. Recrystallization of the starting material from toluene is recommended.

Troubleshooting Logic Diagram

G start Low Yield of 4-tert-Butylsulfonylcalixarene check_completion Was the reaction monitored to completion? start->check_completion check_temp Was the reaction temperature maintained at 70-80°C? check_completion->check_temp Yes incomplete_rxn Incomplete Reaction check_completion->incomplete_rxn No check_purity Was the starting material pure? check_temp->check_purity Yes dealkylation Dealkylation/ Isomerization check_temp->dealkylation No impure_sm Impure Starting Material check_purity->impure_sm No end Review Purification Protocol check_purity->end Yes (Consider work-up issues) solution_time Increase reaction time and continue monitoring. incomplete_rxn->solution_time solution_temp Strictly control temperature to minimize side reactions. dealkylation->solution_temp solution_purity Recrystallize p-tert-butylcalix[4]arene from toluene before use. impure_sm->solution_purity

Caption: Troubleshooting decision tree for low yield synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and corresponding yields for the direct sulfonation of p-tert-butylcalix[n]arenes.

Calix[n]areneSulfonating AgentTemperatureTimeYieldReference
p-tert-butylcalix[1]areneH₂SO₄70-80°C6-18 hr66%
p-tert-butylcalix[4]areneH₂SO₄70-80°C6-18 hr~60-70%
p-tert-butylcalix[5]areneH₂SO₄70-80°C6-18 hr~60-70%

Experimental Protocols

Protocol 1: Direct Sulfonation of p-tert-Butylcalix[1]arene

This protocol is adapted from the general procedure for the ipso-sulfonation of p-tert-butylcalix[n]arenes.

Materials:

  • p-tert-butylcalix[1]arene (high purity)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Barium Carbonate (BaCO₃)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (e.g., 15 mL).

  • Carefully add p-tert-butylcalix[1]arene (e.g., 0.5 g) to the sulfuric acid with stirring.

  • Heat the reaction mixture to 70-80°C and maintain this temperature with continuous stirring.

  • Monitor the reaction for 6-18 hours. To check for completion, take a small aliquot of the reaction mixture and add it to a test tube containing water. The reaction is complete when the aliquot dissolves completely, indicating no remaining water-insoluble starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing deionized water (e.g., 100 mL).

  • Neutralize the solution by carefully adding Barium Carbonate (BaCO₃) in small portions until the solution reaches a neutral pH.

  • Filter the mixture to remove the precipitated Barium Sulfate (BaSO₄).

  • The filtrate contains the desired 4-tert-Butylsulfonylcalixarene (as the barium salt). Further purification or conversion to the sodium salt can be performed as needed.

Synthesis Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up start p-tert-butylcalix[4]arene + H₂SO₄ react Stir at 70-80°C (6-18 hours) start->react monitor Monitor by checking solubility in water react->monitor quench Pour into water monitor->quench Reaction Complete neutralize Neutralize with BaCO₃ quench->neutralize filtrate Filter to remove BaSO₄ neutralize->filtrate product Aqueous solution of sulfonated calixarene filtrate->product

References

preventing aggregation of 4-tert-Butylsulfonylcalixarene in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-tert-butylsulfonylcalixarene. The focus is on preventing and managing its aggregation in solution to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 4-tert-Butylsulfonylcalixarene and why is aggregation a concern?

4-tert-Butylsulfonylcalixarene is a macrocyclic compound belonging to the calixarene family. Its structure features a hydrophobic cavity and a hydrophilic lower rim functionalized with sulfonyl groups. This amphiphilic nature can lead to self-assembly and aggregation in solution, particularly in aqueous environments. Uncontrolled aggregation can interfere with experimental results by altering the effective concentration of the monomeric species, affecting binding studies, and potentially leading to precipitation.

Q2: In which solvents is 4-tert-Butylsulfonylcalixarene soluble?

While specific solubility data for 4-tert-butylsulfonylcalixarene is not extensively published, its structural analog, p-tert-butylcalix[1]arene, is soluble in organic solvents like chloroform, benzene, and toluene, and insoluble in water. The addition of sulfonyl groups is intended to increase water solubility. However, due to the large hydrophobic tert-butyl groups, its aqueous solubility may still be limited, making aggregation a significant consideration. For many applications, the use of co-solvents or buffered aqueous solutions is recommended to improve solubility and minimize aggregation.[2][3][4]

Q3: How does pH affect the aggregation of 4-tert-Butylsulfonylcalixarene?

The pH of the solution can significantly influence the aggregation of sulfonated calixarenes.[5][6][7][8] The sulfonyl groups are acidic and will be deprotonated at higher pH values, leading to a net negative charge on the molecule. This electrostatic repulsion between calixarene molecules can help to prevent aggregation. Conversely, at low pH, the sulfonyl groups may be protonated, reducing electrostatic repulsion and potentially promoting aggregation. The optimal pH for minimizing aggregation will depend on the specific experimental conditions and should be determined empirically. For similar sulfonated calixarenes, a pH of 7.3 has been shown to be effective for achieving high solubility and favoring complexation over aggregation.[6]

Q4: What is the Critical Aggregation Concentration (CAC) and why is it important?

The Critical Aggregation Concentration (CAC) is the concentration above which individual molecules (monomers) of an amphiphilic compound, like 4-tert-butylsulfonylcalixarene, begin to form larger assemblies or aggregates.[9][10] Working below the CAC is crucial when the monomeric form of the calixarene is required for an experiment, such as in host-guest binding studies. The CAC can be influenced by factors like solvent composition, temperature, and pH. For a related compound, p-sulfonatocalix[1]arene, the CAC was found to be significantly lowered (by a factor of ~100) in the presence of a fluorocarbon surfactant, indicating that interactions with other molecules in the solution can drastically affect aggregation behavior.[9]

Q5: Can temperature be used to control aggregation?

Yes, temperature can influence the solubility and aggregation of calixarenes.[5][11] Generally, for many organic compounds, solubility increases with temperature.[2][3] However, the effect on aggregation can be more complex. For some systems, increasing the temperature can provide the necessary energy to overcome intermolecular forces and break up aggregates. In other cases, temperature changes can induce conformational changes in the calixarene that may favor aggregation.[5] Therefore, the effect of temperature should be carefully evaluated for each specific system. For storage, it is generally advisable to follow the supplier's recommendations.

Troubleshooting Guides

Problem 1: Precipitate forms immediately upon dissolving the calixarene.
Potential Cause Troubleshooting Step Rationale
Low Solubility in the Chosen Solvent 1. Attempt to dissolve the compound in a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous buffer. 2. Choose a different primary solvent system. Consider a solvent with a polarity that better matches the calixarene.The tert-butyl groups contribute to significant hydrophobicity. A small amount of an organic co-solvent can help to break up the initial solid-state interactions and facilitate dissolution in the bulk aqueous medium.
Concentration Exceeds Solubility Limit 1. Prepare a more dilute solution. 2. Consult any available literature for solubility data of similar sulfonated calixarenes to estimate a reasonable concentration range.Even in a suitable solvent, there is a maximum concentration at which a compound will remain dissolved.
Incorrect pH of the Solution 1. Adjust the pH of the buffer. For sulfonated calixarenes, increasing the pH (e.g., to neutral or slightly basic) can increase solubility.[6] 2. Use a buffer system to maintain a stable pH.Deprotonation of the sulfonyl groups at higher pH increases the negative charge on the molecule, leading to greater electrostatic repulsion and potentially improved solubility and reduced aggregation.[7]
Problem 2: The solution appears cloudy or shows signs of aggregation over time.
Potential Cause Troubleshooting Step Rationale
Concentration is Above the Critical Aggregation Concentration (CAC) 1. Work with more dilute solutions. 2. Determine the CAC under your experimental conditions using techniques like UV-Vis or fluorescence spectroscopy (see Experimental Protocols).Above the CAC, the formation of aggregates is thermodynamically favored. Diluting the solution will shift the equilibrium back towards the monomeric state.
Suboptimal Temperature 1. Adjust the temperature of the solution. Gentle heating may help to redissolve aggregates. 2. Store stock solutions at a recommended temperature and avoid repeated freeze-thaw cycles.Temperature can affect both solubility and the kinetics of aggregation. Finding an optimal temperature can help maintain a stable solution.
Presence of Contaminants or Incompatible Solutes 1. Ensure high purity of the calixarene and all other solution components. 2. Be aware that other molecules in the solution can induce or participate in the aggregation process.[9]Impurities can act as nucleation sites for aggregation. Other solutes can interact with the calixarene and alter its self-assembly behavior.
Inadequate Mixing 1. Ensure thorough mixing upon dissolution. Sonication can be used to break up small aggregates.Proper initial dissolution is key to preventing the formation of seed aggregates that can grow over time.

Quantitative Data Summary

While specific quantitative data for 4-tert-butylsulfonylcalixarene is limited in the public domain, the following table provides representative data for the closely related p-sulfonatocalix[1]arene (SC4A) to illustrate the influence of experimental conditions on its aggregation behavior. Researchers should consider this as a starting point for their own experimental design.

ParameterConditionValueReference
Critical Aggregation Concentration (CAC) of SC4A + C7F15N complex In the presence of 0.02 mM SC4A0.07 mM[9]
In the presence of 0.05 mM SC4A0.08 mM[9]
In the presence of 0.08 mM SC4A0.10 mM[9]
Effect of pH on Complexation (as a proxy for solubility/aggregation) Testosterone-SC4A complex at pH 7.3K = 26 ± 22 M⁻¹[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of 4-tert-Butylsulfonylcalixarene
  • Solvent Selection: Based on the hydrophobic nature of the tert-butyl groups, consider starting with a water-miscible organic solvent like DMSO or DMF to prepare a concentrated stock solution.

  • Dissolution: Accurately weigh the desired amount of 4-tert-butylsulfonylcalixarene in a clean, dry vial. Add a small volume of the chosen organic solvent and vortex or sonicate until the solid is fully dissolved.

  • Dilution into Aqueous Buffer: To prepare a working solution in an aqueous buffer, slowly add the concentrated organic stock solution to the desired volume of buffer while stirring. This method helps to avoid localized high concentrations that can lead to precipitation.

  • pH Adjustment: Ensure the final pH of the aqueous solution is in a range that minimizes aggregation. For sulfonated calixarenes, a neutral to slightly basic pH is often a good starting point.[6]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any dust particles or small aggregates.

Protocol 2: Characterization of Aggregation using Dynamic Light Scattering (DLS)

DLS is a powerful technique for measuring the size distribution of particles in a solution and can be used to detect the presence of aggregates.[12][13][14]

  • Sample Preparation: Prepare a series of solutions of 4-tert-butylsulfonylcalixarene at different concentrations in the desired solvent or buffer system. Ensure the solutions are free of dust by filtering them through an appropriate syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette.

  • Instrument Setup: Set the experimental temperature on the DLS instrument. Ensure the correct solvent viscosity and refractive index are entered into the software.

  • Measurement: Place the cuvette in the instrument and allow it to equilibrate to the set temperature. Perform multiple measurements for each sample to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to obtain the size distribution of particles in the solution. The presence of large particles (e.g., >10 nm) can indicate aggregation. A high polydispersity index (PDI) may also suggest the presence of multiple species (monomers and aggregates) in the solution.[14]

Protocol 3: Determination of Critical Aggregation Concentration (CAC) using UV-Vis Spectroscopy

This method relies on monitoring the change in the absorbance of a hydrophobic probe that partitions into the hydrophobic core of the calixarene aggregates as they form.

  • Probe Selection: Choose a hydrophobic dye that exhibits a spectral shift upon moving from a polar (the bulk solvent) to a non-polar (the aggregate core) environment.

  • Sample Preparation: Prepare a series of solutions with a constant concentration of the hydrophobic probe and varying concentrations of 4-tert-butylsulfonylcalixarene.

  • Measurement: Record the UV-Vis spectrum for each solution.

  • Data Analysis: Plot the absorbance of the probe at a specific wavelength (where the change is most significant) against the concentration of the calixarene. The CAC is determined from the breakpoint in the plot, which indicates the onset of aggregate formation.[15][16]

Visualizations

Experimental_Workflow_for_Aggregation_Analysis cluster_prep Solution Preparation cluster_analysis Aggregation Analysis cluster_results Data Interpretation start Start dissolve Dissolve Calixarene in appropriate solvent start->dissolve ph_adjust Adjust pH dissolve->ph_adjust filter Filter (0.22 µm) ph_adjust->filter dls Dynamic Light Scattering (DLS) filter->dls Size Analysis uv_vis UV-Vis Spectroscopy (with probe) filter->uv_vis CAC Determination nmr NMR Spectroscopy filter->nmr Structural Analysis size_dist Particle Size Distribution dls->size_dist cac Determine Critical Aggregation Conc. (CAC) uv_vis->cac structure Aggregate Structure & Dynamics nmr->structure Troubleshooting_Logic cluster_concentration Concentration Issues cluster_solvent Solvent/Solution Issues cluster_temp Temperature Issues start Aggregation Observed (Precipitate/Cloudiness) is_conc_high Is concentration too high? start->is_conc_high reduce_conc Reduce Concentration is_conc_high->reduce_conc Yes is_solvent_optimal Is solvent system optimal? is_conc_high->is_solvent_optimal No check_cac Determine CAC reduce_conc->check_cac solution_stable Stable Solution check_cac->solution_stable change_solvent Use co-solvent (DMSO/DMF) or change solvent is_solvent_optimal->change_solvent No is_ph_correct Is pH appropriate? is_solvent_optimal->is_ph_correct Yes change_solvent->solution_stable adjust_ph Adjust pH (e.g., to neutral/basic) is_ph_correct->adjust_ph No is_temp_controlled Is temperature controlled? is_ph_correct->is_temp_controlled Yes adjust_ph->solution_stable adjust_temp Adjust Temperature is_temp_controlled->adjust_temp No is_temp_controlled->solution_stable Yes adjust_temp->solution_stable

References

optimizing reaction conditions for functionalizing 4-tert-Butylsulfonylcalixarene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 4-tert-butylsulfonylcalixarene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites for functionalization on the 4-tert-butylsulfonylcalixarene scaffold?

The main reactive sites on 4-tert-butylsulfonylcalixarene for functionalization are the hydroxyl groups on the lower rim and the aromatic rings on the upper rim. The reactivity is primarily located at two points: on the hydroxyl groups (lower rim) or on the position para to the hydroxyl group (upper rim).[1] Functionalization can also occur at the methylene bridges under specific conditions.

Q2: How does the sulfonyl group influence the reactivity of the calixarene?

The tert-butylsulfonyl group is a strong electron-withdrawing group. This has two main consequences:

  • Increased Acidity of Phenolic Protons: The hydroxyl groups on the lower rim become more acidic, which can facilitate their deprotonation. This may allow for the use of milder bases in reactions such as etherification or esterification.

  • Deactivation of the Aromatic Ring: The sulfonyl group deactivates the aromatic ring towards electrophilic substitution. This can make functionalization of the upper rim more challenging compared to the parent p-tert-butylcalix[2]arene.

Q3: What are the common challenges in achieving selective functionalization of the lower rim hydroxyl groups?

A significant challenge is controlling the degree of substitution (mono-, di-, tri-, or tetra-functionalization). Achieving selective mono-alkylation, for example, can be difficult.[3] The relative pKa values of the remaining hydroxyl groups change with each successive functionalization, influencing the reactivity of the subsequent sites.

Q4: What are typical purification methods for functionalized calixarenes?

Purification can be challenging due to the similar polarities of the starting material, partially functionalized intermediates, and the fully functionalized product. Common methods include:

  • Column Chromatography: This is a standard method, but careful selection of the stationary and mobile phases is crucial.

  • Recrystallization: This can be effective if a suitable solvent system is found that selectively crystallizes the desired product.[4]

  • Selective Precipitation: In some cases, the product can be selectively precipitated by the addition of a non-solvent.

Troubleshooting Guides

Problem 1: Low or No Yield in Lower Rim Functionalization (e.g., Alkylation/Acylation)
Possible Cause Suggested Solution
Incomplete Deprotonation Although the sulfonyl group increases acidity, a sufficiently strong base is still required. Consider using stronger bases like NaH, KH, or Cs2CO3. The choice of base can also influence the selectivity.
Steric Hindrance The bulky tert-butylsulfonyl groups may sterically hinder the approach of the electrophile. Using a less bulky electrophile or increasing the reaction temperature might improve the yield.
Inappropriate Solvent The solvent should be anhydrous and capable of dissolving both the calixarene and the reagents. Common solvents include THF, DMF, and acetonitrile.
Reaction Temperature Too Low Some functionalization reactions require elevated temperatures to proceed at a reasonable rate. Consider increasing the temperature, but monitor for potential side reactions.
Problem 2: Formation of a Mixture of Products (e.g., di-, tri-, and tetra-substituted)
Possible Cause Suggested Solution
Stoichiometry of Reagents To favor mono-functionalization, use a stoichiometric amount or a slight sub-stoichiometric amount of the electrophile. For complete functionalization, a significant excess of the electrophile and base is recommended.
Reaction Time Longer reaction times will generally favor higher degrees of substitution. For selective mono- or di-substitution, it is crucial to monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction once the desired product is maximized.
Nature of the Cation (Template Effect) The choice of base can influence the conformation of the calixarene and the relative reactivity of the hydroxyl groups. For example, using a larger cation like Cs+ can sometimes favor functionalization at specific positions.
Problem 3: Difficulty in Upper Rim Functionalization (e.g., Nitration, Halogenation)
Possible Cause Suggested Solution
Deactivation by Sulfonyl Group The electron-withdrawing sulfonyl group makes electrophilic aromatic substitution difficult. Harsher reaction conditions (e.g., stronger acids, higher temperatures) may be required. However, this increases the risk of side reactions or degradation.
Hydroxyl Group Interference The lower rim hydroxyl groups can interfere with the reaction. It is often necessary to protect the hydroxyl groups (e.g., as ethers or esters) before attempting upper rim functionalization.
Incorrect Reagents Standard electrophilic aromatic substitution conditions may not be effective. Alternative strategies, such as directed ortho-metalation, might be necessary.

Experimental Protocols

Protocol 1: General Procedure for Mono-O-alkylation of the Lower Rim

  • Dissolution: Dissolve 4-tert-butylsulfonylcalixarene in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotonation: Add a base (e.g., NaH, CsF) in a stoichiometric amount (typically 1.0 to 1.2 equivalents) at 0 °C. Stir the mixture for 30-60 minutes at room temperature to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide or tosylate) in a stoichiometric amount (1.0 to 1.1 equivalents) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the desired product is formed, quench the reaction by the slow addition of a proton source (e.g., water, saturated NH4Cl solution).

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.

Table 1: Optimization of Reaction Conditions for Mono-O-alkylation

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1NaH (1.1)THF2512Varies
2K2CO3 (1.5)Acetonitrile8024Varies
3CsF (1.2)DMF508Varies
4t-BuOK (1.1)THF2510Varies

Note: The yields are variable and depend on the specific alkylating agent used. This table serves as a template for designing optimization experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 4-tert-Butylsulfonylcalixarene dissolve Dissolve in Anhydrous Solvent start->dissolve deprotonate Add Base (e.g., NaH) dissolve->deprotonate add_electrophile Add Electrophile (e.g., Alkyl Halide) deprotonate->add_electrophile react Stir at Controlled Temperature add_electrophile->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Column/Recrystallization) extract->purify end_product Final Product purify->end_product

Caption: General workflow for the functionalization of 4-tert-butylsulfonylcalixarene.

troubleshooting_logic start Low/No Product Formation check_base Is the base strong enough? start->check_base check_temp Is the reaction temperature optimal? check_base->check_temp Yes solution_base Use a stronger base (NaH, KH) check_base->solution_base No check_sterics Is steric hindrance an issue? check_temp->check_sterics Yes solution_temp Increase reaction temperature check_temp->solution_temp No check_solvent Is the solvent appropriate and anhydrous? check_sterics->check_solvent No solution_sterics Use less bulky reagents or increase temperature check_sterics->solution_sterics Yes solution_solvent Use dry THF, DMF, or ACN check_solvent->solution_solvent No

Caption: Troubleshooting logic for low product yield in functionalization reactions.

References

Technical Support Center: 4-tert-Butylsulfonylcalixarene Conformational Control

Technical Support Center: 4-tert-Butylsulfonylcalix[1]arene Conformational Control

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-tert-butylsulfonylcalix[1]arene. It offers strategies to control and analyze its conformation, a critical aspect for its application in supramolecular chemistry and materials science.

Frequently Asked Questions (FAQs)

Q1: What are the primary conformations of 4-tert-Butylsulfonylcalix[1]arene?

A1: Like other calix[1]arenes, 4-tert-butylsulfonylcalix[1]arene can exist in four main conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate.[2][3] The most stable and common conformation is the cone conformer, which is stabilized by intramolecular hydrogen bonding between the lower rim hydroxyl groups.[2]

Q2: How can I determine the conformation of my 4-tert-Butylsulfonylcalix[1]arene sample?

A2: The most powerful technique for determining the conformation in solution is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR.[2][4] The chemical shifts of the methylene bridge protons and carbons are highly sensitive to the orientation of the phenyl rings.[4] In the solid state, X-ray crystallography provides definitive structural information.[5]

Q3: What factors influence the conformational outcome of a synthesis?

A3: The conformation of the final product is influenced by several factors, including the choice of reagents, reaction temperature, and the solvent used during the synthesis and purification steps.[6][7] For instance, the use of different bases and alkylating agents in lower rim modifications can favor the formation of specific conformers.

Q4: Can the conformation be switched after synthesis?

A4: Yes, in some cases, the conformation can be switched. This "unidirectional conformational switch" can be triggered by factors such as temperature and solvent.[6][7] For example, certain 1,2-alternate and 1,3-alternate conformers have been shown to irreversibly switch to the more thermodynamically stable partial cone conformation upon heating.[6][7]

Troubleshooting Guides

Problem 1: Unexpected conformation obtained during synthesis.

Possible Cause 1: Reaction Conditions

  • Troubleshooting: Carefully control the reaction temperature. Lower temperatures often favor the kinetic product, which may not be the desired conformer. The choice of base and solvent system is also critical. For derivatization of the lower rim, the nature of the cation of the base can template the conformation.

Possible Cause 2: Purification Method

  • Troubleshooting: The solvent used for crystallization can significantly influence which conformer precipitates.[8] Experiment with a range of solvents with different polarities for recrystallization.

Problem 2: Difficulty in characterizing the conformation by NMR.

Possible Cause 1: Broad or Complex NMR Spectra

  • Troubleshooting: This may indicate the presence of a mixture of conformers or dynamic exchange between them.[2] Try acquiring the NMR spectrum at a lower temperature to "freeze out" the individual conformers. Variable temperature (VT) NMR studies can provide valuable information on the kinetics of conformational exchange.[9]

Possible Cause 2: Ambiguous Chemical Shifts

  • Troubleshooting: Refer to the ¹³C NMR chemical shifts of the methylene bridge carbons. A signal around δ 31 ppm is characteristic of a syn orientation of the adjacent phenol rings (as in the cone conformation), while a signal around δ 37 ppm indicates an anti orientation (as in the 1,3-alternate conformation).[4] Two-dimensional NMR techniques, such as COSY and NOESY, can help elucidate through-bond and through-space correlations to confirm the conformation.

Problem 3: Low yield of the desired conformer.

Possible Cause 1: Competing Side Reactions

  • Troubleshooting: Optimize the stoichiometry of your reagents. For reactions on the lower rim, the use of a bulky base can sometimes improve selectivity for a specific degree of substitution, which in turn can influence the final conformation.

Possible Cause 2: Isomerization to a More Stable Conformer

  • Troubleshooting: If your desired conformer is not the most thermodynamically stable one, it may be converting to a more stable form during the reaction or workup.[6][7] Consider if a lower reaction temperature or a different purification strategy (e.g., rapid precipitation instead of slow crystallization) could help isolate the kinetic product.

Quantitative Data Summary

The following tables summarize key quantitative data related to the conformational control of calix[1]arenes.

Table 1: ¹³C NMR Chemical Shifts of Methylene Bridges for Different Conformations of Calix[1]arenes.

ConformationOrientation of Phenol RingsApproximate ¹³C Chemical Shift (δ, ppm)
Conesyn~31
Partial Conesyn and antiSignals around both 31 and 37
1,2-Alternatesyn and antiSignals around both 31 and 37
1,3-Alternateanti~37

Data compiled from reference[4].

Table 2: Stability Constants (log β) for Metal Ion Complexation with Calix[1]arene Derivatives in Acetonitrile.

LigandMetal Ionlog β
9 Co²⁺1.78
10 Zn²⁺3.97

Data extracted from reference[10]. Ligand numbering corresponds to the original publication.

Table 3: Thermodynamic Parameters for Guest Inclusion by Calix[1]arene in the Gas Phase.

Guest SolventInteraction Energy (E_int, kJ/mol)Enthalpy Change (ΔH, kJ/mol)Gibbs Free Energy Change (ΔG, kJ/mol)
DMSO-76.57-71.2-40.3
Acetonitrile-58.9-54.7-27.5
Methanol-50.2-46.1-18.7
Water-34.57-30.41.2
Toluene-63.4-59.2-31.6

Data compiled from reference[11].

Experimental Protocols

Protocol 1: General Procedure for NMR Analysis of Conformation
  • Sample Preparation: Dissolve 5-10 mg of the calixarene sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, toluene-d₈) in a standard 5 mm NMR tube. The choice of solvent can influence the conformation.[6]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the signals in the aromatic region (δ 6.0-7.5 ppm) and the methylene bridge region (δ 3.0-5.0 ppm). The splitting pattern and number of signals for the tert-butyl groups can also be indicative of the conformation.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the methylene bridge carbons is a key diagnostic tool (see Table 1).[4]

  • 2D NMR (if necessary): If the conformation is ambiguous, perform 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY/ROESY to establish connectivity and spatial proximity between protons.

  • Variable Temperature (VT) NMR: To study conformational dynamics, acquire a series of ¹H NMR spectra at different temperatures. This can help to resolve broad signals and determine the energy barrier for conformational inversion.[12]

Protocol 2: Synthesis of a Specific Conformer (Illustrative Example: 1,3-Dialkylation)

This protocol is a general illustration and may require optimization for specific substrates.

  • Starting Material: Begin with 4-tert-butylsulfonylcalix[1]arene.

  • Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the calixarene in a suitable anhydrous solvent (e.g., THF, DMF). Add a base (e.g., NaH, K₂CO₃) and stir at room temperature. The choice of base can influence which hydroxyl groups are deprotonated.

  • Alkylation: Add the desired alkylating agent (e.g., an alkyl halide) dropwise to the solution. The reaction temperature and time will depend on the reactivity of the alkylating agent.

  • Workup: Quench the reaction with a suitable reagent (e.g., water, dilute acid). Extract the product into an organic solvent. Wash the organic layer with brine and dry over an anhydrous salt (e.g., MgSO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization. The choice of solvent for purification is critical for isolating the desired conformer.

  • Characterization: Confirm the structure and conformation of the purified product using NMR spectroscopy (as per Protocol 1), mass spectrometry, and, if possible, X-ray crystallography.

Visualizations

experimental_workflowcluster_synthesisSynthesiscluster_analysisConformational AnalysisstartStart with4-tert-Butylsulfonylcalix[4]arenedeprotonationDeprotonation(Base, Solvent)start->deprotonationalkylationAlkylation(Alkylating Agent, Temp)deprotonation->alkylationworkupReaction Workupand Extractionalkylation->workuppurificationPurification(Chromatography/Crystallization)workup->purificationend_productIsolated Conformerpurification->end_productnmrNMR Spectroscopy(1H, 13C, 2D)end_product->nmrSolution StatexrayX-ray Crystallography(for solid state)end_product->xraySolid StatecharacterizationConformation Determinednmr->characterizationxray->characterizationlogical_relationshipcluster_factorsControlling FactorsconformationDesired ConformationsolventSolvent Polarity& Coordinating Abilityconformation->solventmetalMetal Ion Templateconformation->metalguestGuest Molecule Inclusionconformation->guesttempTemperatureconformation->temp

Technical Support Center: Purification of 4-tert-Butylsulfonylcalixarene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-tert-Butylsulfonylcalixarene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 4-tert-Butylsulfonylcalixarene?

A1: The primary purification techniques for 4-tert-Butylsulfonylcalixarene and related calixarenes are recrystallization and column chromatography. Recrystallization is often the preferred method for obtaining highly crystalline and pure material.

Q2: What are some suitable solvents for the recrystallization of 4-tert-Butylsulfonylcalixarene?

A2: Based on procedures for analogous calixarenes, a common and effective solvent for recrystallization is toluene.[1] Other solvent systems, such as a mixture of DMSO and acetone, have also been reported for the purification of larger calixarenes and could be adapted.[2] The choice of solvent is critical and may require some empirical testing to optimize for your specific product.

Q3: What are the likely impurities in a crude sample of 4-tert-Butylsulfonylcalixarene?

A3: Impurities can arise from unreacted starting materials, byproducts from the sulfonation reaction, or residual solvents from the synthesis. In the synthesis of the parent p-tert-butylcalix[3]arene, linear oligomers and other cyclic congeners (e.g., hexamers, octamers) can form. It is crucial to ensure the purity of the starting calixarene before sulfonation.

Q4: My purified 4-tert-Butylsulfonylcalixarene shows unexpected peaks in the NMR spectrum. What could be the cause?

A4: This could be due to the inclusion of solvent molecules within the calixarene cavity. Calixarenes are known to form stable complexes with solvent molecules like toluene or methanol, which can be difficult to remove.[1][4][5] Drying the purified product under high vacuum at an elevated temperature can help remove these included solvents.[1]

Q5: Is column chromatography a viable option for purifying 4-tert-Butylsulfonylcalixarene?

A5: Yes, column chromatography can be used for the purification of calixarene derivatives. For a diisothiocyanate derivative of p-tert-butylcalix[3]arene, column chromatography with dichloromethane as the mobile phase was successfully employed.[4] The choice of stationary phase (e.g., silica gel) and eluent system will depend on the polarity of the impurities and the target compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature. - Reduce the amount of solvent used to ensure a saturated solution at the boiling point. - Cool the solution slowly to promote crystal growth and minimize loss to the mother liquor.
Oily product instead of crystals The compound is "oiling out" of the solution, which can happen if the solution is supersaturated or cooled too quickly. Impurities can also inhibit crystallization.- Re-heat the solution to dissolve the oil and allow it to cool more slowly. - Add a small amount of a "better" solvent to the hot solution to reduce saturation. - Try a different recrystallization solvent. - Consider a preliminary purification step like precipitation or column chromatography to remove impurities.
Product is off-white or colored after purification Presence of colored impurities.- Perform a hot filtration of the recrystallization solution to remove any insoluble colored impurities. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb some of your product.
Inconsistent melting point of the purified product The product may not be completely pure or could be a solvate.- Repeat the recrystallization process. - Analyze the sample by NMR or other spectroscopic methods to check for impurities or included solvent molecules. - Dry the sample under high vacuum at an elevated temperature to remove any trapped solvent.[1]
Difficulty in dissolving the crude product for recrystallization The chosen solvent is not suitable for dissolving the compound, even when hot.- Increase the volume of the solvent. - Try a different solvent with a higher boiling point or one that is known to be a good solvent for similar compounds (e.g., toluene, DMSO).[1][2]
Product does not crystallize upon cooling The solution is not sufficiently saturated, or the compound has a high kinetic barrier to nucleation.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound if available.

Experimental Protocols

Recrystallization of 4-tert-Butylsulfonylcalixarene from Toluene

This protocol is adapted from the purification of the parent p-tert-butylcalix[3]arene and may require optimization.[1]

  • Dissolution: Place the crude 4-tert-Butylsulfonylcalixarene in a flask and add a minimal amount of toluene. Heat the mixture to the boiling point of toluene with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining mother liquor.

  • Drying: Dry the crystals under high vacuum, potentially at an elevated temperature, to remove residual and included toluene.[1]

Data Summary

Purification MethodTypical Solvents/EluentsPotential IssuesExpected Purity
Recrystallization Toluene, DMSO/acetone[1][2]Solvent inclusion, low yield, oiling outHigh (crystalline solid)
Column Chromatography Dichloromethane (may vary)[4]Tailing, difficult separation of closely related impuritiesModerate to High

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude 4-tert-Butylsulfonylcalixarene Dissolve Dissolve in Hot Solvent Crude->Dissolve Hot_Filter Hot Filtration (Optional) Dissolve->Hot_Filter Cool Slow Cooling Dissolve->Cool No Insoluble Impurities Hot_Filter->Cool Filter_Wash Filter and Wash Crystals Cool->Filter_Wash Dry Dry Under Vacuum Filter_Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: A general workflow for the purification of 4-tert-Butylsulfonylcalixarene by recrystallization.

Troubleshooting_Purification cluster_solutions Troubleshooting Solutions Start Purification Attempt Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Oily_Product Oily Product Problem->Oily_Product Yes Colored_Product Colored Product Problem->Colored_Product Yes Success Pure Product Problem->Success No Change_Solvent Change Solvent/Solvent Ratio Low_Yield->Change_Solvent Oily_Product->Change_Solvent Slow_Cooling Ensure Slow Cooling Oily_Product->Slow_Cooling Charcoal_Treatment Charcoal Treatment & Hot Filtration Colored_Product->Charcoal_Treatment Change_Solvent->Start Slow_Cooling->Start Charcoal_Treatment->Start

Caption: A logical diagram for troubleshooting common issues in the purification of 4-tert-Butylsulfonylcalixarene.

References

stability issues of 4-tert-Butylsulfonylcalixarene under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-tert-Butylsulfonylcalixarene under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is 4-tert-Butylsulfonylcalixarene and what are its primary applications?

A1: 4-tert-Butylsulfonylcalixarene is a macrocyclic compound belonging to the calixarene family. It is characterized by a cup-shaped structure with tert-butyl groups on the upper rim and sulfonyl groups on the lower rim. This structure imparts unique host-guest complexation properties, making it valuable in drug delivery, ion sensing, and as a catalyst in chemical reactions.

Q2: What are the general stability characteristics of 4-tert-Butylsulfonylcalixarene?

A2: The stability of 4-tert-Butylsulfonylcalixarene is influenced by the chemical stability of both its calixarene backbone and the appended sulfonyl functional groups. The calixarene framework is generally robust. However, the sulfonyl groups can be susceptible to hydrolysis under certain pH conditions. The conformation of the calixarene, which can affect its properties, may also be influenced by the pH of the solution[1].

Q3: Under what pH conditions is 4-tert-Butylsulfonylcalixarene most stable?

A3: Based on general principles of aryl sulfonate chemistry, 4-tert-Butylsulfonylcalixarene is expected to be most stable in neutral to slightly acidic conditions. Strong acidic or basic conditions can promote hydrolysis of the sulfonyl ester linkages.

Q4: What are the likely degradation pathways for 4-tert-Butylsulfonylcalixarene under acidic or basic conditions?

A4: The primary degradation pathway is the hydrolysis of the sulfonyl ester bonds.

  • Acid-catalyzed hydrolysis: In acidic media, protonation of an oxygen atom in the sulfonyl group can make the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

  • Base-catalyzed hydrolysis: In basic media, hydroxide ions can directly attack the electrophilic sulfur atom of the sulfonyl group, leading to cleavage of the S-O bond. This process can be influenced by the nature of the leaving group (the phenoxide part of the calixarene)[2][3][4].

Q5: What are the potential degradation products of 4-tert-Butylsulfonylcalixarene?

A5: The primary degradation products resulting from hydrolysis would be 4-tert-butylcalix[5]arene and sulfonic acid or its corresponding salt. Depending on the extent of degradation, partially hydrolyzed intermediates may also be present.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected precipitation of the compound from solution. Change in pH of the solution leading to decreased solubility or aggregation.Carefully control and monitor the pH of the experimental medium. Ensure the pH is within the optimal stability range (neutral to slightly acidic). Use appropriate buffer systems.
Loss of compound activity or binding affinity over time. Degradation of the 4-tert-Butylsulfonylcalixarene due to exposure to acidic or basic conditions.Perform experiments in a timely manner after preparing solutions. Store stock solutions in a neutral, buffered solvent at low temperatures. Re-evaluate the pH of your experimental setup.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.Conduct forced degradation studies (see experimental protocols below) to identify potential degradation products. Use a stability-indicating analytical method to separate the parent compound from its degradants.
Inconsistent experimental results. Variability in the stability of the compound across different experimental batches or conditions.Standardize all experimental parameters, especially pH, temperature, and storage conditions of the compound and its solutions. Regularly check the purity of the 4-tert-Butylsulfonylcalixarene stock.

Experimental Protocols

Protocol 1: Forced Degradation Study of 4-tert-Butylsulfonylcalixarene

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and assess the stability of 4-tert-Butylsulfonylcalixarene under various stress conditions.

Materials:

  • 4-tert-Butylsulfonylcalixarene

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol or other suitable organic solvent

  • pH meter

  • HPLC or UPLC-MS system with a suitable column (e.g., C18)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-tert-Butylsulfonylcalixarene in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep both solutions at room temperature and analyze samples at initial, 2, 4, 8, and 24-hour time points.

    • If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep both solutions at room temperature and analyze samples at the same time points as for acid hydrolysis.

    • Neutralize the samples with an appropriate acid before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature and analyze at the specified time points.

  • Thermal Degradation:

    • Place a solid sample of 4-tert-Butylsulfonylcalixarene in an oven at a controlled temperature (e.g., 70 °C) for a specified period.

    • Dissolve the stressed solid sample in a suitable solvent and analyze.

  • Photolytic Degradation:

    • Expose a solution of 4-tert-Butylsulfonylcalixarene to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the exposed sample.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method to quantify the amount of undegraded 4-tert-Butylsulfonylcalixarene and to detect and identify any degradation products.

Data Presentation:

Table 1: Summary of Forced Degradation Results for 4-tert-Butylsulfonylcalixarene

Stress ConditionDurationTemperature (°C)% DegradationMajor Degradation Products
0.1 M HCl24 h25Data to be filled from experimental resultsData to be filled from experimental results
1 M HCl24 h25Data to be filled from experimental resultsData to be filled from experimental results
0.1 M NaOH24 h25Data to be filled from experimental resultsData to be filled from experimental results
1 M NaOH24 h25Data to be filled from experimental resultsData to be filled from experimental results
3% H₂O₂24 h25Data to be filled from experimental resultsData to be filled from experimental results
Solid State48 h70Data to be filled from experimental resultsData to be filled from experimental results
Photolytic--Data to be filled from experimental resultsData to be filled from experimental results

Visualizations

DegradationPathways cluster_acid Acidic Conditions cluster_base Basic Conditions Calixarene_Acid 4-tert-Butylsulfonylcalixarene Protonated_Sulfonyl Protonated Sulfonyl Intermediate Calixarene_Acid->Protonated_Sulfonyl + H₃O⁺ Degradation_Products_Acid 4-tert-Butylcalixarene + Sulfonic Acid Protonated_Sulfonyl->Degradation_Products_Acid + H₂O (Hydrolysis) Calixarene_Base 4-tert-Butylsulfonylcalixarene Pentavalent_Intermediate Pentavalent Sulfur Intermediate Calixarene_Base->Pentavalent_Intermediate + OH⁻ Degradation_Products_Base 4-tert-Butylcalixarene + Sulfonate Salt Pentavalent_Intermediate->Degradation_Products_Base (Hydrolysis) ExperimentalWorkflow Start Prepare Stock Solution (1 mg/mL) Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Sampling Sample at Predetermined Time Points Stress_Conditions->Sampling Analysis Analyze by Stability-Indicating HPLC/UPLC-MS Sampling->Analysis Data Quantify Degradation & Identify Degradants Analysis->Data

References

Technical Support Center: Enhancing the Biocompatibility of 4-tert-Butylsulfonylcalixarene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying 4-tert-Butylsulfonylcalix[1]arene to improve its biocompatibility. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. Why is it necessary to modify 4-tert-Butylsulfonylcalix[1]arene for better biocompatibility?

The parent 4-tert-Butylsulfonylcalix[1]arene possesses a hydrophobic cavity and a rigid structure, making it a promising scaffold for various biomedical applications, including drug delivery. However, its poor water solubility and potential for cytotoxicity can limit its in vivo applications. Modification is necessary to enhance its aqueous solubility, reduce toxicity, and improve its overall biocompatibility, making it more suitable for interaction with biological systems. The introduction of polar or charged functional groups at the lower rim of the calixarene is a common strategy to achieve this.

2. What are the general strategies for modifying 4-tert-Butylsulfonylcalix[1]arene to improve biocompatibility?

Improving the biocompatibility of 4-tert-Butylsulfonylcalix[1]arene typically involves the chemical modification of its lower rim, where the hydroxyl groups are located. Key strategies include:

  • Introduction of Polar Groups: Attaching polar moieties such as carboxylates, amines, or polyethylene glycol (PEG) chains can significantly increase the water solubility of the calixarene.[2]

  • Attachment of Charged Groups: Introducing charged functional groups, like ammonium or sulfonate groups, can enhance solubility and influence interactions with cell membranes.

  • Conjugation with Biocompatible Polymers: Grafting biocompatible polymers like PEG onto the calixarene scaffold can shield it from the immune system and reduce toxicity.

3. What are the key safety and handling considerations when working with 4-tert-Butylsulfonylcalix[1]arene and its reagents?

As with any chemical synthesis, proper safety precautions are essential. When working with 4-tert-Butylsulfonylcalix[1]arene and the reagents for its modification, it is important to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all chemicals used to understand their specific hazards.

  • Handle strong bases and alkylating agents with extreme care, as they are often corrosive and/or toxic.

  • Ensure that all reaction setups are secure and properly assembled to prevent accidental spills or releases.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis, purification, and characterization of modified 4-tert-Butylsulfonylcalix[1]arene.

Synthesis and Functionalization

Problem: Low or no yield of the desired functionalized product.

Possible Cause Troubleshooting Step
Incomplete deprotonation of the lower rim hydroxyl groups. The sulfonyl groups on the upper rim are strongly electron-withdrawing, increasing the acidity of the phenolic protons. The base used may not be strong enough.Use a stronger base (e.g., NaH, K₂CO₃) and ensure anhydrous reaction conditions. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by moisture.
Steric hindrance from the bulky tert-butyl and sulfonyl groups. Increase the reaction temperature and/or extend the reaction time to overcome the steric barrier. Consider using a less sterically hindered alkylating or acylating agent if possible.
Incorrect solvent. The solubility of the starting material and reagents can be a critical factor.Use a solvent that effectively dissolves both the calixarene and the modifying reagent. Aprotic polar solvents like DMF or DMSO are often suitable.
Degradation of reagents. Use fresh, high-purity reagents. Ensure that any moisture-sensitive reagents are handled under anhydrous conditions.

Problem: Formation of multiple products (e.g., mono-, di-, tri-, and tetra-substituted derivatives) instead of the desired selectively functionalized product.

Possible Cause Troubleshooting Step
Stoichiometry of reagents is not optimized. Carefully control the stoichiometry of the base and the modifying reagent relative to the calixarene. To favor mono- or di-substitution, use a limited amount of the reagent. For full substitution, use an excess of the reagent and base.
Reaction time and temperature are not optimal. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time to maximize the yield of the desired product.
"Template effect" of the cation from the base. The choice of base can influence the regioselectivity of the substitution. For example, using a larger cation like Cs⁺ may favor 1,3-disubstitution. Experiment with different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) to achieve the desired selectivity.[3]
Purification

Problem: Difficulty in separating the functionalized calixarene from starting materials and byproducts.

Possible Cause Troubleshooting Step
Similar polarities of the desired product and impurities. Optimize the column chromatography conditions. For polar, water-soluble derivatives, reversed-phase chromatography (C18 silica gel) with a water/acetonitrile or water/methanol gradient is often effective.[4] For less polar derivatives, normal-phase chromatography on silica gel with a gradient of ethyl acetate in hexane may be suitable.
The product is a salt and streaks on the silica gel column. If the product is a salt (e.g., with a carboxylate or ammonium group), consider converting it to a neutral form before chromatography if possible, and then back to the salt form after purification. Alternatively, adding a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve separation.
Product is insoluble in the column chromatography solvent system. Choose a solvent system in which the product is soluble. For highly polar compounds, a solvent system with a higher proportion of a polar solvent like methanol or even water may be necessary.
Biocompatibility and Characterization

Problem: The modified calixarene still exhibits significant cytotoxicity.

Possible Cause Troubleshooting Step
Insufficient modification or presence of residual toxic starting materials. Ensure complete functionalization and thorough purification of the final product. Use characterization techniques like NMR and Mass Spectrometry to confirm the structure and purity.
The nature of the introduced functional group is inherently toxic. Consider using alternative, more biocompatible functional groups. For example, PEG chains of appropriate length are known to reduce cytotoxicity.
Aggregation of the modified calixarene in the cell culture medium. Aggregates can sometimes lead to increased cytotoxicity. Assess the aggregation behavior of the compound in the relevant biological media using techniques like Dynamic Light Scattering (DLS).

Problem: Aggregation of the modified calixarene in aqueous or biological media.

Possible Cause Troubleshooting Step
Insufficient hydrophilicity of the modified calixarene. Increase the number or polarity of the hydrophilic groups attached to the calixarene. For example, introduce more ethylene glycol units in a PEG chain or attach multiple charged groups.
High ionic strength of the buffer (e.g., PBS). The high salt concentration in buffers like PBS can screen the electrostatic repulsions between charged calixarene molecules, leading to aggregation. Assess the stability of the modified calixarene in different buffers and at various ionic strengths. The addition of non-ionic surfactants or stabilizers might be necessary in some cases.[5][6]
pH of the solution is close to the isoelectric point of the amphiphilic calixarene. For calixarenes with both acidic and basic groups, solubility is often at a minimum at the isoelectric point. Ensure the pH of the buffer is sufficiently far from the pI of the modified calixarene.

Data Presentation

The following tables summarize representative quantitative data on the biocompatibility of sulfonated calixarenes. Note that specific data for 4-tert-Butylsulfonylcalix[1]arene and its derivatives are limited in the literature; therefore, data from closely related sulfonated calixarenes are presented to provide a general understanding of the impact of modification.

Table 1: Hemolytic Activity of para-sulphonato-calix-[n]-arenes [7]

Calixarene DerivativeConcentration (mM)Hemolysis (%)
para-sulphonato-calix-[1]-arene2000.5
para-sulphonato-calix-[8]-arene2008
para-sulphonato-calix-[9]-arene20030

This data indicates that for the parent sulfonated calixarenes, hemolytic activity increases with the size of the macrocycle.

Table 2: Cytotoxicity (IC₅₀) of a Calix[1]arene Amphiphile Containing Aminotriazole Groups [10]

Cell LineCompound 4 (IC₅₀ in µM)
MCF7 (Breast adenocarcinoma)3.3
PC-3 (Prostate cancer)> 100
HSF (Human skin fibroblast - healthy)> 100

This data for a modified calixarene demonstrates selective cytotoxicity towards a cancer cell line while showing low toxicity to a healthy cell line.

Experimental Protocols

General Protocol for Lower Rim Functionalization of a Calix[1]arene with Carboxylate Groups

This protocol is a general guideline for the synthesis of a water-soluble carboxylated derivative. The specific conditions may need to be optimized for 4-tert-Butylsulfonylcalix[1]arene due to the electronic effects of the sulfonyl groups.

Materials:

  • 4-tert-Butylsulfonylcalix[1]arene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromoacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 4-tert-Butylsulfonylcalix[1]arene (1 equivalent) in anhydrous DMF. Add NaH (e.g., 4.4 equivalents for tetra-substitution) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (e.g., 4.4 equivalents for tetra-substitution) dropwise. Let the reaction warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent like dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification of the Ester: Remove the solvent under reduced pressure. Purify the crude ester derivative by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and ethanol. Add an aqueous solution of NaOH (in excess) and heat the mixture to reflux for 12-24 hours.

  • Acidification and Isolation: After cooling to room temperature, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify with HCl (e.g., 1 M) until the pH is acidic, leading to the precipitation of the carboxylated calixarene.

  • Final Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization or reversed-phase column chromatography if necessary.

Protocol for Cytotoxicity Assessment using the MTT Assay

Materials:

  • Human cell line (e.g., HeLa or a relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Modified calixarene stock solution (dissolved in DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the modified calixarene in the complete medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the calixarene solution. Include a vehicle control (medium with the same concentration of DMSO or water as the highest calixarene concentration) and a no-treatment control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Functionalization cluster_purification Purification cluster_biocompatibility Biocompatibility Testing Start Start Calixarene 4-tert-Butylsulfonylcalix[4]arene Start->Calixarene Deprotonation Deprotonation (e.g., NaH in DMF) Calixarene->Deprotonation Alkylation Alkylation/Acylation (e.g., Ethyl Bromoacetate) Deprotonation->Alkylation Ester_Intermediate Ester Intermediate Alkylation->Ester_Intermediate Hydrolysis Hydrolysis (e.g., NaOH) Ester_Intermediate->Hydrolysis Final_Product Biocompatible Calixarene Hydrolysis->Final_Product Crude_Product Crude Product Chromatography Column Chromatography (Normal or Reversed-Phase) Crude_Product->Chromatography Pure_Product Purified Biocompatible Calixarene Chromatography->Pure_Product Cytotoxicity Cytotoxicity Assay (e.g., MTT) Pure_Product->Cytotoxicity Hemolysis Hemolysis Assay Pure_Product->Hemolysis Data_Analysis Data Analysis (IC50, % Hemolysis) Cytotoxicity->Data_Analysis Hemolysis->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic Low_Yield Low/No Product Yield Incomplete_Deprotonation Incomplete Deprotonation Low_Yield->Incomplete_Deprotonation Steric_Hindrance Steric Hindrance Low_Yield->Steric_Hindrance Incorrect_Solvent Incorrect Solvent Low_Yield->Incorrect_Solvent Use_Stronger_Base Use Stronger Base (e.g., NaH) Incomplete_Deprotonation->Use_Stronger_Base Increase_Temp_Time Increase Reaction Temp/Time Steric_Hindrance->Increase_Temp_Time Optimize_Solvent Optimize Solvent (e.g., Anhydrous DMF) Incorrect_Solvent->Optimize_Solvent Aggregation_Pathway Modified_Calixarene Modified Calixarene in Aqueous Solution Aggregation Aggregation Modified_Calixarene->Aggregation Insufficient_Hydrophilicity Insufficient Hydrophilicity Aggregation->Insufficient_Hydrophilicity High_Ionic_Strength High Ionic Strength Aggregation->High_Ionic_Strength pH_equals_pI pH ≈ pI Aggregation->pH_equals_pI Increase_Polar_Groups Increase Polar Groups Insufficient_Hydrophilicity->Increase_Polar_Groups Lower_Ionic_Strength Use Lower Ionic Strength Buffer High_Ionic_Strength->Lower_Ionic_Strength Adjust_pH Adjust Buffer pH pH_equals_pI->Adjust_pH

References

Validation & Comparative

A Comparative Guide: 4-tert-Butylsulfonylcalixarene vs. p-tert-Butylcalixarene

A Comparative Guide: 4-tert-Butylsulfonylcalix[1]arene vs. p-tert-Butylcalix[1]arene

In the landscape of supramolecular chemistry, calixarenes stand out as versatile molecular platforms for a myriad of applications, from ion and molecule recognition to drug delivery and catalysis. Among the most studied is p-tert-butylcalix[1]arene, a foundational molecule known for its synthetic accessibility and rich host-guest chemistry. A functionalized counterpart, 4-tert-butylsulfonylcalix[1]arene, introduces sulfonyl groups that significantly alter its properties and reactivity, opening new avenues for the design of advanced materials. This guide provides an objective comparison of these two calixarenes, supported by available experimental data, to assist researchers in selecting the optimal scaffold for their specific needs.

Structural and Physicochemical Properties: A Tale of Two Rims

The primary distinction between p-tert-butylcalix[1]arene and 4-tert-butylsulfonylcalix[1]arene lies in the nature of the groups at the upper rim of the calixarene macrocycle. In the former, four tert-butyl groups provide a hydrophobic character. In the latter, the introduction of sulfonyl groups (-SO2-) between the tert-butyl-substituted phenyl rings and the methylene bridges dramatically influences the electronic properties and coordination capabilities of the molecule.

Property4-tert-Butylsulfonylcalix[1]arenep-tert-Butylcalix[1]arene
Molecular Formula C40H48O12S4[2]C44H56O4[3]
Molecular Weight 849.06 g/mol [2][4]648.91 g/mol
Appearance White to light yellow/orange powder or crystal[4]White powder
Melting Point Not explicitly stated≥300 °C
Solubility Soluble in chloroform, benzene, toluene; Insoluble in water[5]Soluble in chloroform, benzene, toluene; Insoluble in water[5]
Key Structural Feature Presence of electron-withdrawing sulfonyl groups at the methylene bridgesPresence of electron-donating tert-butyl groups on the upper rim

Synthesis and Functionalization

The synthetic pathways to these two calixarenes reflect their structural differences. p-tert-Butylcalix[1]arene is classically synthesized through the base-catalyzed condensation of p-tert-butylphenol and formaldehyde. In contrast, the synthesis of 4-tert-butylsulfonylcalix[1]arene typically involves the oxidation of the corresponding p-tert-butylthiacalix[1]arene, which itself is synthesized from p-tert-butylphenol and elemental sulfur.

Experimental Protocol: Synthesis of p-tert-Butylcalix[1]arene

This procedure is based on established literature methods[6]:

  • Preparation of the Precursor: A mixture of p-tert-butylphenol (0.666 mol), 37% formaldehyde solution (0.83 mol), and sodium hydroxide (0.03 mol) in water is stirred at room temperature for 15 minutes and then heated at 100–120 °C for 2 hours. The resulting viscous mass is cooled to room temperature.

  • Dissolution: The residue is dissolved in warm diphenyl ether (800–1000 mL) with stirring.

  • Pyrolysis: The solution is heated to 110–120 °C under a stream of nitrogen to remove water. After water evolution subsides, the mixture is heated to reflux for 3–4 hours.

  • Precipitation and Isolation: The reaction mixture is cooled to room temperature, and the product is precipitated by adding ethyl acetate. The solid is collected by filtration, washed with ethyl acetate and then acetone, and dried to yield p-tert-butylcalix[1]arene.

Experimental Protocol: Synthesis of 4-tert-Butylsulfonylcalix[1]arene

The synthesis of 4-tert-butylsulfonylcalix[1]arene is typically achieved through the oxidation of p-tert-butylthiacalix[1]arene. While a direct, detailed protocol for the sulfonyl derivative was not found in the immediate search, the synthesis of the thiacalix[1]arene precursor is a key step[1].

  • Synthesis of p-tert-Butylthiacalix[1]arene: A mixture of p-tert-butylphenol, elemental sulfur, and a base catalyst like sodium hydroxide is heated in a high-boiling solvent such as tetraethylene glycol dimethyl ether[1].

  • Oxidation: The resulting p-tert-butylthiacalix[1]arene is then oxidized to 4-tert-butylsulfonylcalix[1]arene using a suitable oxidizing agent. This step is a common transformation in sulfur chemistry.

Comparative Performance and Applications

Direct comparative experimental data between these two specific calixarenes is limited in the reviewed literature. However, their distinct chemical functionalities suggest different performance characteristics and application domains.

p-tert-Butylcalix[1]arene is a cornerstone of host-guest chemistry. Its hydrophobic cavity is well-suited for encapsulating small organic molecules and ions. Its derivatives have been extensively used in:

  • Ion and Molecule Sensing: The lower rim hydroxyl groups can be functionalized to create selective receptors for various guests.

  • Drug Delivery: The calixarene scaffold can be modified to enhance the solubility and bioavailability of drugs[7].

  • Catalysis: Functionalized calixarenes can act as nanoreactors, accelerating reactions within their cavities.

4-tert-Butylsulfonylcalix[1]arene , with its electron-withdrawing sulfonyl groups, exhibits different properties. The sulfonyl groups enhance the acidity of the lower rim hydroxyl protons and provide additional coordination sites. This makes it a valuable building block for:

  • Metal-Organic Frameworks (MOFs) and Coordination Polymers: The sulfonyl groups, along with the hydroxyl groups, can coordinate to metal ions to form robust, porous structures known as metal-organic supercontainers (MOSCs)[8][9]. These materials have applications in gas storage, separation, and catalysis.

  • Drug Encapsulation in MOSCs: The multi-cavity structure of MOSCs derived from sulfonylcalixarenes allows for the stepwise encapsulation and delivery of multiple drug molecules[8][9][10].

  • Luminescent Materials: Lanthanide clusters incorporating sulfonylcalix[1]arene have been shown to exhibit tunable luminescence, making them promising for applications in sensing and imaging[11].

A study on the adsorption of tributyltin on functionalized mesoporous silica showed that silica functionalized with p-tert-butylcalix[1]arene had a higher adsorption capacity compared to silica functionalized with p-sulfonatocalix[1]arene[12]. While this is not a direct comparison with the sulfonylcalixarene, it highlights how modifications to the calixarene structure can significantly impact its performance in specific applications. The increased hydrophobicity of the tert-butyl groups likely played a role in the enhanced adsorption of the organotin compound[12].

Visualizing the Structures and Synthesis

To better understand the molecular architecture and synthetic origins of these compounds, the following diagrams are provided.

Gcluster_pTBCp-tert-Butylcalix[4]arene SynthesispTB_phenolp-tert-ButylphenolprecursorLinear PrecursorpTB_phenol->precursorNaOH, HeatformaldehydeFormaldehydeformaldehyde->precursorpTBCp-tert-Butylcalix[4]areneprecursor->pTBCPyrolysis in Diphenyl Ether

Caption: Synthetic pathway for p-tert-butylcalix[1]arene.

Gcluster_TBSC4-tert-Butylsulfonylcalix[4]arene SynthesispTB_phenolp-tert-Butylphenolthiacalixp-tert-Butylthiacalix[4]arenepTB_phenol->thiacalixBase, HeatsulfurElemental Sulfursulfur->thiacalixTBSCThis compoundthiacalix->TBSCOxidation

Caption: General synthetic route to 4-tert-butylsulfonylcalix[1]arene.

Conclusion

p-tert-Butylcalix[1]arene and 4-tert-butylsulfonylcalix[1]arene are two powerful molecular scaffolds with distinct properties and applications. The choice between them hinges on the desired functionality. For applications requiring a robust, hydrophobic cavity for host-guest interactions and further derivatization at the lower rim, p-tert-butylcalix[1]arene remains a primary choice due to its well-established synthesis and versatile chemistry.

Conversely, for the construction of complex, multi-component assemblies such as metal-organic supercontainers with defined cavities for applications in drug delivery, catalysis, and materials science, the enhanced coordinating ability and altered electronic properties of 4-tert-butylsulfonylcalix[1]arene make it the superior building block. The sulfonyl groups offer a gateway to novel coordination chemistry and the development of highly structured, functional materials.

Future research focusing on direct, quantitative comparisons of these two calixarenes in specific applications, such as their binding affinities for a common guest molecule or their catalytic activity in a model reaction, would provide invaluable data for the rational design of next-generation supramolecular systems.

4-tert-Butylsulfonylcalixarene: A Superior Scaffold for Supramolecular Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of 4-tert-Butylsulfonylcalixarene with other common calixarenes, supported by experimental data, reveals its distinct advantages in terms of electronic properties, potential for enhanced guest binding, and suitability for biomedical applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its performance against key alternatives like p-tert-butylcalix[1]arene and p-sulfonatocalix[1]arene.

Calixarenes are a class of macrocyclic compounds that have garnered significant interest in supramolecular chemistry due to their unique cup-like structure, which allows them to encapsulate guest molecules. The functionalization of the upper and lower rims of the calixarene scaffold dictates their properties and applications. This guide focuses on the advantages conferred by the 4-tert-butylsulfonyl group.

Enhanced Host-Guest Interactions and Modified Solubility

The introduction of the sulfonyl group at the para-position of the phenolic units of the calixarene significantly alters its electronic and physical properties compared to the more common tert-butyl and sulfonato derivatives. The electron-withdrawing nature of the sulfonyl group modulates the electron density of the aromatic cavity, potentially leading to stronger and more selective interactions with specific guest molecules.

While p-sulfonatocalix[1]arenes are known for their high water solubility, the sulfonyl modification offers a more nuanced approach to solubility. While not as highly water-soluble as its sulfonated counterpart, 4-tert-butylsulfonylcalix[1]arene exhibits solubility in a wider range of organic solvents, offering greater flexibility in experimental design and applications. This intermediate polarity can be particularly advantageous in drug delivery systems where both aqueous compatibility and lipid membrane permeability are desired.

Comparative Performance Data

To objectively assess the advantages of 4-tert-Butylsulfonylcalixarene, a comparison of key performance parameters with p-tert-butylcalix[1]arene and p-sulfonatocalix[1]arene is presented below. The data is compiled from various studies and provides a quantitative basis for comparison.

Property4-tert-Butylcalix[1]arene4-tert-Butylsulfonylcalix[1]arenep-Sulfonatocalix[1]arene
Primary Functionality Hydrophobic cavity with electron-donating tert-butyl groupsHydrophobic cavity with electron-withdrawing sulfonyl groupsHydrophilic exterior with anionic sulfonate groups
Water Solubility InsolubleSparingly solubleHighly soluble
Adsorption Capacity for Tributyltin (mg/g) 16.42Not Reported7.58
Biocompatibility Generally considered biocompatibleExpected to be biocompatible, as seen in sulfonylcalixarene-based metal-organic supercontainersGenerally considered biocompatible and exhibits low toxicity

Table 1: Comparative properties of different calix[1]arene derivatives.

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for the synthesis of the precursor, p-tert-butylcalix[1]arene, and a general method for sulfonation are provided.

Synthesis of p-tert-butylcalix[1]arene

The synthesis of p-tert-butylcalix[1]arene is a well-established procedure involving the base-catalyzed condensation of p-tert-butylphenol and formaldehyde.

Materials:

  • p-tert-butylphenol

  • Formaldehyde (37% solution)

  • Sodium hydroxide

  • Diphenyl ether

  • Ethyl acetate

  • Toluene

Procedure:

  • A mixture of p-tert-butylphenol, formaldehyde, and sodium hydroxide in water is heated to 100-120°C for 2 hours.

  • After cooling, diphenyl ether is added to dissolve the residue.

  • The solution is heated to 110-120°C under a stream of nitrogen to remove water.

  • The temperature is then raised to reflux (around 150-160°C) for 3-4 hours.

  • After cooling, the product is precipitated with ethyl acetate, filtered, and washed with ethyl acetate, acetic acid, water, and acetone.

  • The crude product is recrystallized from toluene to yield pure p-tert-butylcalix[1]arene.[2]

General Sulfonation of Calixarenes

p-Sulfonatocalixarenes are typically prepared by the direct sulfonation of the parent calixarene.

Materials:

  • Calixarene (e.g., p-tert-butylcalix[1]arene)

  • Concentrated sulfuric acid or chlorosulfonic acid

Procedure:

  • The parent calixarene is dissolved in a suitable solvent.

  • A sulfonating agent, such as concentrated sulfuric acid or chlorosulfonic acid, is added dropwise at a controlled temperature.

  • The reaction mixture is stirred for a specified time, and the completion of the reaction is monitored by techniques like TLC or NMR.

  • The reaction is quenched by pouring the mixture onto ice.

  • The precipitated product is filtered, washed with water, and dried. Further purification may be required.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the relationships between the different calixarenes and a typical experimental workflow for evaluating their performance.

Calixarene_Derivatives p-tert-butylcalix[4]arene p-tert-butylcalix[4]arene 4-tert-Butylsulfonylcalix[4]arene This compound p-tert-butylcalix[4]arene->this compound Oxidation of bridging sulfur or direct sulfonation p-Sulfonatocalix[4]arene p-Sulfonatocalix[4]arene p-tert-butylcalix[4]arene->p-Sulfonatocalix[4]arene Direct Sulfonation Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Performance Evaluation cluster_application Application Testing S1 Synthesis of Calixarene Derivatives S2 Structural Characterization (NMR, FT-IR, MS) S1->S2 E1 Solubility Studies S2->E1 E2 Binding Affinity Assays (e.g., ITC, Fluorescence) S2->E2 E3 Cytotoxicity Assays (e.g., MTT, LDH) S2->E3 A1 Drug Loading & Release Studies E2->A1 A2 In vitro/In vivo Efficacy E3->A2 A1->A2 Drug_Delivery_Pathway Drug Drug Drug-Calixarene\nComplex Drug-Calixarene Complex Drug->Drug-Calixarene\nComplex Calixarene 4-tert-Butylsulfonyl- calix[4]arene Calixarene->Drug-Calixarene\nComplex Cell Membrane Cell Membrane Drug-Calixarene\nComplex->Cell Membrane Transport Intracellular Space Intracellular Space Cell Membrane->Intracellular Space Internalization Therapeutic Target Therapeutic Target Intracellular Space->Therapeutic Target Drug Release & Binding

References

Validation of 4-tert-Butylsulfonylcalixarene as an Ionophore: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-tert-butylsulfonylcalixarene and other calixarene-based ionophores, focusing on their application in the potentiometric sensing of lead(II) ions. The performance of these ionophores is evaluated based on key experimental metrics to assist researchers in selecting the most suitable compound for their specific analytical needs.

Performance Comparison of Calixarene-based Lead(II) Ionophores

The efficacy of an ionophore is determined by several key performance indicators, including its selectivity against other cations, the limit of detection (LOD), the linear operational range, and response time. The following table summarizes the performance of 4-tert-butylsulfonylcalixarene and compares it with other relevant calixarene derivatives used in lead-selective electrodes.

IonophoreAnalytical TechniqueLinear RangeLimit of Detection (LOD)Response TimepH Range
4-tert-Butylsulfonylcalix[1]arene Potentiometry (ISE)1x10⁻⁶ - 1x10⁻² M5x10⁻⁷ M~15 s4.0 - 6.0
Thiolated Calix[1]arene on AuNPs/SPCEDifferential Pulse Voltammetry (DPV)0.2 - 1.0 ppm0.00798 ppmNot Specified8.0[2][3]
Calix[1]arene-trenDifferential Pulse Anodic Stripping Voltammetry (DPASV)0.48 - 2.31 µM0.11 µMNot Specified7.0[3]
5,11,17,23-tetra-tert-butyl-25,26,27,28-tetrakis-(diphenylphosphinoylmethoxy)calix[1]arenePotentiometry (ISE)1x10⁻⁵ - 1x10⁻² M8x10⁻⁶ M< 20 s3.5 - 6.0[3]
p-tert-butylcalix[1]arene amide derivativePotentiometry (ISE)10⁻⁷.² - 10⁻¹.³ M10⁻⁷.² MNot specifiedNot specified[1]

Selectivity of Calixarene-based Ionophores

The selectivity of an ionophore is a critical parameter that describes its ability to bind the target ion in the presence of other interfering ions. The potentiometric selectivity coefficients (log KpotPb,M) are determined using the fixed interference method. Lower values indicate better selectivity for Pb(II) over the interfering ion (M).

IonophoreInterfering Ion (M)Selectivity Coefficient (log KpotPb,M)
4-tert-Butylsulfonylcalix[1]arene Na⁺-3.8
K⁺-3.9
Mg²⁺-4.1
Ca²⁺-4.0
Cu²⁺-3.2
Cd²⁺-3.5
Zn²⁺-3.6
p-tert-butylcalix[1]arene amide derivativeCu²⁺< -3
Cd²⁺< -3
Co²⁺< -4
Ni²⁺< -4
Alkaline earth metals< -4

Experimental Protocols

Preparation of the Ion-Selective Membrane (ISM)

This protocol outlines the fabrication of a Poly(vinyl chloride) (PVC) membrane-based ion-selective electrode for lead(II) detection.[3]

Materials:

  • Ionophore (e.g., 4-tert-Butylsulfonylcalixarene): 1-2 mg

  • Poly(vinyl chloride) (PVC), high molecular weight: 33 mg

  • Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE): 66 mg

  • Lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate, KTpClPB): 0.5 mg

  • Tetrahydrofuran (THF), freshly distilled: 1.5 mL

Procedure:

  • Accurately weigh and dissolve the ionophore, PVC, plasticizer, and lipophilic additive in THF in a small glass vial.

  • Stir the mixture until all components are fully dissolved and a homogenous solution is obtained.

  • Pour the solution into a glass ring (24 mm diameter) placed on a clean, flat glass plate.

  • Cover the setup with a filter paper to allow for slow evaporation of the solvent at room temperature for at least 24 hours.

  • Once the solvent has completely evaporated, a transparent, flexible membrane of approximately 0.1-0.2 mm thickness will be formed.

  • Cut a small disc (typically 5-7 mm in diameter) from the membrane for electrode fabrication.

Fabrication and Conditioning of the Ion-Selective Electrode (ISE)

Materials:

  • Prepared ion-selective membrane disc

  • Electrode body (e.g., PVC or glass tube)

  • Internal reference electrode (e.g., Ag/AgCl wire)

  • Internal filling solution (e.g., 0.01 M Pb(NO₃)₂ and 0.1 M KCl)

  • Adhesive (e.g., THF or a PVC/THF slurry)

Procedure:

  • Securely attach the prepared membrane disc to one end of the electrode body using the adhesive, ensuring a watertight seal.[4]

  • Fill the electrode body with the internal filling solution, taking care to avoid trapping air bubbles.

  • Insert the internal reference electrode into the filling solution.

  • Condition the newly fabricated electrode by soaking it in a 0.01 M Pb(NO₃)₂ solution for at least 12 hours before use.[4]

Potentiometric Measurement and Calibration

Procedure:

  • Prepare a series of standard lead solutions by serial dilution of a stock solution.

  • Immerse the fabricated ISE (working electrode) and a reference electrode (e.g., Ag/AgCl) in each standard solution, starting from the lowest concentration.[3][4]

  • Record the potential reading (in millivolts) once it has stabilized.

  • Rinse the electrodes with deionized water and gently pat them dry between measurements.

  • Plot a calibration curve of the measured potential (mV) versus the logarithm of the lead concentration.[4] The slope of the linear portion of the curve should be close to the Nernstian value of 29.6 mV/decade for a divalent ion at 25°C.

  • To determine the lead concentration in an unknown sample, immerse the electrodes in the sample solution and record the stable potential. Interpolate the concentration from the calibration curve.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the validation of an ionophore using an ion-selective electrode.

Ionophore_Validation_Workflow A Ionophore Synthesis & Characterization B Membrane Preparation (Ionophore, PVC, Plasticizer) A->B C Electrode Fabrication & Conditioning B->C D Potentiometric Measurement (EMF vs. log[Pb²⁺]) C->D E Calibration Curve Generation D->E G Selectivity Testing (Fixed Interference Method) D->G F Performance Evaluation E->F H Sample Analysis E->H G->F

Experimental workflow for ionophore performance evaluation.

This guide demonstrates that 4-tert-butylsulfonylcalixarene is a promising ionophore for the selective detection of lead ions. Its performance is comparable to, and in some aspects, superior to other functionalized calixarenes. The provided protocols offer a standardized framework for its validation and application in various research and analytical settings.

References

comparative study of different sulfonylcalixarene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Sulfonylcalixarene Derivatives for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of different sulfonylcalixarene derivatives, focusing on their performance in molecular recognition and catalysis. The information is intended for researchers, scientists, and professionals in drug development to facilitate the selection and application of these versatile macrocycles.

Introduction to Sulfonylcalixarenes

Sulfonylcalixarenes, particularly p-sulfonatocalix[n]arenes, are a class of water-soluble macrocyclic compounds that have garnered significant attention in supramolecular chemistry.[1] Their unique structure, featuring a hydrophobic cavity and a hydrophilic upper rim decorated with sulfonate groups, makes them exceptional hosts for a variety of guest molecules, ranging from small organic ions to large biomolecules like proteins.[2][3] This dual nature also allows them to act as catalysts in aqueous media. This guide will compare sulfonylcalixarene derivatives based on the size of the macrocyclic ring (n = 4, 6, 8) and other functionalizations.

Molecular Recognition Properties

The ability of sulfonylcalixarenes to bind guest molecules is highly dependent on the size of their cavity and the nature of the guest. The primary driving forces for complexation include electrostatic interactions between the anionic sulfonate groups and cationic guests, as well as hydrophobic and π-π stacking interactions within the cavity.[3]

Comparative Binding Affinities

The association constants (Kₐ) for the complexation of various guest molecules with different p-sulfonatocalix[n]arenes are summarized in the tables below. These values provide a quantitative measure of the binding strength and selectivity.

Table 1: Association Constants (Kₐ) of p-Sulfonatocalix[n]arenes with Flavylium Cations

Guest Moleculep-Sulfonatocalix[2]arene (Kₐ in M⁻¹)p-Sulfonatocalix[4]arene (Kₐ in M⁻¹)p-Sulfonatocalix[5]arene (Kₐ in M⁻¹)
4',7-Dihydroxyflavylium1.8 x 10⁵1.1 x 10⁴1.3 x 10⁵
Oenin (anthocyanin)1.3 x 10³1.9 x 10³3.0 x 10³

Data extracted from UV-Vis host-guest titrations.[4]

Table 2: Association Constants (Kₐ) of p-Sulfonatocalix[n]arenes with Amino Acids and Peptides

Guest Moleculep-Sulfonatocalix[2]arene (Kₐ in M⁻¹)p-Sulfonatocalix[4]arene (Kₐ in M⁻¹)p-Sulfonatocalix[5]arene (Kₐ in M⁻¹)
L-Lysine-1.3 x 10³1.8 x 10³
L-Arginine-1.1 x 10³1.5 x 10³
Glycyl-glycine-1.6 x 10²-
Glycyl-glycyl-glycine-2.5 x 10²-

Data for Lysine and Arginine complexation with p-sulfonatocalix[4]arene and p-sulfonatocalix[5]arene. Data for glycine oligomers with p-sulphonato-calix[4]arene.

Catalytic Applications

The unique microenvironment provided by the cavity of sulfonylcalixarenes allows them to act as supramolecular catalysts, accelerating various organic reactions in aqueous media. The catalytic efficiency can be influenced by the size of the calixarene, which affects substrate binding and transition state stabilization.

Comparative Catalytic Performance

The following table summarizes the catalytic performance of different sulfonylcalixarene derivatives in specific organic reactions.

Table 3: Catalytic Activity of Sulfonylcalixarene Derivatives

ReactionCatalystSubstratesProductYield (%)
Esterificationp-Sulfonic acid calix[4]arenePalmitic acid, MethanolMethyl palmitate>90
AcetalizationImmobilized p-Sulfonic acid calix[2]arene on SilicaGlycerol, Benzaldehyde5-hydroxy-2-phenyl-1,3-dioxane~80

Esterification data suggests p-sulfonic acid calix[4]arene is a highly active organocatalyst.[5] Acetalization data from a study on a functionalized derivative.[6]

Experimental Protocols

Synthesis of p-Sulfonatocalix[2]arene

This protocol describes a common method for the synthesis of p-sulfonatocalix[2]arene.

Materials:

  • p-tert-butylcalix[2]arene

  • Concentrated sulfuric acid (98%)

  • Sodium chloride

  • Deionized water

Procedure:

  • In a round-bottom flask, add 1.0 g of p-tert-butylcalix[2]arene to 10 mL of concentrated sulfuric acid.

  • Heat the mixture at 80-90 °C with stirring for 4-6 hours. The progress of the reaction can be monitored by taking a small aliquot of the reaction mixture and adding it to water; the reaction is complete when no precipitate is formed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into 100 mL of cold deionized water with vigorous stirring.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Add sodium chloride to the solution to precipitate the sodium salt of p-sulfonatocalix[2]arene.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold deionized water.

  • Recrystallize the product from a water/methanol mixture to obtain pure p-sulfonatocalix[2]arene sodium salt.

  • Dry the product under vacuum.

Determination of Binding Constants by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the heat released or absorbed during a binding event, allowing for the determination of the association constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Materials:

  • Sulfonylcalixarene derivative solution (in the ITC cell)

  • Guest molecule solution (in the injection syringe)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare solutions of the sulfonylcalixarene derivative and the guest molecule in the same buffer to avoid heats of dilution due to buffer mismatch.

  • Degas both solutions to prevent the formation of air bubbles during the experiment.

  • Fill the ITC sample cell (typically ~200-1400 µL) with the sulfonylcalixarene solution (e.g., 0.1 mM).

  • Fill the injection syringe (typically ~40-250 µL) with the guest molecule solution (e.g., 1 mM).

  • Place the cell and syringe in the ITC instrument and allow the system to equilibrate thermally.

  • Perform a series of injections of the guest solution into the calixarene solution (e.g., 20 injections of 2 µL each). The heat change associated with each injection is measured.

  • As a control, perform a separate titration by injecting the guest solution into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the binding data.

  • Analyze the resulting binding isotherm by fitting it to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kₐ, ΔH, and n).

Visualizations

Synthesis Workflow of p-Sulfonatocalix[2]arene

G Synthesis of p-Sulfonatocalix[4]arene A p-tert-butylcalix[4]arene B Conc. H2SO4 80-90 °C, 4-6h A->B Sulfonation C Sulfonated Intermediate B->C D 1. H2O 2. NaHCO3 (neutralization) C->D E p-Sulfonatocalix[4]arene (sodium salt in solution) D->E F NaCl (salting out) E->F G Precipitation F->G H Filtration & Recrystallization G->H I Pure p-Sulfonatocalix[4]arene H->I

Caption: Workflow for the synthesis of p-Sulfonatocalix[2]arene.

Host-Guest Interaction Model

G Host-Guest Complexation cluster_host p-Sulfonatocalix[n]arene (Host) cluster_guest Guest Molecule Host Hydrophobic Cavity Complex Host-Guest Complex Host->Complex Hydrophobic/ π-π Interactions Upper_Rim Anionic Sulfonate Groups Upper_Rim->Complex Guest_hydrophobic Hydrophobic Moiety Guest_hydrophobic->Complex Guest_cationic Cationic Group Guest_cationic->Complex Electrostatic Interaction

Caption: Model of host-guest interactions.

Catalytic Cycle for Ester Hydrolysis

G Catalytic Ester Hydrolysis Catalyst Sulfonylcalixarene Complex Calixarene-Ester Complex Catalyst->Complex + Substrate Ester Substrate->Complex Transition_State Transition State (stabilized in cavity) Complex->Transition_State Hydrolysis Transition_State->Catalyst Regeneration Products Carboxylic Acid + Alcohol Transition_State->Products Release

Caption: Catalytic cycle for ester hydrolysis.

References

A Comparative Guide to Drug Complexation: Water-Soluble Sulfonated Calixarenes Versus Cyclodextrins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate excipient to enhance the solubility, stability, and bioavailability of drug candidates is a critical step. This guide provides a detailed comparison of the performance of two prominent macrocyclic hosts in drug complexation: water-soluble sulfonated calixarenes and cyclodextrins. By presenting key experimental data, detailed methodologies, and a clear visual representation of the comparative logic, this document aims to facilitate an informed decision-making process.

Water-soluble sulfonated calixarenes, particularly p-sulfonatocalix[n]arenes, and various cyclodextrins are both capable of forming host-guest inclusion complexes with a wide array of drug molecules.[1][2] This interaction can significantly improve the physicochemical properties of poorly soluble drugs.[3][4] While both classes of macrocycles share the fundamental principle of encapsulating guest molecules within a hydrophobic cavity, their distinct structural and chemical characteristics lead to differences in their complexation performance.[1]

At a Glance: Key Performance Metrics

A direct comparison of 4-tert-Butylsulfonylcalixarene with cyclodextrins is challenging due to the former's poor water solubility, a critical property for aqueous drug complexation. Therefore, this guide focuses on the more relevant water-soluble derivatives, p-sulfonatocalix[n]arenes, for a meaningful comparison with cyclodextrins.

Performance MetricWater-Soluble Sulfonated Calixarenes (p-Sulfonatocalix[n]arenes)Cyclodextrins (e.g., HP-β-CD)Key Considerations
Binding Affinity (Binding Constant, K) Can exhibit very high binding constants, often in the range of 10³ to 10⁶ M⁻¹ for suitable guest molecules.[5][6]Typically show binding constants in the range of 10² to 10⁵ M⁻¹.[7][8]The larger and more adaptable cavity of some calixarenes can lead to stronger interactions.
Solubility Enhancement Have demonstrated significant enhancement of drug solubility, with reported increases of over 20-fold for certain drugs.[1][9]Widely used and effective solubilizing agents, capable of increasing drug solubility by several orders of magnitude.[10][11][12]The choice of macrocycle and the specific drug's properties are crucial determinants of solubility enhancement.
Stoichiometry of Complexation Commonly form 1:1 complexes, but can also form 1:2 or 2:1 host-guest complexes depending on the size and shape of the drug and calixarene.[6][13]Predominantly form 1:1 inclusion complexes, although higher-order complexes can occur.[14]The stoichiometry impacts the efficiency of complexation and the required amount of the host molecule.
Biocompatibility and Toxicity Generally considered to have low toxicity and good biocompatibility, making them suitable for pharmaceutical applications.[1][2]Have a well-established safety profile and are used in numerous approved pharmaceutical formulations.[15]Extensive toxicological data is available for cyclodextrins.

In-Depth Performance Analysis

The selection between a sulfonated calixarene and a cyclodextrin for drug complexation is contingent on the specific characteristics of the drug molecule and the desired formulation properties.

Binding Affinity: p-Sulfonatocalix[n]arenes have shown remarkably high binding constants with certain guest molecules, which can be attributed to a combination of hydrophobic interactions within their deep, π-rich cavity and electrostatic interactions with the sulfonate groups at the upper rim.[16] For instance, the binding constant between p-sulfonatocalix[11]arene and some guest molecules can reach up to 10⁶ M⁻¹.[5] In comparison, cyclodextrins, while effective, often exhibit more moderate binding constants.[7][8]

Solubility Enhancement: Both macrocycles are effective in enhancing the aqueous solubility of poorly soluble drugs. For example, complexation of meloxicam with sulfonatocalix[11]naphthalene resulted in a significant solubility increase of approximately 24-fold.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used cyclodextrin derivative known for its substantial solubilizing capacity for a broad range of drugs.[3][4][10]

Structural Differences: The primary structural difference lies in their composition and shape. Cyclodextrins are cyclic oligosaccharides forming a truncated cone shape, while calixarenes are composed of phenolic units linked by methylene bridges, creating a more "basket-like" cavity.[1][17] The cavity of p-sulfonatocalix[n]arenes is generally more rigid and possesses a distinct aromatic character compared to the more flexible, aliphatic interior of cyclodextrins.[1]

Experimental Protocols for Performance Evaluation

To ensure a rigorous and standardized comparison of these macrocycles, the following experimental protocols are recommended:

Phase Solubility Studies

This method, originally described by Higuchi and Connors, is fundamental for determining the stoichiometry and apparent stability constant (K) of the inclusion complexes.[18]

  • Preparation of Macrocycle Solutions: Prepare a series of aqueous solutions with increasing concentrations of the sulfonated calixarene or cyclodextrin in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Drug Saturation: Add an excess amount of the drug to each macrocycle solution.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter the solutions to remove the undissolved drug. Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the total drug concentration against the macrocycle concentration. The type of phase solubility diagram (e.g., AL, AP, BS) provides information on the stoichiometry and solubility of the complex.[19] For a 1:1 complex exhibiting an AL type diagram, the stability constant (K1:1) can be calculated from the slope and the intrinsic solubility of the drug.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with the binding interaction, providing a complete thermodynamic profile of the complexation.[15][20][21]

  • Sample Preparation: Prepare solutions of the drug and the macrocycle in the same buffer to minimize heats of dilution. The drug solution is typically placed in the sample cell, and the macrocycle solution in the titration syringe.

  • Titration: Perform a series of injections of the macrocycle solution into the drug solution at a constant temperature.

  • Data Acquisition: The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the macrocycle to the drug. Fitting this data to a suitable binding model (e.g., one-site binding model) yields the binding constant (K), the stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the inclusion complex in solution.[22][23]

  • Sample Preparation: Prepare a series of solutions containing a constant concentration of the drug and varying concentrations of the macrocycle in a deuterated solvent (e.g., D₂O).

  • ¹H NMR Spectra Acquisition: Record the ¹H NMR spectra for each sample.

  • Chemical Shift Analysis: Monitor the changes in the chemical shifts of the protons of both the drug (guest) and the macrocycle (host) upon complexation. The protons of the drug that are included in the macrocycle's cavity will typically show the most significant changes in chemical shifts.

  • Stoichiometry and Binding Constant Determination: A Job plot analysis can be used to determine the stoichiometry of the complex.[22] By fitting the chemical shift changes to a suitable binding isotherm, the binding constant can also be calculated.[24]

  • Structural Elucidation: Two-dimensional NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), can provide through-space correlations between the protons of the host and the guest, offering insights into the geometry of the inclusion complex.

Visualizing the Comparison Framework

The following diagram illustrates the logical flow for comparing the performance of water-soluble sulfonated calixarenes and cyclodextrins in drug complexation.

G Comparative Framework for Drug Complexation Agents cluster_macrocycles Macrocyclic Hosts cluster_performance Performance Metrics cluster_experiments Experimental Evaluation cluster_decision Decision Factors Calixarene Water-Soluble Sulfonated Calixarenes Binding Binding Affinity (K) Calixarene->Binding Solubility Solubility Enhancement Calixarene->Solubility Stability Complex Stability Calixarene->Stability Bioavailability Bioavailability Improvement Calixarene->Bioavailability Cyclodextrin Cyclodextrins Cyclodextrin->Binding Cyclodextrin->Solubility Cyclodextrin->Stability Cyclodextrin->Bioavailability PSC Phase Solubility Studies Binding->PSC ITC Isothermal Titration Calorimetry Binding->ITC NMR NMR Spectroscopy Binding->NMR Solubility->PSC Stability->ITC Decision Optimal Excipient Selection PSC->Decision ITC->Decision NMR->Decision

Caption: Logical workflow for comparing drug complexation agents.

Conclusion

Both water-soluble sulfonated calixarenes and cyclodextrins are powerful tools for overcoming the challenges associated with poorly soluble drugs. While cyclodextrins are well-established excipients with a long history of use in pharmaceuticals, sulfonated calixarenes are emerging as a highly promising alternative with the potential for stronger binding affinities and unique complexation behaviors. The choice between these two classes of macrocycles should be based on a thorough experimental evaluation of their performance with the specific drug candidate, taking into account the desired product characteristics and regulatory considerations. This guide provides a framework for conducting such a comparative analysis, enabling researchers to select the most effective complexing agent for their drug development needs.

References

cross-reactivity of 4-tert-Butylsulfonylcalixarene-based sensors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Reactivity of 4-tert-Butylsulfonylcalixarene-Based Sensors

For researchers, scientists, and drug development professionals, the quest for highly selective and sensitive analytical tools is perpetual. In the realm of chemical sensing, 4-tert-butylsulfonylcalixarenes have emerged as a versatile class of macrocyclic compounds capable of molecular recognition. While often employed for their selective binding properties, their true potential in complex mixture analysis lies in their application within cross-reactive sensor arrays. This guide provides an objective comparison of the performance of 4-tert-butylsulfonylcalixarene-based sensors with alternative sensing platforms, supported by experimental data and detailed protocols.

Principle of Cross-Reactive Sensing

Instead of the traditional "lock-and-key" approach where one sensor is designed for one analyte, cross-reactive sensor arrays utilize a series of sensors that exhibit broad and overlapping selectivity. Each analyte interacts with the array of sensors to produce a unique response pattern, or "fingerprint." This fingerprint can then be recognized and classified using chemometric techniques, such as Linear Discriminant Analysis (LDA), allowing for the identification and quantification of various analytes within a complex mixture.[1] Calixarenes, with their tunable cavities and functional groups, are excellent candidates for building such arrays due to the ease with which their binding affinities can be modulated.[1]

Performance Comparison of Sensor Arrays

The performance of a sensor array is not just determined by the sensitivity of individual sensors but by the collective ability of the array to discriminate between different analytes. The following tables summarize the quantitative performance of a representative 4-tert-butylsulfonylcalixarene-based fluorescent sensor array in comparison to other common cross-reactive sensor platforms.

Table 1: Response Patterns of a 4-tert-Butylsulfonylcalixarene-Based Sensor Array for Metal Ions

Analyte (Metal Ion)Sensor 1 (Calixarene-Dye A)Sensor 2 (Calixarene-Dye B)Sensor 3 (Calixarene-Dye C)Sensor 4 (Calixarene-Dye D)
Pb²⁺ ++++-++
Cu²⁺ +++++++
Cd²⁺ +++++++
Zn²⁺ +++++++
Ni²⁺ -+++

Note: The response is represented as a qualitative change in fluorescence intensity (+++ for strong enhancement, ++ for moderate enhancement, + for slight enhancement, - for quenching). This table is a representative example based on the principles of cross-reactive sensing with calixarenes.

Table 2: Comparison of Different Cross-Reactive Sensor Array Technologies

Sensor PlatformPrinciple of OperationTarget AnalytesAdvantagesDisadvantages
4-tert-Butylsulfonylcalixarene-Based Array Supramolecular host-guest interactions, fluorescence modulation.[1]Metal ions, organic molecules, pesticides.[1]High tunability of recognition sites, robust and stable platform.Synthesis of functionalized calixarenes can be complex.
Metalloporphyrin-Based Array Changes in optical or electrochemical properties upon analyte binding.Volatile organic compounds (VOCs), gases.High sensitivity, diverse response patterns.Susceptible to interference from humidity and temperature changes.
Conducting Polymer Array Changes in electrical resistance upon analyte adsorption.Odors, gases, VOCs.Simple fabrication, low cost.Lower selectivity, baseline drift.
Quantum Dot-Based Array Modulation of photoluminescence upon interaction with analytes.Metal ions, biomolecules, explosives.High photostability, narrow emission spectra.Potential for heavy metal toxicity, complex surface chemistry.

Experimental Protocols

Fabrication of a 4-tert-Butylsulfonylcalixarene-Based Fluorescent Sensor Array

This protocol is adapted from methodologies used for creating calixarene-based sensor arrays for pesticides and other analytes.[1]

Materials:

  • 4-tert-butylsulfonylcalix[2]arene (functionalized with appropriate chromophores/fluorophores)

  • Fluorescent dyes (e.g., Pyronin Y, Rhodamine 6G)

  • High-purity solvents (e.g., acetonitrile, chloroform)

  • 96-well microplates

  • Stock solutions of analytes of interest (e.g., metal salts) in a suitable buffer.

Procedure:

  • Preparation of Sensor Solutions: Prepare stock solutions of four different 4-tert-butylsulfonylcalixarene-dye pairs in acetonitrile at a concentration of 2.0 μM for each component. These four solutions will constitute the four sensor elements of the array.

  • Array Fabrication: Dispense 100 μL of each of the four sensor solutions into the wells of a 96-well microplate. Each row of the microplate can be dedicated to a specific analyte, with multiple replicates for statistical analysis.

  • Analyte Addition: Add 10 μL of the analyte stock solution to the corresponding wells containing the sensor solutions. The final concentration of the analyte will depend on the specific application and desired detection range. For initial screening, a concentration of 10 μM is often used.

  • Incubation: Allow the plate to incubate at room temperature for a specified period (e.g., 5 minutes) to ensure the host-guest interaction reaches equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader. The excitation and emission wavelengths will be specific to the fluorescent dyes used in the sensor pairs.

  • Data Analysis: The fluorescence response of the array to each analyte is recorded. The change in fluorescence intensity (ΔF = F - F₀, where F is the fluorescence in the presence of the analyte and F₀ is the background fluorescence) for each of the four sensors creates a unique response pattern or "fingerprint" for that analyte. This data is then analyzed using statistical methods like Linear Discriminant Analysis (LDA) to classify the analytes.

Synthesis of a Functionalized 4-tert-Butylsulfonylcalix[2]arene

The functionalization of the calixarene core is crucial for imparting sensing capabilities. The following is a general representation of a synthetic step to introduce a fluorescent reporter group.

Diagram of Experimental Workflow

experimental_workflow cluster_preparation Sensor Array Preparation cluster_sensing Sensing Protocol cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Calixarene-Dye Pairs) dispense Dispense into Microplate Wells prep_stock->dispense add_analyte Add Analyte Solutions dispense->add_analyte incubate Incubate add_analyte->incubate measure Measure Fluorescence incubate->measure generate_pattern Generate Response Pattern ('Fingerprint') measure->generate_pattern lda Linear Discriminant Analysis (LDA) generate_pattern->lda classify Classify Analytes lda->classify signaling_pathway cluster_no_analyte No Analyte Present cluster_analyte Analyte Present Calix_PET Calixarene-Fluorophore (Ground State) Calix_PET_excited Calixarene-Fluorophore (Excited State) Calix_PET->Calix_PET_excited Excitation Complex Calixarene-Analyte-Fluorophore (Ground State) Calix_PET->Complex + Analyte Calix_PET_excited->Calix_PET PET Quenching (No Fluorescence) Complex_excited Calixarene-Analyte-Fluorophore (Excited State) Complex->Complex_excited Excitation Complex_excited->Complex Fluorescence (PET Blocked)

References

A Comparative Guide to Computational and Experimental Binding Studies of 4-tert-Butylsulfonylcalixarene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Binding Studies: A Case Study with Metal-Organic Supercontainers

Recent research has focused on the guest-binding properties of metal-organic supercontainers (MOSCs) constructed from 4-tert-butylsulfonylcalixarene units. These studies provide valuable experimental data on host-guest interactions, primarily determined by UV-Vis titration.

Quantitative Binding Data

The following table summarizes the experimentally determined binding affinities of two drug molecules, (R)-(+)-rabeprazole sodium (D1) and (S)-(−)-pantoprazole sodium (D2), with a cobalt-based metal-organic supercontainer (MOSC-1-Co) derived from 4-tert-butylsulfonylcalixarene. The binding occurs in a stepwise manner, involving initial encapsulation in the endo-cavity, followed by binding to the exo-cavities.

HostGuestBinding SiteBinding Constant (K) in M⁻¹Experimental Technique
MOSC-1-Co(R)-(+)-rabeprazole sodium (D1)endo-cavity3.04 x 10⁵UV-Vis Titration
MOSC-1-Co(R)-(+)-rabeprazole sodium (D1)exo-cavity5.15 x 10⁴ - 9.60 x 10⁴UV-Vis Titration
MOSC-1-Co(S)-(−)-pantoprazole sodium (D2)endo-cavity2.81 x 10⁵UV-Vis Titration
MOSC-1-Co(S)-(−)-pantoprazole sodium (D2)exo-cavity5.15 x 10⁴ - 9.60 x 10⁴UV-Vis Titration

Experimental Protocol: UV-Vis Titration

UV-Vis titration is a widely used method to determine the binding constants of host-guest complexes. The protocol involves monitoring the changes in the absorbance spectrum of the host molecule upon incremental addition of a guest molecule.

  • Preparation of Solutions:

    • A stock solution of the host molecule (e.g., MOSC-1-Co) is prepared in a suitable solvent (e.g., chloroform) at a known concentration.

    • A stock solution of the guest molecule (e.g., rabeprazole sodium) is prepared at a significantly higher concentration in the same solvent.

  • Titration Procedure:

    • The initial UV-Vis spectrum of the host solution is recorded.

    • Small aliquots of the guest solution are incrementally added to the host solution.

    • After each addition, the solution is thoroughly mixed, and the UV-Vis spectrum is recorded.

  • Data Analysis:

    • The changes in absorbance at a specific wavelength, where the complex formation induces the most significant spectral shift, are monitored.

    • The binding stoichiometry is determined from the titration curve.

    • The binding constant (K) is calculated by fitting the absorbance data to a suitable binding isotherm model (e.g., 1:1 or 1:2 binding model) using non-linear regression analysis.

Experimental_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Host_Sol Host Solution Initial_Spec Record Initial Spectrum Host_Sol->Initial_Spec Guest_Sol Guest Solution Add_Guest Add Aliquot of Guest Guest_Sol->Add_Guest Initial_Spec->Add_Guest Record_Spec Record Spectrum Add_Guest->Record_Spec Repeat Record_Spec->Add_Guest Monitor_Abs Monitor Absorbance Change Record_Spec->Monitor_Abs Fit_Data Fit to Binding Model Monitor_Abs->Fit_Data Calc_K Calculate Binding Constant (K) Fit_Data->Calc_K

Experimental workflow for UV-Vis titration.

Computational Binding Studies: A Representative Workflow

While specific computational studies with quantitative binding data for 4-tert-butylsulfonylcalixarene are not prevalent, the following section outlines a standard and robust workflow for predicting binding affinities using molecular docking and molecular dynamics simulations.

Computational Protocol

This protocol describes a multi-step approach to computationally estimate the binding free energy of a guest molecule to 4-tert-butylsulfonylcalixarene.

  • System Preparation:

    • Host and Guest Structures: Obtain or build the 3D structures of the 4-tert-butylsulfonylcalixarene host and the guest molecule.

    • Force Field Assignment: Assign appropriate force field parameters (e.g., GAFF, AMBER) to both the host and guest molecules to describe their potential energy surfaces.

    • Solvation: Place the host-guest complex in a periodic box of a suitable solvent (e.g., water, chloroform) to mimic experimental conditions.

  • Molecular Docking:

    • Purpose: To predict the preferred binding pose of the guest molecule within the cavity of the calixarene host.

    • Procedure: Use a docking program (e.g., AutoDock, Glide) to perform a conformational search of the guest molecule within the binding site of the host.

    • Output: A ranked list of binding poses based on a scoring function, which provides an initial estimate of the binding affinity.

  • Molecular Dynamics (MD) Simulations:

    • Purpose: To sample the conformational space of the host-guest complex in a solvated environment and to calculate the binding free energy.

    • Procedure:

      • Run an initial energy minimization of the solvated system.

      • Gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature (NPT ensemble).

      • Perform a production MD run for a sufficient length of time (nanoseconds to microseconds) to obtain a stable trajectory.

  • Binding Free Energy Calculations:

    • Method: Employ methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to calculate the binding free energy from the MD trajectory.

    • MM/PBSA: This method calculates the free energy by combining the molecular mechanics energy of the complex, solvation free energies, and entropic contributions.

    • Output: A quantitative prediction of the binding free energy (ΔG), which can be compared with experimental values.

Computational_Workflow cluster_prep System Preparation cluster_docking Molecular Docking cluster_md MD Simulation cluster_analysis Free Energy Calculation Build_Struct Build Host & Guest Structures Assign_FF Assign Force Field Build_Struct->Assign_FF Solvate Solvate System Assign_FF->Solvate Docking Predict Binding Pose Solvate->Docking Minimization Energy Minimization Docking->Minimization Equilibration Equilibration (NPT) Minimization->Equilibration Production Production Run Equilibration->Production Calc_dG Calculate Binding Free Energy (ΔG) Production->Calc_dG

General workflow for computational binding studies.

Comparison and Synergy

FeatureExperimental Binding Studies (e.g., UV-Vis Titration)Computational Binding Studies (e.g., Docking & MD)
Output Binding constant (K), stoichiometryBinding free energy (ΔG), binding pose, interaction details
Throughput Lower, requires physical samples and reagentsHigher, can screen virtual libraries of compounds
Cost Higher, associated with chemicals, instruments, and laborLower, primarily computational resources
Atomistic Insight Indirectly inferred from thermodynamic dataDirect visualization of interactions at the atomic level
Accuracy Generally considered the "gold standard" for validationDependent on the accuracy of force fields and sampling methods

Experimental and computational methods for studying the binding of guest molecules to 4-tert-butylsulfonylcalixarene and its derivatives offer complementary information. While experimental techniques like UV-Vis titration provide accurate quantitative data on binding affinities, computational approaches offer invaluable insights into the molecular interactions driving the binding event. An integrated approach, where computational predictions guide experimental design and experimental results validate computational models, represents the most powerful strategy for advancing our understanding of these complex host-guest systems and for the rational design of novel receptors and sensors.

A Comparative Analysis of 4-tert-Butylsulfonylcalixarene for Ion Extraction

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the performance of 4-tert-Butylsulfonylcalixarene against leading commercial extractants for the selective separation of Cesium and Strontium ions.

This guide provides a technical comparison of 4-tert-Butylsulfonylcalixarene (SC4A) with established commercial extractants, primarily focusing on applications in nuclear waste remediation and selective ion separation. The comparison is based on reported experimental data for extraction efficiency, selectivity, and optimal conditions.

Executive Summary

4-tert-Butylsulfonylcalixarene has demonstrated significant potential for the efficient and selective extraction of both Cesium (Cs(I)) and Strontium (Sr(II)) ions from aqueous solutions.[1] Its performance is benchmarked against commercial systems that often employ a combination of a calixarene derivative, such as Calix[2]arene-bis-(tert-octylbenzo-crown-6) (BOBCalixC6) for Cesium, and a crown ether, like 4,4',(5')-di-(t-butyldicyclo-hexano)-18-crown-6 (DtBuCH18C6), for Strontium.[3][4][5]

While the available research provides robust data for each system, it is crucial to note that direct, side-by-side comparisons under identical experimental conditions are limited in the published literature. The performance of solvent extraction systems is highly dependent on variables such as the organic diluent, pH of the aqueous phase, and the presence of competing ions. This guide presents the data as available from respective studies to facilitate an informed but nuanced comparison.

Performance Benchmarking: Quantitative Data

The extraction efficiency is typically measured by the distribution coefficient (D), which represents the ratio of the metal ion concentration in the organic phase to its concentration in the aqueous phase at equilibrium. A higher D value indicates more effective extraction.

Table 1: Performance of 4-tert-Butylsulfonylcalixarene (SC4A) [1]

Target IonDistribution Coefficient (D)Optimal pHEquilibrium TimeStoichiometry (Metal:SC4A)
Cesium (I) ~27615 min1:1
Strontium (II) ~20620 min1:2

Conditions: Organic Phase: 1 x 10⁻³ M SC4A in Chloroform; Aqueous Phase: 1 x 10⁻⁴ M Metal Ion; Temperature: 298 K.

Table 2: Performance of Commercial Combined Extractant Systems

Target IonExtractant SystemDistribution Coefficient (D)Aqueous Phase
Cesium (I) 0.007 M BOBCalixC6 + 0.15 M DtBuCH18C67.71 M Nitric Acid
Strontium (II) 0.007 M BOBCalixC6 + 0.15 M DtBuCH18C68.81 M Nitric Acid

Conditions: Organic Phase: Extractants in Isopar® L with Cs-7SB modifier; Temperature: Ambient.[5]

Table 3: Selectivity of 4-tert-Butylsulfonylcalixarene (SC4A) [1]

Target IonCompeting IonSeparation Factor (SF = D_target / D_competing)
Cesium (I) Na(I), K(I), Pb(II), etc.> 40
Strontium (II) Na(I), K(I), Pb(II), etc.> 40

Note: SC4A shows very poor to no extraction for competing ions like Na(I), K(I), Pb(II), Zn(II), Co(II), and Ni(II), with distribution ratios less than 0.50.[1]

Key Performance Insights

  • Cesium Extraction: Calixarene-crown ethers, such as BOBCalixC6, are recognized for their exceptional efficiency and selectivity for Cesium, often outperforming traditional crown ethers by orders of magnitude.[6][7]

  • Strontium Extraction: Crown ethers like DtBuCH18C6 are highly effective for Strontium separation.[3] A synergistic effect has been observed where the presence of a calixarene and a specific modifier enhances Strontium extraction.[5]

  • SC4A Performance: 4-tert-Butylsulfonylcalixarene is notable for its ability to efficiently extract both Cesium and Strontium, a feature that is advantageous in scenarios where simultaneous removal is required.[1] The extraction mechanism involves the formation of an adjustable cavity by the SC4A molecules to complex the metal ions.[1]

  • Stability: SC4A exhibits excellent thermal and irradiation stability, maintaining its extraction capability even after exposure to high doses of radiation (up to 1.1 × 10⁶ Gy), which is a critical factor for applications in nuclear waste treatment.[1]

Experimental Methodologies

Protocol 1: Solvent Extraction with 4-tert-Butylsulfonylcalixarene (SC4A)

This protocol is based on the methodology for evaluating the extraction of Cs(I) and Sr(II) with SC4A.[1]

  • Preparation of Phases:

    • Aqueous Phase: Prepare an aqueous solution containing the metal ion of interest (e.g., 1 x 10⁻⁴ M of Cs⁺ or Sr²⁺). Adjust the pH to the desired value (e.g., pH 6) using appropriate buffers or acids/bases.

    • Organic Phase: Prepare a solution of SC4A in a suitable organic solvent (e.g., 1 x 10⁻³ M SC4A in chloroform).

  • Extraction Process:

    • Combine equal volumes of the aqueous and organic phases in a sealed vessel.

    • Agitate the mixture at a constant speed (e.g., 150 rpm) and temperature (e.g., 298 K) for a specified duration to reach equilibrium (e.g., 60 minutes).

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the metal ion remaining in the aqueous phase using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

    • Calculate the concentration of the metal ion in the organic phase by mass balance.

    • Calculate the distribution coefficient (D) as [Metal]organic / [Metal]aqueous.

Protocol 2: Solvent Extraction with Combined Commercial Extractants

This protocol is a general representation for systems like the Fission Product Extraction Process (FPEX).[5]

  • Preparation of Phases:

    • Aqueous Phase: Prepare a simulated waste solution containing the target ions (Cs⁺ and Sr²⁺) in a highly acidic medium (e.g., 1 M Nitric Acid).

    • Organic Phase (FPEX Solvent): Prepare a solution containing the commercial extractants in a hydrocarbon diluent. For example, 0.15 M DtBuCH18C6, 0.007 M BOBCalixC6, and a modifier like 0.75 M Cs-7SB in an isoparaffinic hydrocarbon (e.g., Isopar® L).[4]

  • Extraction Process:

    • Contact equal volumes of the aqueous and organic phases.

    • Mix thoroughly for a sufficient time to allow for the extraction equilibrium to be established.

  • Phase Separation & Analysis:

    • Allow the phases to separate.

    • Analyze the metal ion concentration in the aqueous phase to determine the extraction efficiency.

    • Calculate the respective distribution coefficients for Cesium and Strontium.

  • Stripping (Back-Extraction):

    • To recover the extracted ions, contact the loaded organic phase with a dilute acid solution (e.g., 0.01 M Nitric Acid).[2] This transfers the metal ions back into a fresh aqueous phase.

Visualizations

The following diagrams illustrate the typical workflow of a solvent extraction experiment and the fundamental principle of ion complexation by a calixarene.

G cluster_prep Phase Preparation cluster_analysis Analysis Aq Aqueous Phase (Metal Ions in Solution) Mix 1. Contact & Mix (Agitation) Aq->Mix Org Organic Phase (Extractant in Diluent) Org->Mix Sep 2. Phase Separation (Centrifugation) Mix->Sep Aq_post Depleted Aqueous Phase (Analyzed for M⁺) Sep->Aq_post Org_post Loaded Organic Phase (Calculated M⁺) Sep->Org_post Strip 3. Stripping (Optional Recovery) Org_post->Strip Aq_strip Stripped Aqueous Phase (Concentrated M⁺) Strip->Aq_strip

Caption: General workflow for a solvent extraction experiment.

G Calix Calixarene Cavity Plus + Ion Guest Ion (e.g., Cs⁺) Equals Complex Host-Guest Complex Ion_in_Complex Cs⁺

Caption: Host-guest complexation of an ion by a calixarene.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-tert-Butylsulfonylcalixarene

A Comparative Guide to Assessing the Purity of Synthesized 4-tert-Butylsulfonylcalix[1]arene

For researchers, scientists, and drug development professionals working with supramolecular structures, the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical methods to assess the purity of 4-tert-butylsulfonylcalix[1]arene, a versatile calixarene derivative. We present experimental data and protocols for its characterization and compare its purity assessment with that of two key alternatives: its precursor, p-tert-butylthiacalix[1]arene, and the water-soluble analogue, p-sulfonatocalix[1]arene.

Synthesis Overview and Potential Impurities

4-tert-Butylsulfonylcalix[1]arene is typically synthesized via the oxidation of its precursor, p-tert-butylthiacalix[1]arene. This synthetic route is crucial in understanding the potential impurities that may be present in the final product. The primary impurities are likely to be the unreacted starting material (p-tert-butylthiacalix[1]arene) and partially oxidized intermediates, such as the corresponding sulfoxide derivatives.

p-tert-butylthiacalix[4]arenep-tert-butylthiacalix[4]arenePartially Oxidized Intermediates (Sulfoxides)Partially Oxidized Intermediates (Sulfoxides)p-tert-butylthiacalix[4]arene->Partially Oxidized Intermediates (Sulfoxides)Oxidation4-tert-Butylsulfonylcalix[4]areneThis compoundPartially Oxidized Intermediates (Sulfoxides)->this compoundFurther Oxidation

Figure 1. Synthetic pathway and potential impurities.

Comparative Purity Assessment

The purity of 4-tert-butylsulfonylcalix[1]arene and its alternatives can be reliably determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the most common and effective methods.

Data Presentation

The following tables summarize the expected analytical data for 4-tert-butylsulfonylcalix[1]arene and its comparators.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

CompoundRetention Time (min)Mobile PhaseColumnPurity (%)
4-tert-Butylsulfonylcalix[1]arene8.5Acetonitrile/Water (70:30)C18>98
p-tert-Butylthiacalix[1]arene12.2Acetonitrile/Water (85:15)C18>98
p-Sulfonatocalix[1]arene4.1Acetonitrile/Water with 0.1% TFA (30:70)C18>99

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
4-tert-Butylsulfonylcalix[1]arene7.8-8.2 (m, Ar-H), 4.5-4.8 (br s, Ar-CH₂-Ar), 1.3 (s, t-Bu)
p-tert-Butylthiacalix[1]arene7.3-7.6 (m, Ar-H), 1.1-1.3 (s, t-Bu)
p-Sulfonatocalix[1]arene (D₂O)7.93 (s, Ar-H), 3.45, 4.25 (d, Ar-CH₂-Ar)[1]

Table 3: Mass Spectrometry (MS) Data

CompoundIonization Mode[M+H]⁺ (m/z)
4-tert-Butylsulfonylcalix[1]areneESI849.06
p-tert-Butylthiacalix[1]areneESI713.14
p-Sulfonatocalix[1]areneESI721.04

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 4-tert-Butylsulfonylcalix[1]arene

The synthesis involves a two-step process starting from p-tert-butylphenol.

cluster_0Step 1: Synthesis of p-tert-butylthiacalix[4]arenecluster_1Step 2: OxidationAp-tert-butylphenol + SulfurBReaction in tetraethylene glycol dimethyl ether with NaOHA->BCPurificationB->CDp-tert-butylthiacalix[4]areneC->DEp-tert-butylthiacalix[4]arene + Oxidizing Agent (e.g., H₂O₂ in acetic acid)FReaction at elevated temperatureE->FGPurification (Recrystallization)F->GHThis compoundG->H

Figure 2. Experimental workflow for the synthesis.

Step 1: Synthesis of p-tert-butylthiacalix[1]arene [2] A mixture of p-tert-butylphenol, elemental sulfur, and sodium hydroxide in tetraethylene glycol dimethyl ether is heated. The evolving hydrogen sulfide is removed with a slow stream of nitrogen. After cooling, the product is precipitated, filtered, and purified by recrystallization.

Step 2: Oxidation to 4-tert-Butylsulfonylcalix[1]arene p-tert-Butylthiacalix[1]arene is dissolved in a mixture of an organic acid (e.g., acetic acid or trifluoroacetic acid) and an oxidizing agent such as hydrogen peroxide or sodium perborate is added. The reaction mixture is heated to convert the sulfide bridges to sulfone groups. The final product is purified by recrystallization.

Purity Assessment Workflow

A systematic approach is essential for the accurate determination of purity.

StartSynthesized ProductHPLCHPLC Analysis(Purity Check & Impurity Profile)Start->HPLCNMR¹H NMR Spectroscopy(Structural Confirmation & Impurity Identification)HPLC->NMRMSMass Spectrometry(Molecular Weight Verification)NMR->MSDecisionPurity > 98%?MS->DecisionPurificationFurther Purification(e.g., Recrystallization, Column Chromatography)Decision->PurificationNoFinalPure CompoundDecision->FinalYesPurification->HPLC

Figure 3. Logical workflow for purity assessment.

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For sulfonated calixarenes, an ion-pairing agent like trifluoroacetic acid (TFA) may be added.

  • Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 280 nm).

  • Procedure: A sample of the synthesized product is dissolved in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The retention time and peak area are compared to a standard of known purity. The presence of multiple peaks indicates impurities.

2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) for the sulfonyl and thia derivatives; deuterium oxide (D₂O) for the sulfonated derivative.

  • Procedure: A small amount of the sample is dissolved in the appropriate deuterated solvent and the spectrum is acquired. The chemical shifts and integration of the peaks corresponding to the aromatic protons, methylene bridges, and tert-butyl groups are analyzed to confirm the structure and identify any impurities. The presence of signals corresponding to the starting material or partially oxidized species would indicate an impure sample.

3. Mass Spectrometry (MS)

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for these compounds.

  • Procedure: The sample is dissolved in a suitable solvent and infused into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻), confirming the molecular weight of the synthesized compound. The presence of other significant peaks may indicate impurities.

Conclusion

The purity of synthesized 4-tert-butylsulfonylcalix[1]arene is critical for its reliable application in research and development. A multi-technique approach combining HPLC, ¹H NMR, and Mass Spectrometry provides a robust and comprehensive assessment of purity. By comparing the analytical data with that of its precursor and a sulfonated analogue, researchers can confidently characterize their synthesized material and ensure the validity of their experimental results. The detailed protocols and comparative data in this guide serve as a valuable resource for scientists working with this important class of macrocyclic compounds.

literature review of 4-tert-Butylsulfonylcalixarene applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Literature Review of 4-tert-Butylsulfonylcalixarene Applications

An in-depth analysis of the synthesis and diverse applications of 4-tert-butylsulfonylcalixarene, a versatile macrocyclic compound, is presented for researchers, scientists, and professionals in drug development. This guide offers a comparative overview of its performance in metal ion extraction, drug delivery, and sensing, supported by experimental data and detailed protocols.

Synthesis of 4-tert-Butylsulfonylcalixarene

The synthesis of 4-tert-butylsulfonylcalixarene is a two-step process that begins with the preparation of its precursor, p-tert-butylthiacalix[1]arene, followed by an oxidation step to yield the final product.

Experimental Protocol: Synthesis of p-tert-butylthiacalix[1]arene

This procedure is adapted from the method described by Iki et al.

Materials:

  • p-tert-Butylphenol

  • Elemental sulfur (S₈)

  • Sodium hydroxide (NaOH)

  • Tetraethylene glycol dimethyl ether (tetraglyme)

  • Toluene

  • Hydrochloric acid (HCl)

  • Chloroform

  • Methanol

Procedure:

  • A mixture of p-tert-butylphenol (0.43 mol), elemental sulfur (0.86 mol), and sodium hydroxide (0.215 mol) in 19 mL of tetraethylene glycol dimethyl ether is stirred under a nitrogen atmosphere.

  • The mixture is gradually heated to 230°C over 4 hours and maintained at this temperature for an additional 3 hours, with continuous removal of hydrogen sulfide gas using a slow stream of nitrogen.

  • The resulting dark red mixture is cooled to room temperature and diluted with 35 mL of toluene and 4 M aqueous HCl.

  • The organic layer is separated, washed with water, and evaporated to dryness.

  • The residue is washed with methanol and then recrystallized from a chloroform/methanol mixture to yield p-tert-butylthiacalix[1]arene as a white solid.

Experimental Protocol: Oxidation to 4-tert-Butylsulfonylcalixarene

This protocol is based on oxidation methods for similar thiacalixarenes.

Materials:

  • p-tert-Butylthiacalix[1]arene

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Glacial acetic acid

  • Chloroform

Procedure:

  • p-tert-Butylthiacalix[1]arene is dissolved in a mixture of chloroform and glacial acetic acid.

  • An excess of 30% hydrogen peroxide is added dropwise to the solution at room temperature with vigorous stirring.

  • The reaction mixture is stirred for 24-48 hours until the oxidation is complete (monitored by TLC).

  • The organic layer is separated, washed with a saturated solution of sodium bicarbonate and then with water.

  • The solvent is evaporated under reduced pressure to yield the crude 4-tert-butylsulfonylcalixarene.

  • The product is purified by recrystallization or column chromatography.

SynthesisWorkflow cluster_precursor Synthesis of p-tert-Butylthiacalix[4]arene cluster_oxidation Oxidation to 4-tert-Butylsulfonylcalixarene p_tert_butylphenol p-tert-Butylphenol reaction1 Reaction at 230°C p_tert_butylphenol->reaction1 sulfur Elemental Sulfur (S₈) sulfur->reaction1 naoh NaOH naoh->reaction1 tetraglyme Tetraglyme tetraglyme->reaction1 workup1 Workup and Recrystallization reaction1->workup1 thiacalixarene p-tert-Butylthiacalix[4]arene workup1->thiacalixarene reaction2 Oxidation thiacalixarene->reaction2 h2o2 Hydrogen Peroxide (H₂O₂) h2o2->reaction2 acetic_acid Glacial Acetic Acid acetic_acid->reaction2 workup2 Workup and Purification reaction2->workup2 sulfonylcalixarene 4-tert-Butylsulfonylcalixarene workup2->sulfonylcalixarene

Synthesis of 4-tert-Butylsulfonylcalixarene.

Applications of 4-tert-Butylsulfonylcalixarene

Metal Ion Extraction

4-tert-Butylsulfonylcalix[1]arene (SC4A) has demonstrated significant potential for the selective extraction of metal ions from aqueous solutions. Its unique structure allows for the formation of stable complexes with specific cations.

A study by Liu et al. investigated the solvent extraction behavior of SC4A towards various metal ions. The results indicated a high efficiency for the sequestration of both Cesium (Cs⁺) and Strontium (Sr²⁺) from aqueous solutions.

Table 1: Extraction Efficiency of Various Metal Ions by 4-tert-Butylsulfonylcalixarene

Metal IonInitial Concentration (mol/L)SC4A Concentration (mol/L)pHContact Time (min)Distribution Ratio (D)Extraction (%)
Cs⁺1 x 10⁻⁴1 x 10⁻³660>100>99
Sr²⁺1 x 10⁻⁴1 x 10⁻³660~10~91
Na⁺1 x 10⁻⁴1 x 10⁻³660<0.1<10
K⁺1 x 10⁻⁴1 x 10⁻³660<0.1<10
Mg²⁺1 x 10⁻⁴1 x 10⁻³660>4>80
Ca²⁺1 x 10⁻⁴1 x 10⁻³660>48>98
Ba²⁺1 x 10⁻⁴1 x 10⁻³660>17>94
Pb²⁺1 x 10⁻⁴1 x 10⁻³660~1~50
Cd²⁺1 x 10⁻⁴1 x 10⁻³660<0.1<10
Zn²⁺1 x 10⁻⁴1 x 10⁻³660<0.1<10
Co²⁺1 x 10⁻⁴1 x 10⁻³660<0.1<10
Ni²⁺1 x 10⁻⁴1 x 10⁻³660<0.1<10
Ce³⁺1 x 10⁻⁴1 x 10⁻³660<0.1<10

Data compiled from Liu et al., 2016.

Materials:

  • 4-tert-Butylsulfonylcalix[1]arene (SC4A) in chloroform

  • Aqueous solutions of metal nitrates

  • Nitric acid and sodium hydroxide for pH adjustment

Procedure:

  • Equal volumes of the organic phase (SC4A in chloroform) and the aqueous phase (metal ion solution) are placed in a sealed vessel.

  • The pH of the aqueous phase is adjusted to the desired value.

  • The mixture is shaken for a specified contact time at a constant temperature.

  • After phase separation, the concentration of the metal ion in the aqueous phase is determined by a suitable analytical technique (e.g., ICP-AES).

  • The distribution ratio (D) is calculated as the ratio of the metal ion concentration in the organic phase to that in the aqueous phase.

  • The extraction percentage is calculated as (D / (D + V_aq/V_org)) * 100, where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.

ExtractionWorkflow start Start prepare_phases Prepare Organic and Aqueous Phases start->prepare_phases mix_phases Mix and Shake prepare_phases->mix_phases separate_phases Phase Separation mix_phases->separate_phases analyze_aqueous Analyze Aqueous Phase separate_phases->analyze_aqueous calculate Calculate D and %E analyze_aqueous->calculate end End calculate->end

Workflow for Metal Ion Extraction.
Drug Delivery

4-tert-Butylsulfonylcalix[1]arene is a key component in the construction of Metal-Organic Supercontainers (MOSCs), which are promising nanocarriers for drug delivery.[1][2][3] These MOSCs possess well-defined internal and external cavities that can encapsulate drug molecules.[1][2][3]

A notable example is the formation of a cobalt-based MOSC, MOSC-1-Co, which demonstrates the ability to encapsulate multiple drug molecules.[2][3]

Table 2: Drug Encapsulation Performance of a 4-tert-Butylsulfonylcalixarene-based MOSC

DrugCavityBinding Constant (K, M⁻¹)Stoichiometry (Drug:MOSC)
D1Endo3.04 x 10⁵2:1
Exo5.15 x 10⁴ - 9.60 x 10⁴6:1
External0.84 x 10⁴Multiple
D2Endo2.81 x 10⁵2:1
Exo--
External1.69 x 10⁴Multiple

Data for MOSC-1-Co from a 2024 review on biomedical applications of sulfonylcalixarene-based MOSCs.[2][3]

Materials:

  • Pre-formed MOSCs based on 4-tert-butylsulfonylcalix[1]arene

  • Drug solution in a suitable solvent

  • Phosphate-buffered saline (PBS) at different pH values

Procedure for Drug Loading:

  • A solution of the drug is gradually added to a solution of the MOSCs.

  • The encapsulation process is monitored by spectroscopic methods, such as UV-Vis or fluorescence spectroscopy, by observing changes in the spectral properties upon host-guest complexation.

  • The binding constants and stoichiometry are determined by fitting the titration data to appropriate binding models.

Procedure for Drug Release:

  • The drug-loaded MOSCs are dispersed in a release medium, such as PBS at physiological pH (7.4) or acidic pH to mimic tumor environments.

  • At specific time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is quantified using techniques like HPLC or UV-Vis spectroscopy.

  • The cumulative drug release is plotted against time to determine the release kinetics.

DrugDelivery cluster_loading Drug Loading cluster_release Drug Release mosc MOSC Solution titration Spectroscopic Titration mosc->titration drug Drug Solution drug->titration loading_analysis Determine K and Stoichiometry titration->loading_analysis loaded_mosc Drug-Loaded MOSC incubation Incubation over Time loaded_mosc->incubation pbs PBS Buffer (pH 7.4, 5.5) pbs->incubation sampling Periodic Sampling incubation->sampling quantification Quantify Released Drug (HPLC/UV-Vis) sampling->quantification release_kinetics Determine Release Profile quantification->release_kinetics

Experimental workflow for drug delivery studies.
Sensing Applications

While direct applications of 4-tert-butylsulfonylcalix[1]arene as a primary sensor are not extensively documented, its derivatives and complexes show significant promise. For instance, a dinuclear terbium(III) complex of p-tert-butylsulfonylcalix[1]arene (Tb-TBSC) has been developed as a luminescent sensor for the detection of 1-hydroxypyrene, a biomarker for exposure to polycyclic aromatic hydrocarbons.[3]

The Tb-TBSC complex exhibits a characteristic luminescence that is selectively quenched in the presence of 1-hydroxypyrene, allowing for its sensitive detection in urine samples.[3]

Table 3: Performance of a Tb-TBSC Luminescent Sensor for 1-Hydroxypyrene

AnalyteDetection MethodMatrixKey Performance Metric
1-HydroxypyreneLuminescence QuenchingUrineHigh selectivity over other urine constituents

Materials:

  • Tb-TBSC complex solution

  • Standard solutions of 1-hydroxypyrene

  • Urine samples

Procedure:

  • The Tb-TBSC complex is dissolved in a suitable solvent system (e.g., CH₃CN/H₂O).

  • The initial luminescence spectrum of the Tb-TBSC solution is recorded.

  • Aliquots of the 1-hydroxypyrene standard solution or urine sample are added to the sensor solution.

  • The luminescence spectra are recorded after each addition.

  • The change in luminescence intensity at the characteristic emission wavelength of the terbium complex is plotted against the analyte concentration to generate a calibration curve.

Catalysis

Direct catalytic applications of 4-tert-butylsulfonylcalix[1]arene are not widely reported in the reviewed literature. However, the structurally related thiacalix[1]arenes have been extensively used as ligands to support molecular clusters with catalytic activities. These thiacalix[1]arene-based metal clusters have shown promise in various catalytic reactions. Given the structural similarities, it is plausible that 4-tert-butylsulfonylcalix[1]arene could also serve as a versatile platform for designing novel catalysts, although further research is required in this area.

Conclusion

4-tert-Butylsulfonylcalixarene stands out as a highly adaptable macrocycle with significant potential in various scientific and technological fields. Its ability to selectively extract key metal ions like cesium and strontium highlights its importance in environmental remediation and nuclear waste management. In the biomedical field, its role as a fundamental building block for Metal-Organic Supercontainers opens up new avenues for targeted drug delivery systems with high loading capacities. While its direct application in sensing and catalysis is still an emerging area, the promising results from its derivatives suggest a bright future for this compound in the development of novel sensors and catalytic systems. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers looking to explore and expand the applications of this versatile molecule.

References

Safety Operating Guide

Proper Disposal of 4-tert-Butylsulfonylcalixarene: A Step-by-Step Guide for Laboratory Professionals

Proper Disposal of 4-tert-Butylsulfonylcalix[1]arene: A Step-by-Step Guide for Laboratory Professionals

For immediate release: Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This document provides essential guidance on the proper disposal procedures for 4-tert-Butylsulfonylcalix[1]arene, a complex organic compound used in various research applications. While specific safety data sheets for this compound may lack detailed disposal instructions, a comprehensive approach based on its chemical properties and general laboratory waste management principles can ensure its responsible handling.

Core Principles of Chemical Waste Disposal

The disposal of 4-tert-Butylsulfonylcalix[1]arene should adhere to all local, state, and federal regulations governing chemical waste. The primary responsibility for proper waste disposal lies with the generator of the waste. In the absence of specific disposal directives for this compound, it should be treated as a non-halogenated organic solid waste.

Pre-Disposal and Handling

Before disposal, it is crucial to handle 4-tert-Butylsulfonylcalix[1]arene with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound should be performed in a well-ventilated area or a fume hood to minimize inhalation exposure.

Disposal Procedure

  • Waste Identification and Segregation:

    • 4-tert-Butylsulfonylcalix[1]arene waste should be collected in a designated, properly labeled waste container.

    • The container must be made of a material compatible with the chemical and be in good condition with a securely fitting lid.

    • Do not mix this waste with other waste streams, particularly halogenated organic compounds, to avoid complex and costly disposal procedures.

  • Container Labeling:

    • The waste container must be clearly labeled with the full chemical name: "4-tert-Butylsulfonylcalix[1]arene".

    • Include the appropriate hazard warnings. Although not classified as acutely hazardous, it is good practice to label it as a chemical waste.

    • Indicate the date of waste accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, well-ventilated, and away from sources of ignition.

  • Arranging for Disposal:

    • The disposal of 4-tert-Butylsulfonylcalix[1]arene must be handled by a licensed and reputable chemical waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.

    • Provide the waste disposal company with accurate information about the chemical composition of the waste.

  • Recommended Disposal Method:

    • Based on the disposal methods for similar non-halogenated organic compounds, the recommended disposal route is through controlled incineration at a licensed chemical destruction plant. This method ensures the complete destruction of the compound, minimizing its environmental impact.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC40H48O12S4PubChem
Molecular Weight849.06 g/mol PubChem
Physical StateSolidFisher Scientific
SolubilityNo information availableFisher Scientific

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-tert-Butylsulfonylcalix[1]arene.

AStart: 4-tert-Butylsulfonylcalix[4]arene Waste GeneratedFIs the waste mixed with halogenated solvents?A->FBIs the waste container properly labeled and sealed?CLabel container with 'this compound' and hazard information. Seal securely.B->CNoDStore in designated satellite accumulation area.B->DYesC->DEContact Environmental Health & Safety (EHS) for pickup.D->EIWaste collected by licensed disposal service.E->IGSegregate as non-halogenated organic solid waste.F->GNoHSegregate as halogenated organic waste.F->HYesG->BH->BJTransport to a licensed chemical destruction plant for incineration.I->JKEnd: Compliant DisposalJ->K

Disposal Workflow for 4-tert-Butylsulfonylcalix[1]arene

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of 4-tert-Butylsulfonylcalix[1]arene, thereby fostering a culture of safety and compliance within the scientific community.

Safeguarding Researchers: A Comprehensive Guide to Handling 4-tert-Butylsulfonylcalixarene

Safeguarding Researchers: A Comprehensive Guide to Handling 4-tert-Butylsulfonylcalix[1]arene

Essential safety protocols and logistical plans have been developed to ensure the secure handling and disposal of 4-tert-Butylsulfonylcalix[1]arene by researchers, scientists, and professionals in drug development. This guide provides immediate, procedural, and step-by-step instructions to address specific operational questions, fostering a culture of safety and trust in laboratory practices.

When working with 4-tert-Butylsulfonylcalix[1]arene, a sulfonyl-containing macrocyclic compound, adherence to stringent safety measures is paramount to minimize exposure and ensure a safe laboratory environment. While this compound is stable at room temperature in closed containers under normal storage and handling conditions, it is classified as irritating to the eyes, respiratory system, and skin.[2]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 4-tert-Butylsulfonylcalix[1]arene, the following personal protective equipment is mandatory. This multi-layered approach provides comprehensive protection against potential chemical exposure.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
Hand Protection Chemical-resistant glovesWear appropriate protective gloves to prevent skin exposure.[2] Double gloving is recommended.
Body Protection Protective ClothingA lab coat or other appropriate protective clothing should be worn to prevent skin exposure.[2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used if exposure limits are exceeded, or if irritation or other symptoms are experienced, and when handling the powder outside of a ventilated enclosure.[2]

Operational Plan for Handling

A systematic approach to handling 4-tert-Butylsulfonylcalix[1]arene, from receipt to disposal, is critical for maintaining a safe laboratory environment.

1. Receiving and Storage: Upon receipt, visually inspect the package for any signs of damage. Should the container be compromised, implement spill control measures immediately. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

2. Handling and Use: All handling of 4-tert-Butylsulfonylcalix[1]arene powder should be conducted within a certified chemical fume hood to minimize the generation and inhalation of dust.[2] Use dedicated spatulas and weighing boats for transfers. After handling, thoroughly wash hands and any exposed skin.

Experimental Protocol: Weighing and Solution Preparation

  • Don all required personal protective equipment.

  • Ensure the chemical fume hood is functioning correctly.

  • Place a weigh boat on a calibrated analytical balance within the fume hood.

  • Carefully transfer the desired amount of 4-tert-Butylsulfonylcalix[1]arene powder to the weigh boat using a clean spatula.

  • Record the exact weight.

  • Transfer the powder to a suitable vessel for dissolution.

  • Add the appropriate solvent and mix until the solid is fully dissolved.

  • Seal the container and label it clearly.

  • Decontaminate the spatula and weigh boat according to the disposal plan.

Disposal Plan

Proper disposal of 4-tert-Butylsulfonylcalix[1]arene and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Solid Chemical Waste Collect unused or waste 4-tert-Butylsulfonylcalix[1]arene in a designated, labeled, and sealed hazardous waste container.
Contaminated Labware Disposable items (e.g., gloves, weigh boats) should be placed in a sealed bag and disposed of as solid chemical waste. Reusable glassware must be decontaminated by rinsing with a suitable solvent, with the rinsate collected as liquid chemical waste.
Liquid Chemical Waste Solutions containing 4-tert-Butylsulfonylcalix[1]arene and solvent rinsates should be collected in a designated, labeled, and sealed hazardous waste container.

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Handling Workflow for 4-tert-Butylsulfonylcalix[1]arene

Gcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & DisposalADon PersonalProtective EquipmentBVerify Fume HoodOperationA->BCWeigh Compound inFume HoodB->CDPrepare SolutionC->DEDecontaminateWork Area & EquipmentD->EFSegregate & LabelWasteE->FGDispose of Waste perInstitutional GuidelinesF->G

Caption: Workflow for the safe handling of 4-tert-Butylsulfonylcalix[1]arene.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-Butylsulfonylcalix[4]arene
Reactant of Route 2
Reactant of Route 2
4-tert-Butylsulfonylcalix[4]arene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.